DBCO-NHCO-PEG4-NH-Boc
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N3O8/c1-34(2,3)45-33(40)36-17-19-42-21-23-44-25-24-43-22-20-41-18-15-31(38)35-16-14-32(39)37-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)37/h4-11H,14-26H2,1-3H3,(H,35,38)(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOUOEOEOWCRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DBCO-NHCO-PEG4-NH-Boc: An In-depth Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. This document elucidates the chemical properties, applications, and detailed experimental protocols associated with this versatile molecule. Particular emphasis is placed on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), offering researchers a practical resource for employing this linker in their work.
Introduction
This compound is a sophisticated chemical tool designed for the precise covalent linkage of biomolecules. Its structure is trifunctional, incorporating a Dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This unique combination of moieties makes it an invaluable asset in the development of complex bioconjugates.
-
Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation to azide-modified molecules in complex biological milieu without the need for a cytotoxic copper catalyst.[1]
-
Polyethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides a flexible spacer to minimize steric hindrance between the conjugated biomolecules.[2]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a latent primary amine. Following deprotection under acidic conditions, this amine becomes available for subsequent conjugation to molecules containing, for example, an activated carboxylic acid.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₄H₄₅N₃O₈ |
| Molecular Weight | 623.8 g/mol [3] |
| CAS Number | 1255942-12-1[3] |
| Purity | Typically >95-98% (determined by HPLC)[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM.[3] The PEG4 spacer imparts some aqueous solubility. |
| Storage Conditions | Store at -20°C, protected from light and moisture.[3] |
Applications in Bioconjugation
The unique trifunctional nature of this compound makes it a versatile linker for a variety of bioconjugation applications, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be employed as a linker to connect the antibody to the cytotoxic drug.[1] A general workflow for ADC synthesis using this linker is depicted below.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand.[1]
Quantitative Data
The following tables summarize key quantitative data for the application of this compound in bioconjugation.
Table 1: Reaction Parameters for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 8.5 | Reaction is generally faster at higher pH, but the stability of the biomolecules must be considered. |
| Temperature | 4°C - 37°C | Higher temperatures increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. |
| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:10 | An excess of the azide-containing molecule can drive the reaction to completion.[5] |
| Reaction Time | 4 - 12 hours | Can be extended up to 48 hours for challenging conjugations.[5] |
| Second-Order Rate Constant (k₂) | 0.32 - 1.22 M⁻¹s⁻¹ | For DBCO derivatives with azides, influenced by solvent, pH, and azide (B81097) structure.[6] |
Table 2: Stability of DBCO-Conjugates
| Condition | Remaining Reactivity (%) | Notes |
| Aqueous Buffer, pH 7.4, 4°C, 48 hours | >95% | Optimal for short-term storage of working solutions. |
| Aqueous Buffer, pH 7.4, 25°C, 24 hours | 90 - 95% | Good stability for typical reaction times at room temperature. |
| Aqueous Buffer, pH 7.4, 37°C, 24 hours | 80 - 85% | Increased temperature leads to accelerated degradation. |
| Presence of Glutathione (GSH) | Half-life of ~71 minutes | DBCO groups can react with thiols like GSH. |
Experimental Protocols
The following are detailed, step-by-step protocols for the key reactions involving this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1 M). Perform this step in a fume hood.
-
Deprotection: To the stirred solution, add an equal volume of TFA dropwise at room temperature. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a small amount of DCM.
-
Carefully add saturated NaHCO₃ solution to neutralize the excess TFA until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution and concentrate under reduced pressure to obtain the crude DBCO-NHCO-PEG4-NH₂. The product can be further purified by silica (B1680970) gel chromatography if necessary.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step process for conjugating a cytotoxic payload to an antibody using this compound.
Step A: Preparation of DBCO-Linker-Payload
-
Deprotect this compound as described in Protocol 5.1 .
-
Activate the carboxylic acid of the cytotoxic payload using a 1.2-fold molar excess of EDC and NHS in anhydrous DMF for 15-30 minutes at room temperature.
-
Add the deprotected DBCO-NHCO-PEG4-NH₂ to the activated payload solution and stir overnight at room temperature.
-
Purify the DBCO-linker-payload conjugate by reverse-phase HPLC.
Step B: Conjugation to an Azide-Modified Antibody
-
Prepare an azide-modified antibody by reacting the antibody with a 10- to 20-fold molar excess of an azide-PEG-NHS ester in PBS (pH 7.4) for 1-2 hours at room temperature. Purify the azide-modified antibody using a desalting column.
-
To the azide-modified antibody, add a 5- to 10-fold molar excess of the DBCO-linker-payload from Step A.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 3: Characterization of the Drug-to-Antibody Ratio (DAR)
The average number of drug molecules per antibody (DAR) is a critical quality attribute of an ADC.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Equilibrate a HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 280 nm. Peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) will elute in order of increasing hydrophobicity.
-
Calculate the average DAR by determining the weighted average of the peak areas.
Signaling Pathway Context: PROTAC-Mediated Degradation of BTK
PROTACs synthesized using this compound can be designed to target specific proteins for degradation, thereby modulating cellular signaling pathways. A prominent example is the targeting of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies.[7][8]
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the construction of complex bioconjugates with high precision and efficiency. Its application in the development of ADCs and PROTACs underscores its significance in the advancement of targeted therapies. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemical biology, drug discovery, and materials science, enabling the successful implementation of this linker in their innovative research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-NHCO-PEG4-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for the heterobifunctional linker, DBCO-NHCO-PEG4-NH-Boc. Designed for researchers, scientists, and drug development professionals, this document details the core attributes of this linker and its role in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a versatile molecule featuring three key components: a Dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG4) spacer, and a Boc-protected amine. This unique combination of functionalities makes it an invaluable tool for multi-step bioconjugation strategies.
-
Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation to azide-modified molecules in complex biological environments without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol linker enhances the aqueous solubility of the molecule and its conjugates, reduces the potential for aggregation, and provides a flexible spacer to minimize steric hindrance between the conjugated biomolecules.
-
Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the reactive amine. This allows for subsequent conjugation to molecules containing carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl groups.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₄₅N₃O₈ | [1] |
| Molecular Weight | 623.8 g/mol | [1] |
| CAS Number | 1255942-12-1 | [1] |
| Purity | Typically >95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, protect from light and moisture | [1] |
Experimental Protocols
This section provides detailed methodologies for the two primary reactions involving this compound: the deprotection of the Boc group to expose the primary amine, and the subsequent copper-free click chemistry reaction with an azide-containing molecule.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the solution (a 1:1 v/v ratio of TFA to DCM).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Optional Neutralization: For applications requiring the free base, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Subsequently, wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, DBCO-NHCO-PEG4-NH₂. The product is often obtained as a TFA salt if the neutralization step is omitted and can sometimes be used directly in the next step.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of the deprotected DBCO-NHCO-PEG4-NH₂ to an azide-functionalized molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
DBCO-NHCO-PEG4-NH₂ (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer (pH 7.0-8.5). Note: HEPES buffer has been shown to sometimes yield higher reaction rates compared to PBS.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if needed to dissolve the linker)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized molecule in the chosen reaction buffer to a known concentration.
-
Dissolve the DBCO-NHCO-PEG4-NH₂ in a minimal amount of DMSO or DMF, and then add it to the reaction buffer containing the azide-functionalized molecule. It is important to keep the final concentration of the organic solvent low (typically <10%) to avoid denaturation of proteins.
-
-
Conjugation Reaction:
-
Add the DBCO-linker solution to the solution of the azide-functionalized molecule. A molar excess of 1.5 to 10-fold of the DBCO-linker over the azide-molecule is a common starting point to drive the reaction to completion. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. For less reactive azides or sensitive biomolecules, the reaction time can be extended up to 24-48 hours.
-
-
Purification:
-
Upon completion of the reaction, purify the conjugate to remove any unreacted linker and other small molecules.
-
For protein conjugates, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods.
-
For smaller molecule conjugates, purification may be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
The final conjugate can be characterized by various analytical techniques, including mass spectrometry to confirm the molecular weight, and SDS-PAGE for protein conjugates, which should show a shift in molecular weight.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows and the logic of using this compound in bioconjugation.
References
An In-depth Technical Guide to the Core Mechanism of Action of DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and bioconjugation, the strategic design of linker molecules is paramount to the efficacy and success of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The DBCO-NHCO-PEG4-NH-Boc linker is a sophisticated, heterobifunctional chemical entity engineered to provide precise control over the assembly of these intricate molecules. This technical guide provides a comprehensive examination of the core mechanism of action of each component of the this compound linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The this compound molecule is comprised of three key functional domains:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that serves as a bioorthogonal reactive handle for copper-free click chemistry.
-
Polyethylene Glycol (PEG4): A tetra-ethylene glycol spacer that enhances solubility, reduces aggregation, and provides optimal spatial separation between conjugated molecules.
-
Boc-Protected Amine (NH-Boc): A primary amine temporarily masked by a tert-butyloxycarbonyl (Boc) group, allowing for sequential and controlled conjugation.
This guide will dissect the individual contributions of each of these components to the overall mechanism of action of the linker in the synthesis of advanced bioconjugates.
Core Components and Their Mechanism of Action
The DBCO Group: A Catalyst-Free Gateway for Bioconjugation
The Dibenzocyclooctyne (DBCO) group is the cornerstone of the linker's utility in bioorthogonal chemistry. Its mechanism of action is centered around the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and specific "click" reaction.
Mechanism of Action:
The driving force behind the SPAAC reaction is the significant ring strain within the eight-membered cyclooctyne (B158145) ring of the DBCO molecule.[1] This strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide-functionalized molecule, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][] This is a major advantage over the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction is bioorthogonal, meaning that the DBCO and azide (B81097) groups are chemically inert to the vast majority of functional groups found in biological systems, ensuring exquisite reaction specificity.[1][] The reaction results in the formation of a stable triazole linkage.[1]
Key Advantages of DBCO-Azide Ligation:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for in vivo applications.[3]
-
Mild Conditions: The reaction proceeds efficiently in aqueous buffers at room or low temperatures.[3]
-
High Specificity: The DBCO group reacts exclusively with azides, minimizing off-target reactions.[3]
-
Rapid Kinetics: The strain-promoted nature of the reaction allows for fast and efficient conjugation, even at low concentrations.[]
Quantitative Data: Reaction Kinetics of DBCO with Azides
The rate of the SPAAC reaction is a critical parameter for optimizing conjugation protocols. The following table summarizes the second-order rate constants for the reaction of DBCO with different types of azides.
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | 0.24 | [4] |
| DBCO | Phenyl Azide | 0.033 | [4] |
| DBCO | Peptide with Azidolysine | 0.34 | [5] |
Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific molecular context of the azide.
Experimental Protocol: General Procedure for DBCO-Azide Conjugation
This protocol outlines a general method for the conjugation of a DBCO-functionalized molecule to an azide-containing biomolecule.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-NHCO-PEG4-payload)
-
Azide-modified biomolecule (e.g., antibody-azide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-azide containing buffer, pH 7.2-7.5.
-
Organic Co-solvent (optional): DMSO or DMF, if needed to dissolve the DBCO-functionalized molecule.
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the DBCO-functionalized molecule in a minimal amount of organic co-solvent (if necessary) before diluting it into the reaction buffer.
-
-
Conjugation Reaction:
-
Add the DBCO-functionalized molecule to the solution of the azide-modified biomolecule. A molar excess of 1.5 to 5 equivalents of the DBCO-reagent is typically used to ensure efficient conjugation to the biomolecule.
-
The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.[3]
-
-
Purification:
-
Remove the excess, unreacted DBCO-functionalized molecule and byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the resulting conjugate using techniques like SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) in the case of ADCs.
-
Diagram: SPAAC Reaction and Experimental Workflow
Caption: Mechanism of SPAAC and a typical experimental workflow for bioconjugation.
The PEG4 Spacer: Enhancing Physicochemical Properties
The tetra-ethylene glycol (PEG4) spacer is a crucial component that significantly impacts the overall performance of the bioconjugate.[6] It is a discrete and hydrophilic linker that addresses several challenges commonly encountered in drug development.[7]
Core Functions:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and reduced efficacy.[6][7] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer increase the overall water solubility of the conjugate, preventing aggregation and improving its formulation and handling.[7][8]
-
Optimized Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides adequate spatial separation between the conjugated molecules.[8] This is critical for maintaining the biological activity of proteins and antibodies by preventing the payload from interfering with their binding sites.[8]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer can create a hydration shell around the bioconjugate, which can shield it from proteolytic degradation and reduce renal clearance, potentially leading to a longer circulation half-life.[9]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the payload or linker, reducing the risk of an adverse immune response.[6]
Quantitative Data: Impact of PEG Spacers on Bioconjugate Properties
The length of the PEG spacer can be optimized to achieve the desired properties for a specific application. The following tables summarize the general effects of PEGylation on solubility and pharmacokinetics.
Table 1: Effect of PEGylation on Hydrophilicity
| Linker Type | LogD (Octanol/Water) | Interpretation | Reference |
| Non-PEGylated (Hydrophobic) | > 0 | More lipophilic | [10] |
| PEG4 | < 0 | More hydrophilic | [10] |
Note: A lower LogD value indicates higher hydrophilicity.
Table 2: General Effect of PEGylation on Pharmacokinetics
| Parameter | Effect of PEGylation | Rationale | Reference |
| Circulation Half-life | Generally Increased | Reduced renal clearance and proteolytic degradation | [9] |
| Immunogenicity | Reduced | Shielding of immunogenic epitopes | [6] |
| Aggregation | Reduced | Increased hydrophilicity | [8] |
Diagram: Role of the PEG4 Spacer
Caption: Key functions and advantages of incorporating a PEG4 spacer in bioconjugates.
The Boc-Protected Amine: Enabling Sequential Conjugation
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines in organic synthesis.[11][12] In the context of the this compound linker, its primary function is to enable a controlled and sequential approach to bioconjugation.[13]
Mechanism of Action:
The Boc group effectively "masks" the nucleophilicity of the primary amine, rendering it unreactive under a wide range of conditions, including those used for the DBCO-azide click reaction.[11][12] This orthogonality is crucial. It allows for the specific conjugation of a molecule to the DBCO end of the linker first, without the risk of unintended reactions at the amine terminus.
Once the first conjugation is complete, the Boc group can be selectively removed under mild acidic conditions to expose the free amine.[13] This newly deprotected amine is then available for a second conjugation reaction, for example, with an activated carboxylic acid on a protein or another molecule of interest.
Deprotection Mechanism:
The deprotection of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[13] The mechanism involves the protonation of the carbamate (B1207046) oxygen, which leads to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[14] The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[14]
Quantitative Data: Boc Deprotection Conditions
The efficiency of Boc deprotection is dependent on the acid used, solvent, temperature, and reaction time.
| Reagent | Solvent | Temperature | Typical Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temperature | 15-60 min | [14] |
| Hydrochloric Acid (HCl) (4M) | Dioxane or Ethyl Acetate | Room Temperature | 1-4 h | |
| Oxalyl Chloride (3 equiv.) | Methanol | Room Temperature | 1-4 h | [15] |
Experimental Protocol: General Procedure for Boc Deprotection
This protocol describes a general method for the removal of the Boc protecting group.
Materials:
-
Boc-protected compound (e.g., this compound conjugated to a payload)
-
Deprotection Reagent: Trifluoroacetic acid (TFA) or HCl in a suitable solvent.
-
Anhydrous Solvent: Dichloromethane (DCM) or dioxane.
-
Scavenger (optional): Anisole or triisopropylsilane (B1312306) (TIPS) to trap the liberated tert-butyl cation.
-
Neutralizing Base: Diisopropylethylamine (DIPEA) or a saturated solution of sodium bicarbonate.
-
Solvent for workup: Diethyl ether for precipitation.
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected compound in the anhydrous solvent (e.g., DCM).
-
If necessary, add a scavenger (1-5 equivalents).
-
-
Deprotection:
-
Add the deprotection reagent (e.g., 20-50% TFA in DCM) to the solution at 0°C or room temperature.
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
-
Workup:
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
The free amine can be obtained by neutralizing the salt with a mild base.
-
-
Purification:
-
The deprotected compound can be purified by chromatography if necessary.
-
Diagram: Boc Protection/Deprotection Cycle
Caption: The role of the Boc group in enabling a sequential conjugation strategy.
Conclusion
The this compound linker is a meticulously designed molecular tool that offers a powerful and versatile platform for the construction of advanced bioconjugates. Its mechanism of action is a synergistic interplay of its three core components: the bioorthogonal reactivity of the DBCO group for catalyst-free click chemistry, the physicochemical benefits imparted by the PEG4 spacer, and the strategic control over reactivity provided by the Boc-protected amine. A thorough understanding of the individual and collective functions of these components, as detailed in this guide, is essential for researchers and drug development professionals to effectively harness the potential of this linker in creating next-generation therapeutics and research tools with enhanced efficacy, stability, and precision.
References
- 1. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of DBCO-NHCO-PEG4-NH-Boc
This technical guide provides a comprehensive overview of a feasible synthetic pathway for DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker essential in bioconjugation and drug delivery. This molecule incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a Boc-protected amine for subsequent controlled functionalization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and a visual representation of the synthetic workflow.
Core Synthesis Strategy
The synthesis of this compound is approached through a two-step process involving the strategic coupling of two key precursors:
-
Activation of the DBCO moiety: A commercially available DBCO-acid is converted to a more reactive N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines.
-
Amide Bond Formation: The resulting DBCO-PEG4-NHS ester is then reacted with a mono-Boc-protected PEG4-diamine to form the final product through a stable amide linkage.
This methodology ensures a high-yielding and specific conjugation, providing the desired heterobifunctional linker.
Data Presentation
The following tables summarize the key reagents and representative quantitative data for the synthesis of this compound.
Table 1: Reagents for the Synthesis of DBCO-PEG4-NHS Ester
| Reagent | Chemical Name | Molecular Weight ( g/mol ) | Role |
| DBCO-PEG4-Acid | 2-(11,12-Didehydrodibenzo[b,f]azocin-5(6H)-yl)-N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)acetamide | 524.61 | Starting Material |
| NHS | N-Hydroxysuccinimide | 115.09 | Activating Agent |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | 191.70 | Coupling Agent |
| Anhydrous DMF | N,N-Dimethylformamide | 73.09 | Solvent |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Chemical Name | Molecular Weight ( g/mol ) | Role |
| DBCO-PEG4-NHS Ester | 2,5-Dioxopyrrolidin-1-yl 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-17,20-dioxo-4,7,10,13-tetraoxa-16-azaeicosanoate | 649.68 | Activated DBCO Precursor |
| Boc-NH-PEG4-NH2 | tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | 308.40 | PEG Linker |
| Anhydrous DMF | N,N-Dimethylformamide | 73.09 | Solvent |
| Triethylamine (B128534) | Triethylamine | 101.19 | Base |
Table 3: Representative Quantitative Data for Synthesis
| Step | Reaction | Reactant Molar Ratio | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | DBCO-PEG4-Acid to DBCO-PEG4-NHS Ester | DBCO-PEG4-Acid : NHS : EDC = 1 : 1.2 : 1.2 | > 90 | > 95 |
| 2 | DBCO-PEG4-NHS Ester + Boc-NH-PEG4-NH2 | DBCO-PEG4-NHS Ester : Boc-NH-PEG4-NH2 = 1 : 1.1 | > 85 | > 95 |
Experimental Protocols
Step 1: Synthesis of DBCO-PEG4-NHS Ester
This protocol details the activation of the carboxylic acid group of DBCO-PEG4-Acid to an NHS ester.
-
Preparation: In a clean, dry round-bottom flask, dissolve DBCO-PEG4-Acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the solution, add N-Hydroxysuccinimide (NHS, 1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents).
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the crude product can be used directly in the next step or purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
This protocol describes the coupling of the activated DBCO-PEG4-NHS ester with the mono-Boc-protected PEG4 diamine.
-
Preparation: In a separate dry round-bottom flask, dissolve Boc-NH-PEG4-NH2 (1.1 equivalents) in anhydrous DMF.
-
Coupling: To this solution, add the freshly prepared solution of DBCO-PEG4-NHS ester (1 equivalent) dropwise while stirring.
-
Base Addition: Add triethylamine (2 equivalents) to the reaction mixture to act as a base.
-
Reaction: Continue to stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the final product, this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the logical workflow of the synthesis process.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
In-Depth Technical Guide on the Solubility and Application of DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker, with a focus on its use in dimethyl sulfoxide (B87167) (DMSO). It includes detailed experimental protocols and diagrams to support researchers in the fields of bioconjugation and drug development.
Core Topic: this compound and its Solubility in DMSO
This compound is a key reagent in copper-free click chemistry.[1] It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a Boc-protected amine.[1][2] The PEG4 spacer is crucial as it enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety, which helps to reduce aggregation and improve reaction efficiency in biological media.[3] The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further conjugation.[1]
Data Presentation: Physicochemical Properties and Solubility
The properties of this compound and related compounds are summarized below.
| Property | This compound |
| Molecular Formula | C34H45N3O8 |
| Molecular Weight | 623.8 g/mol |
| CAS Number | 1255942-12-1 |
| Purity | Typically >95% |
| Appearance | White to off-white solid |
| Storage | -20°C, desiccated |
| Solubility | Soluble in DMSO, DMF, DCM |
Table 1: Physicochemical properties of this compound.[1]
| Solvent | Qualitative Solubility | Recommended Starting Concentration |
| DMSO | Soluble | 10 mg/mL or 10 mM |
| DMF | Soluble | Similar to DMSO |
| DCM | Soluble | Used for reactions, less common for stock solutions |
| Aqueous Buffers | Poorly soluble | N/A (dissolve in organic solvent first) |
Table 2: Solubility profile of this compound.
Experimental Protocols
The following are detailed methodologies for the preparation of a stock solution and a general workflow for antibody-drug conjugate (ADC) synthesis.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stock solution of this compound for use in bioconjugation reactions.
Materials:
-
This compound (MW: 623.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM solution, you would need 6.238 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. For a 10 mM solution from 1 mg of the compound, you would add approximately 160.3 µL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.
Protocol 2: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
Objective: To conjugate an azide-modified drug to an antibody using the this compound linker.
Part A: Boc Deprotection and Antibody Activation
-
Boc Deprotection (if necessary): The Boc-protected amine can be deprotected using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a free amine for conjugation to an antibody.
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Linker Activation: The free amine of the deprotected linker can be conjugated to the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click chemistry reaction.
Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
-
Payload Preparation: Dissolve the azide-modified payload (e.g., a cytotoxic drug) in a compatible solvent, such as DMSO.
-
Click Reaction: Add the azide-modified payload to the purified DBCO-functionalized antibody. A molar excess of 1.5 to 10 equivalents of the azide-drug per DBCO site is often used.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.
-
Final Purification: Purify the final ADC to remove the unreacted payload and other reagents using a suitable method like size-exclusion chromatography (SEC).
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
Mandatory Visualization
Caption: A general workflow for the synthesis of an antibody-drug conjugate (ADC).
Caption: Logical relationship of the functional components of this compound.
References
Navigating the Stability and Storage of DBCO-NHCO-PEG4-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, DBCO-NHCO-PEG4-NH-Boc. Understanding the chemical resilience of this reagent is critical for its successful application in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics research. This document outlines the inherent stability characteristics of the dibenzocyclooctyne (DBCO) and tert-butyloxycarbonyl (Boc) functional groups, provides quantitative stability data, details experimental protocols for stability assessment, and presents visual diagrams of key degradation pathways and experimental workflows.
Core Stability Profile
The stability of this compound is primarily dictated by the chemical properties of its two key functional moieties: the strain-promoted alkyne (DBCO) and the amine-protecting group (Boc).
-
DBCO Group: The DBCO group is essential for copper-free click chemistry. While generally stable, its reactivity can be compromised under specific conditions. It is particularly sensitive to acidic environments (pH < 5), where it can undergo a structural rearrangement that renders it inactive for cycloaddition with azides.[1] It is generally stable within a pH range of 6 to 9.[2]
-
Boc Group: The Boc protecting group is renowned for its stability in basic and nucleophilic conditions.[3][4] However, it is readily cleaved under acidic conditions, a property that is intentionally exploited for deprotection.[3][5] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are commonly used for its removal.[3][5]
Quantitative Stability Data
While specific long-term stability studies for this compound are not extensively published, the following tables summarize the stability of the core functional groups based on available data for structurally similar compounds. This information serves as a valuable guideline for handling and experimental design.
Table 1: pH Stability of the DBCO Moiety (based on DBCO-acid) [1]
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Remaining Intact Compound (%) | Remarks |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow, acid-mediated degradation of the DBCO moiety. |
| 7.4 | 4 | 48 | >95% | Optimal for short-term storage of aqueous working solutions. |
| 7.4 | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 | 37 | 24 | 80 - 85% | Increased temperature can accelerate degradation. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable under mildly basic conditions. |
Table 2: General Stability and Storage Recommendations
| Form | Recommended Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store desiccated and protected from light. |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Up to 1 month[4] | Minimize freeze-thaw cycles. |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 1 year | Preferred for long-term storage of stock solutions. |
| Aqueous Working Solutions | 4°C | Prepare fresh for immediate use | Stability is pH-dependent; avoid acidic conditions. |
Degradation Pathways and Reaction Mechanisms
Understanding the potential degradation pathways is crucial for troubleshooting and optimizing conjugation reactions.
DBCO Degradation Pathway
Under acidic conditions, the DBCO ring can undergo an inactivating rearrangement, which is believed to be an acid-catalyzed 5-endo-dig cycloisomerization. This process results in a non-reactive species that will not participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]
Boc Deprotection Mechanism
The removal of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[3] This cation is typically scavenged by other molecules in the reaction mixture.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a framework for quantifying the stability of the linker in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution into the desired aqueous buffer to a final concentration (e.g., 1 mM).
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot (e.g., 20 µL) onto the HPLC system.
-
Incubation: Store the remaining working solution under the desired test conditions (e.g., 25°C or 37°C).
-
Collect Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot onto the HPLC.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Integrate the peak area at each time point.
-
Calculate the percentage of remaining intact linker relative to the T=0 time point.
-
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas for drying
Procedure:
-
Dissolution: Dissolve the this compound in DCM.
-
Deprotection: Add TFA to the solution (typically 20-50% v/v). The reaction is exothermic and evolves gas; ensure adequate ventilation.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure or by a stream of nitrogen. The resulting product is the TFA salt of the deprotected amine.
Handling and Storage Best Practices
To ensure the integrity and reactivity of this compound, the following handling and storage guidelines are recommended:
-
Storage: Store the solid material at -20°C, protected from light and moisture.[1][6][7] For long-term storage of solutions, use an anhydrous solvent like DMSO or DMF and store at -80°C.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare aqueous solutions fresh and use them promptly. Avoid buffers containing azides or strong reducing agents if the DBCO moiety is to be used in a subsequent step.
By adhering to these guidelines and understanding the chemical characteristics outlined in this document, researchers can effectively utilize this compound in their experimental workflows, leading to more reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to DBCO-NHCO-PEG4-NH-Boc in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker central to the advancement of bioconjugation through copper-free click chemistry. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool for the precise and stable ligation of molecules in complex biological environments, and this compound offers a strategic combination of functionalities to leverage this powerful reaction.[1] This guide details the core principles of its application, presents quantitative data for experimental design, provides detailed protocols for its use, and visualizes key workflows.
Core Principles and Molecular Architecture
This compound is a meticulously designed molecule that integrates three essential components, each serving a distinct and critical function in bioconjugation strategies.
-
Dibenzocyclooctyne (DBCO): This moiety is the engine of the copper-free click reaction. The significant ring strain within the cyclooctyne (B158145) ring dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azide-functionalized molecules.[2] This intrinsic reactivity allows the formation of a stable triazole linkage to proceed rapidly and with high specificity under physiological conditions (temperature, pH, and aqueous environments), eliminating the need for a cytotoxic copper catalyst.[3] The bioorthogonal nature of the DBCO group ensures that it does not react with naturally occurring functional groups in biological systems, preventing off-target labeling.[4]
-
Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 spacer is crucial for overcoming the inherent hydrophobicity of the DBCO moiety.[5] Its inclusion significantly enhances the aqueous solubility of the entire linker, which is vital for preventing aggregation and maintaining the biological activity of conjugated biomolecules, particularly in the context of antibody-drug conjugates (ADCs).[2][5] The defined length of the PEG4 spacer also provides critical spatial separation between the conjugated molecules, minimizing steric hindrance and allowing for more efficient access of the azide-containing partner to the DBCO group.[6]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the terminal primary amine.[7] This protection is essential for strategic, multi-step conjugation schemes. The Boc group is stable under a wide range of conditions but can be readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8] This orthogonality allows for the initial conjugation of the DBCO moiety to an azide-containing molecule, followed by deprotection of the amine to reveal a new reactive site for subsequent modification.
Data Presentation: Quantitative Insights for Experimental Design
The successful application of this compound relies on a clear understanding of its properties and the reaction parameters that govern its use. The following tables summarize key quantitative data to inform experimental design and optimization.
Table 1: Physicochemical Properties of this compound and Related Linkers
| Property | Value | References |
| This compound | ||
| Molecular Formula | C₃₄H₄₅N₃O₈ | [9] |
| Molecular Weight | 623.8 g/mol | [9] |
| Purity | Typically ≥98% | [9] |
| Solubility | DMSO, DMF, DCM | [9] |
| Storage Conditions | -20°C, desiccated | [9] |
| Related Linkers | ||
| DBCO-PEG4-NHS Ester Solubility | Soluble in aqueous buffers up to 5.5 mM | [2] |
| DBCO-PEG4-Maleimide Solubility | Soluble in aqueous buffers up to 6.6 mM | [2] |
Table 2: Recommended Conditions for Boc Deprotection of Amine Linkers
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Notes | References |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | Most common and efficient method. | [7][8] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 30 min - 2 h | Milder alternative to TFA. | [10] |
| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | Room Temp. | 1 - 4 h | Mild, selective method. | [11] |
| Thermal (Acid-Free) | N/A | Water | 100°C (Reflux) | ~15 min | "Green" chemistry approach. | [10][12] |
Table 3: Recommended Reaction Conditions for SPAAC with DBCO Linkers
| Parameter | Recommended Range | Rationale and Considerations | References |
| Reaction Buffers | PBS, HEPES, Borate Buffer | HEPES may offer faster kinetics. Avoid buffers containing azides. | [4][6] |
| pH Range | 7.0 - 8.5 | Higher pH can increase reaction rates but must be compatible with biomolecule stability. | [6] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction. 4°C is often used for overnight incubations to maintain biomolecule integrity. | [4] |
| Molar Excess (DBCO to Azide) | 1.5 - 10 fold | A molar excess of one reactant can drive the reaction to completion. | [4][13] |
| Incubation Time | 4 - 12 hours | Can be extended up to 48 hours for some applications. | [4] |
| Organic Co-solvent | < 20% DMSO or DMF | High concentrations of organic solvents can denature proteins. | [3][14] |
Table 4: Second-Order Rate Constants (k₂) for DBCO with Various Azides
| Cyclooctyne | Azide (B81097) Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | References |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES) | [15] |
| Sulfo DBCO-amine | 3-azido-L-alanine | 0.27 - 0.77 (in RPMI) | [15] |
| DBCO-Trastuzumab (Antibody) | Model Azides | Slower than unconjugated DBCO | [6] |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18–0.37 (31% faster than non-PEGylated) | [15][16] |
Table 5: Stability of DBCO Moiety
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Remaining Intact Compound (%) | Remarks | References |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow, acid-mediated degradation. | [17] |
| 7.4 | 4 | 48 | >95% | Optimal for short-term storage of aqueous working solutions. | [17] |
| 7.4 | 25 | 24 | 90 - 95% | Good stability for typical reaction times at room temperature. | [17] |
| 7.4 | 37 | 24 | 80 - 85% | Increased temperature can accelerate degradation. | [17] |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable. | [17] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound. The following protocols provide a framework for key experimental procedures.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound compound in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
Neutralization (Optional): If the free amine is required (as opposed to the TFA salt), dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected DBCO-NHCO-PEG4-Amine.
Protocol 2: General SPAAC Conjugation
This protocol outlines the reaction of a DBCO-functionalized molecule with an azide-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule of interest
-
Reaction Buffer: PBS, HEPES, or other suitable azide-free buffer, pH 7.2-7.4
-
DMSO or DMF (if needed for solubility of reactants)
-
Purification system (e.g., desalting column, HPLC, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the azide-containing molecule, typically in the reaction buffer or a minimal amount of a compatible organic solvent like DMSO.
-
-
Reaction Setup: Add the azide-containing molecule to the solution of the DBCO-functionalized molecule. A molar excess of 1.5 to 10-fold of one reactant is often used to drive the reaction to completion.[4][13] If using an organic co-solvent, ensure the final concentration remains below 20% to maintain the integrity of biomolecules like proteins.[3]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[4] The optimal time and temperature may need to be determined empirically based on the reactivity of the specific azide and the stability of the biomolecules.
-
Purification: Purify the final conjugate to remove any unreacted starting materials. The choice of purification method will depend on the properties of the conjugate and reactants. Common methods include size-exclusion chromatography (SEC) for large biomolecules, dialysis, or reverse-phase HPLC for smaller conjugates.[4]
Protocol 3: Two-Step Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes a strategy for creating an ADC where an azide-modified drug is first conjugated to this compound, followed by deprotection and subsequent reaction. (This is an illustrative example; a more common approach involves reacting a DBCO-NHS ester with the antibody first).
Materials:
-
Azide-modified cytotoxic payload
-
This compound
-
Antibody of interest
-
Reagents for Boc deprotection (as per Protocol 1)
-
Reagents for amine-reactive conjugation (e.g., EDC/NHS for activating a carboxyl group on the antibody)
-
All necessary buffers and purification systems
Procedure:
-
Step 1: Payload-Linker Conjugation (SPAAC)
-
React the azide-modified payload with this compound according to the General SPAAC Conjugation protocol (Protocol 2).
-
Purify the resulting Payload-Linker-NH-Boc conjugate.
-
-
Step 2: Boc Deprotection
-
Deprotect the amine on the purified Payload-Linker-NH-Boc conjugate using the Boc Deprotection protocol (Protocol 1).
-
Purify the resulting Payload-Linker-NH₂.
-
-
Step 3: Conjugation to Antibody
-
This step depends on the chosen conjugation chemistry to the antibody. For example, if targeting carboxyl groups (aspartic/glutamic acid residues) on the antibody:
-
Activate the antibody's carboxyl groups using EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add the purified Payload-Linker-NH₂ to the activated antibody solution.
-
Incubate to form a stable amide bond.
-
-
-
Purification and Characterization:
-
Purify the final ADC using an appropriate method such as SEC to remove unreacted payload-linker.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
The Pivotal Role of the PEG4 Linker in DBCO Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient coupling of molecules is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose. At the heart of this technology are dibenzocyclooctyne (DBCO) reagents, which enable rapid and specific conjugation to azide-modified molecules without the need for cytotoxic copper catalysts.[1][2] The incorporation of a short, discrete polyethylene (B3416737) glycol (PEG) linker, specifically a tetraethylene glycol (PEG4) spacer, into DBCO reagents has become a critical design element, profoundly influencing the overall performance and efficacy of the resulting bioconjugates.[3] This technical guide elucidates the multifaceted role of the PEG4 linker in DBCO reagents, providing a comprehensive overview of its core functions, quantitative impact, and detailed experimental protocols.
Core Functions and Advantages of the PEG4 Spacer
The PEG4 linker is a hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. Its integration into the backbone of a DBCO reagent imparts several key advantages that address common challenges in bioconjugation and drug development.[3]
-
Enhanced Solubility and Reduced Aggregation: A primary challenge in bioconjugation is the often-poor aqueous solubility of hydrophobic payloads, such as small molecule drugs or fluorescent dyes.[4][] The hydrophilic nature of the PEG4 linker significantly increases the overall water solubility of the DBCO reagent and the subsequent bioconjugate.[2][6] This property is crucial for preventing aggregation, which can compromise the stability, efficacy, and safety of therapeutic molecules like antibody-drug conjugates (ADCs).[7][8]
-
Improved Pharmacokinetics and Bioavailability: By increasing the hydrodynamic size of a molecule, PEGylation is well-known to reduce its renal clearance rate, thereby prolonging its circulation half-life in the bloodstream.[4] The PEG4 linker contributes to this "stealth" effect, shielding the bioconjugate from enzymatic degradation and recognition by the immune system.[4] This leads to enhanced bioavailability and sustained therapeutic effects.[6]
-
Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the surface of proteins or other biomolecules.[4][9] This reduction in immunogenicity is critical for therapeutic applications, as it minimizes the risk of adverse immune responses and rapid clearance of the bioconjugate.[4]
-
Flexible Spacer Arm: The PEG4 linker provides a flexible and spatially defined spacer between the DBCO moiety and the molecule to which it is attached.[9] This spatial separation minimizes steric hindrance, allowing for more efficient interaction between the DBCO group and its azide (B81097) binding partner.[1][10] This is particularly important when conjugating large biomolecules like antibodies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and use of DBCO-PEG4 reagents.
| Property | Value | References |
| Physicochemical Properties of DBCO-PEG4-NHS Ester | ||
| Molecular Weight | 649.68 g/mol | [11] |
| Purity | >95% (HPLC) | [11] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [11] |
| Storage Conditions | -20°C, desiccated | [11] |
| Recommended Reaction Conditions for Protein Labeling with DBCO-PEG4-NHS Ester | ||
| Protein Concentration | 1-10 mg/mL | [11] |
| Molar Excess of Reagent | 10-20 fold (for >1 to 5 mg/mL protein) | [11] |
| 20-50 fold (for 0.5 to ≤1 mg/mL protein) | [11] | |
| Reaction pH | 7.2 - 8.5 | [11] |
| Reaction Temperature | Room Temperature or 4°C | [11] |
| Reaction Time | 30-60 minutes at RT, 2 hours at 4°C | [11] |
| Reaction Kinetics of DBCO Reagents in SPAAC | ||
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.1 - 1.0 M⁻¹s⁻¹ | [12] |
| Time to >90% Completion | Can range from less than an hour to overnight | [12] |
Visualizing the Role of the PEG4 Linker
The following diagrams illustrate key concepts and workflows involving DBCO-PEG4 reagents.
Caption: Structure of a DBCO-PEG4-Payload conjugate.
Caption: General workflow for bioconjugation using a DBCO-PEG4 reagent.
Caption: Signaling pathway of an ADC utilizing a DBCO-PEG4 linker.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DBCO-PEG4 reagents. The following are representative protocols for common bioconjugation applications.
Protocol 1: Labeling of Proteins with DBCO-PEG4-NHS Ester
This protocol outlines the general procedure for labeling primary amines (e.g., lysine (B10760008) residues) on a protein with a DBCO-PEG4-NHS ester.[11]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the DBCO-Labeled Protein:
-
Remove excess, unreacted DBCO-PEG4-NHS ester and quenching buffer salts using a desalting column or by dialysis against the desired buffer.[13]
-
-
Determination of Degree of Labeling (Optional):
Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)
This protocol describes the reaction of a DBCO-labeled biomolecule with an azide-containing molecule.[10][11]
Materials:
-
Purified DBCO-labeled biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction Buffer: Azide-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a compatible solvent.
-
-
Click Reaction:
-
Add the azide-containing molecule to the solution of the DBCO-labeled biomolecule. A molar excess of 1.5 to 10-fold of the azide molecule is generally recommended.[10][11]
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[15] Reactions can be performed at 37°C to potentially improve efficiency.[16]
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[16]
-
Protocol 3: Cell Surface Labeling with DBCO-PEG4-NHS Ester
This protocol provides a general procedure for labeling the surface of live cells.[17]
Materials:
-
Live cells in suspension
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO
-
Amine-free buffer (e.g., PBS, HEPES)
-
Quenching Buffer (e.g., 100 mM glycine)
-
Azide-modified fluorescent probe
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS to remove any residual media.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁷ cells/mL.[17]
-
-
DBCO Labeling:
-
Quenching and Washing:
-
Copper-Free Click Reaction:
-
Final Washes and Analysis:
-
Wash the cells three times with PBS containing 1% BSA to remove the unreacted fluorescent probe.[17]
-
The labeled cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.
-
Conclusion
The PEG4 linker plays a crucial, multifaceted role in the functionality and efficacy of DBCO reagents. Its ability to enhance solubility, improve stability, reduce immunogenicity, and provide optimal spatial separation makes it an indispensable component in the design of advanced bioconjugates for research, diagnostics, and therapeutic applications.[3] The strategic incorporation of the PEG4 linker addresses several key challenges in drug development, paving the way for more effective and safer targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO-NHCO-PEG4-NH-Boc for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker designed for advanced bioconjugation applications utilizing copper-free click chemistry. We will delve into its chemical properties, provide detailed experimental protocols for its use, and illustrate key workflows and biological pathways.
Core Principles and Applications
This compound is a versatile tool in modern chemical biology and drug development. It integrates three essential functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is the cornerstone of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction enables the efficient and specific covalent ligation of the linker to azide-modified molecules within complex biological environments, without the need for a cytotoxic copper catalyst.[1][2]
-
PEG4 Spacer: A hydrophilic tetraethylene glycol (PEG) spacer enhances the aqueous solubility of the molecule and its conjugates.[3] This feature is critical in preventing aggregation and improving the pharmacokinetic properties of bioconjugates like antibody-drug conjugates (ADCs).[4] The spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Boc-Protected Amine: The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive primary amine.[5][6] This amine can then be coupled to a molecule of interest, such as a cytotoxic drug or a fluorescent dye, typically through the formation of a stable amide bond with a carboxylic acid.
The primary application of this linker is in the construction of complex biomolecules, most notably in the field of ADCs.[5][7] It serves as a bridge, connecting a targeting moiety (like an antibody) to a payload (like a potent drug). The copper-free nature of the DBCO-azide reaction is a significant advantage, as it preserves the structural and functional integrity of sensitive biomolecules like antibodies.[1][2]
Data Presentation: Chemical and Kinetic Properties
The successful application of this compound relies on a clear understanding of its chemical properties and the kinetics of the reactions it undergoes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃₄H₄₅N₃O₈ | [8] |
| Molecular Weight | 623.75 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [8] |
| Storage Conditions | -20°C, desiccated | [8] |
Table 2: Quantitative Parameters for Key Reactions
| Reaction Step | Parameter | Typical Value/Condition | Purpose | Source(s) |
| Boc Deprotection | Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Removal of the Boc protecting group to expose the primary amine. | [6] |
| Reaction Time | 30-120 minutes | To ensure complete deprotection. | [6] | |
| Temperature | 0°C to Room Temperature | To control the reaction rate. | [6] | |
| Amine Coupling (to a Carboxylic Acid) | Activating Agents | EDC (1.5-fold molar excess), NHS (1.5-fold molar excess) | To form a reactive NHS ester from a carboxylic acid for efficient amide bond formation. | [1] |
| Reaction Time | 12-24 hours | For complete conjugation of the deprotected amine to the activated carboxylic acid. | [1] | |
| pH | 7.0-8.0 | Optimal pH for the reaction of the NHS ester with the primary amine. | [9] | |
| SPAAC (Click Reaction) | Second-Order Rate Constant (k) | ~0.3 - 1.0 M⁻¹s⁻¹ (with aliphatic azides) | A measure of the reaction speed. DBCO reacts rapidly with azides. | [10][11] |
| Reaction Time | 2-24 hours | Dependent on reactant concentrations and the nature of the azide. | [12] | |
| Temperature | 4°C to 37°C | The reaction proceeds efficiently at physiological temperatures. | [13] | |
| Stability of DBCO | ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C | DBCO is stable, allowing for flexibility in experimental design. | [14] |
Experimental Protocols
This section provides a detailed, three-stage methodology for the use of this compound in a typical bioconjugation workflow, such as the creation of a drug-linker conjugate for subsequent attachment to an azide-modified antibody.
Stage 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the reactive primary amine.
-
Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask.[6]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[15] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, add toluene (B28343) to the residue and co-evaporate under reduced pressure. Repeat this step three times.[6]
-
Product: The resulting product is the TFA salt of the deprotected amine (DBCO-NHCO-PEG4-NH₂), which can often be used directly in the next step without further purification.
Stage 2: Conjugation to a Carboxylic Acid-Containing Payload
This protocol details the coupling of the deprotected amine-linker to a payload (e.g., a cytotoxic drug) that has a carboxylic acid group.
-
Activation of the Payload: In a separate flask, dissolve the carboxylic acid-containing payload in an anhydrous solvent such as dimethylformamide (DMF). Add 1.5 molar equivalents of N-hydroxysuccinimide (NHS) and 1.5 molar equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1] Stir the mixture at room temperature for 1-4 hours to form the NHS ester.
-
Conjugation: Dissolve the deprotected DBCO-NHCO-PEG4-NH₂ (from Stage 1) in anhydrous DMF. Add this solution to the activated payload mixture. A 1.1 to 1.5-fold molar excess of the amine-linker is recommended.[1]
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.[1]
-
Purification: Purify the resulting DBCO-linker-payload conjugate using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Stage 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the final "click" reaction to conjugate the DBCO-linker-payload to an azide-modified biomolecule, such as an antibody.
-
Preparation of Biomolecule: Prepare the azide-functionalized antibody in an azide-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[12]
-
Click Reaction: Add the purified DBCO-linker-payload conjugate (from Stage 2) to the antibody solution. A 5- to 20-fold molar excess of the DBCO-containing molecule is typically used.[12] The final concentration of any organic solvent (like DMSO) used to dissolve the conjugate should be kept low (e.g., <10%) to maintain the integrity of the antibody.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[12] The reaction progress can be monitored by measuring the decrease in the DBCO absorbance at approximately 310 nm.[16]
-
Purification of the Final Conjugate: Remove the excess, unreacted DBCO-linker-payload using a desalting spin column or size-exclusion chromatography.[12]
-
Characterization: The final antibody-drug conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and determination of the drug-to-antibody ratio (DAR).
Mechanism of Action: An ADC Example
When used in the context of an ADC, the linker plays a crucial role in the delivery and release of the cytotoxic payload. The following diagram illustrates the mechanism of action for a typical ADC constructed with a cleavable linker and a microtubule inhibitor payload, such as Monomethyl Auristatin E (MMAE).[7][17]
The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell.[7] This is followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and enzymes, such as Cathepsin B, cleave the linker, releasing the active cytotoxic payload into the cytoplasm.[7] The released drug can then exert its effect, for instance, by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[18] Furthermore, if the payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[7][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 19. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to DBCO-NHCO-PEG4-NH-Boc (CAS Number: 1255942-12-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker crucial in the fields of bioconjugation and targeted therapeutics. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use, and illustrates its role in advanced drug development strategies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Compound Specifications
This compound is a versatile chemical tool that integrates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a Boc-protected amine. This unique combination of functionalities allows for the precise and efficient linkage of biomolecules.
| Property | Value |
| CAS Number | 1255942-12-1 |
| Molecular Formula | C₃₄H₄₅N₃O₈ |
| Molecular Weight | 623.74 g/mol |
| Appearance | Viscous Liquid |
| Purity | Typically >95% - 98% |
| Solubility | Soluble in DMSO, DCM, and DMF |
| Storage Conditions | Store at -20°C, protect from light and moisture |
Applications in Drug Development
This compound is a key component in the construction of sophisticated therapeutic agents. Its principal applications lie in the development of:
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. This linker can be used to conjugate a cytotoxic payload to a monoclonal antibody that recognizes a tumor-specific antigen, minimizing off-target toxicity.[1]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The this compound linker serves to connect the target protein-binding ligand with the E3 ligase-recruiting ligand, with the PEG spacer enhancing solubility and optimizing the ternary complex formation.[2]
The core technology enabling these applications is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[3]
Experimental Protocols
Successful utilization of this compound requires a two-step process: the deprotection of the Boc-protected amine followed by the conjugation of the DBCO group to an azide-containing molecule.
Part 1: Boc Deprotection of the Amine Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that can be efficiently removed under acidic conditions.[4]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like TIS (2.5-5% v/v).[5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times to ensure complete removal of residual TFA. The product at this stage is the TFA salt of the deprotected amine.[5]
-
Neutralization (Optional): To obtain the free amine, dissolve the TFA salt in DCM and wash with a saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the deprotected DBCO-containing linker to an azide-functionalized molecule (e.g., a protein, peptide, or small molecule drug).[6]
Materials:
-
Deprotected DBCO-NHCO-PEG4-NH₂ (from Part 1)
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the deprotected DBCO-linker in anhydrous DMSO or DMF.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible buffer.
-
-
Reaction Setup: In a reaction tube, combine the DBCO-linker with the azide-functionalized molecule. A molar excess of one reactant (typically 1.5 to 10-fold) may be used to drive the reaction to completion. The final concentration of the organic solvent should generally be kept below 20% to maintain the stability of biomolecules.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C with gentle mixing.[3]
-
Monitoring: The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.[8]
-
Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove any unreacted starting materials.
Visualizing the Workflow and Mechanisms
Diagrams illustrating the key experimental and biological processes involving this compound provide a clearer understanding of its application.
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: General experimental workflow for the SPAAC "click" chemistry reaction.
Caption: Simplified signaling pathway of Antibody-Drug Conjugate (ADC) action.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
The Strategic Imperative of Boc Protection in DBCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is a critical determinant of success. Dibenzocyclooctyne (DBCO) linkers, pivotal in copper-free click chemistry, offer remarkable bioorthogonality and reaction kinetics. However, the strategic use of protecting groups, specifically the tert-butyloxycarbonyl (Boc) group, is often essential for the successful synthesis of complex biomolecular constructs. This technical guide provides a comprehensive exploration of the principles, applications, and experimental considerations of Boc protection in DBCO linkers.
Core Principles: The Rationale for Boc Protection in DBCO Linkers
DBCO linkers are instrumental in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1] Many DBCO linkers are functionalized with a primary or secondary amine to enable their conjugation to other molecules, such as payloads or polyethylene (B3416737) glycol (PEG) spacers. The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for this amine functionality.[2]
The primary motivations for employing Boc protection in DBCO linker synthesis and application are:
-
Controlled, Stepwise Synthesis: In multi-step synthetic sequences, it is often necessary to perform chemical transformations on other parts of the molecule without affecting the DBCO linker's amine group. The Boc group's stability to a wide range of non-acidic reagents allows for this controlled, sequential approach.[2]
-
Prevention of Undesired Side Reactions: An unprotected amine on a DBCO linker could engage in unwanted side reactions during the synthesis or modification of other components of a complex molecule, such as an ADC. Boc protection ensures that the amine remains inert until its reactivity is desired.
-
Orthogonal Deprotection Strategy: The Boc group is acid-labile, meaning it can be removed under acidic conditions that, ideally, do not affect other protecting groups or sensitive moieties within the molecule. This orthogonality is a cornerstone of modern organic synthesis.[3]
The stability of the Boc group is a key feature; it is resistant to basic and nucleophilic conditions, as well as catalytic hydrogenation.[4] However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]
Data Presentation: Quantitative Analysis of Boc Protection and Deprotection
The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes. It is important to note that while extensive data exists for the Boc protection of various amines, specific quantitative data for DBCO-amines is less prevalent in publicly available literature. The data presented here is representative of the efficiency of these reactions.
Table 1: Representative Yields for N-Boc Protection of Amines
| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Various Aliphatic & Aromatic Amines | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | Room Temp | 5 | 78-95 | [6] |
| Structurally Diverse Amines | Di-tert-butyl dicarbonate ((Boc)₂O) | None (Catalyst-free) | Water-acetone | Room Temp | 0.1-0.2 | >90 | [7] |
| 1,2,3,6-Tetrahydropyridine | Di-tert-butyl dicarbonate ((Boc)₂O) | None | Tetrahydrofuran (THF) | Room Temp | Overnight | 89 | [8] |
Table 2: Comparison of Boc Deprotection Protocols
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 min | >95 | [9] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 1 - 4 h | High | |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temp | 1 - 4 h | up to 90 | |
| Boiling Water | N/A | Water | 100 | 10 min - 10 h | 87-99 |
Table 3: Stability Profile of DBCO and Boc Groups
| Condition | DBCO Moiety Stability | Boc Group Stability | Considerations for Boc-Protected DBCO Linkers | Reference(s) |
| Strong Acid (e.g., TFA, HCl) | Can undergo inactivating rearrangement.[3] | Labile (cleaved). | Deprotection conditions must be carefully optimized to remove the Boc group without degrading the DBCO core. | |
| Mild Acid (pH 4-6) | Generally Stable.[3] | Generally Stable. | Suitable for many biological applications and storage. | |
| Neutral (pH ~7) | Stable.[3] | Stable. | Optimal for most storage and bioconjugation reactions. | |
| Basic (pH 8-10) | Stable.[3] | Stable. | Compatible with common bioconjugation reaction conditions (e.g., NHS ester couplings). | |
| Strong Base (>pH 12) | Stable | Potentially Labile. | Harsh basic conditions should be avoided if Boc protection is to be maintained. | |
| Thiols (e.g., GSH) | Can be degraded. | Stable | The intracellular reducing environment can affect the stability of the DBCO linker itself. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for the successful synthesis and application of Boc-protected DBCO linkers.
General Protocol for Boc Protection of a DBCO-Amine
This protocol describes a general procedure for the protection of a primary or secondary amine on a DBCO linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
DBCO-amine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃)) (1.0 - 1.5 equiv)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the DBCO-amine substrate in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base to the solution and stir.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Boc Deprotection of a DBCO-Amine
This protocol outlines a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected DBCO-amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected DBCO-amine in DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected DBCO-amine.
Caution: The strong acidic conditions required for Boc deprotection can potentially lead to the degradation of the DBCO moiety.[3] It is crucial to carefully control reaction time and temperature and to monitor the reaction closely to maximize the yield of the desired product while minimizing degradation of the DBCO core.
Mandatory Visualization
Diagrams are essential for illustrating the chemical structures, reaction mechanisms, and logical workflows involved in the use of Boc-protected DBCO linkers.
Caption: General structure of a Boc-protected DBCO-amine linker.
Caption: Reaction mechanism for Boc protection of a DBCO-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. DBCO-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 5. file.leyan.com [file.leyan.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics and applications of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker essential for advanced bioconjugation strategies. This molecule is a cornerstone in the fields of targeted drug delivery, diagnostics, and proteomics, primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and for the specific labeling of biomolecules through copper-free click chemistry.[1][2]
Core Molecular Data
This compound is a versatile reagent featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a tetraethylene glycol (PEG4) spacer to enhance solubility, and a Boc-protected amine for subsequent functionalization.[3]
| Property | Value | Reference |
| Molecular Weight (MW) | 623.8 g/mol | [3][4] |
| Alternate MW | 623.75 g/mol | [1] |
| Molecular Formula | C₃₄H₄₅N₃O₈ | [1][4] |
| CAS Number | 1255942-12-1 | [1] |
| Purity | Typically >96-98% | [1][4] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage Conditions | -20°C, protect from light |
Principle of Application: Copper-Free Click Chemistry
The primary application of the DBCO moiety is its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of the DBCO group to an azide-functionalized molecule in complex biological environments.[4] A key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, making it ideal for live-cell labeling and in vivo applications.[4][5] The high ring strain of the DBCO group significantly lowers the activation energy for the cycloaddition reaction with azides, leading to the rapid formation of a stable triazole linkage.[4][6]
Experimental Protocols
The utility of this compound lies in its dual functionality. The DBCO group can directly react with an azide-modified molecule, or the Boc-protected amine can be deprotected to reveal a primary amine for further conjugation.
Protocol 1: Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that can be removed under acidic conditions to yield a primary amine.[7] This newly exposed amine can then be used for subsequent conjugation reactions, such as amide bond formation with an activated carboxylic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[7]
Procedure:
-
Dissolve the this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution. A 25% TFA/DCM solution is often effective.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.[7]
-
Monitor the reaction for completeness (e.g., by TLC or LC-MS).
-
Upon completion, remove the solvent and excess acid under vacuum to isolate the deprotected product, DBCO-NHCO-PEG4-NH₂.[7]
Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Modified Protein
This protocol provides a general workflow for conjugating a DBCO-containing molecule to a protein that has been previously modified to contain an azide (B81097) group.
Materials:
-
DBCO-functionalized molecule (e.g., this compound)
-
Azide-modified protein in a non-amine, non-azide containing buffer (e.g., PBS, pH 7.4)[8][9]
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solution: Dissolve the this compound reagent in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
Prepare Protein Sample: Prepare the azide-modified protein in the reaction buffer.
-
Conjugation Reaction: Add the DBCO reagent to the azide-modified protein solution. A molar excess of the DBCO reagent (e.g., 1.5 to 10-fold) is recommended to drive the reaction to completion.[10]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[9][10] Reactions are often more efficient at higher concentrations.[9]
-
Purification: Remove the excess, unreacted DBCO reagent and purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[10]
Visualized Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: Boc deprotection and subsequent amine conjugation workflow.
Caption: General experimental workflow for SPAAC conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. interchim.fr [interchim.fr]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
The Strategic Application of DBCO-NHCO-PEG4-NH-Boc in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality for the targeted degradation of disease-causing proteins. The rational design of these heterobifunctional molecules hinges on the judicious selection of their three core components: a warhead for engaging the protein of interest (POI), a ligand for recruiting an E3 ubiquitin ligase, and a linker that tethers the two. This technical guide delves into the specifics of a particularly versatile linker, DBCO-NHCO-PEG4-NH-Boc, outlining its structure, properties, and strategic application in the synthesis and development of potent and effective PROTACs.
Core Concepts: Understanding the Components of this compound
This compound is a meticulously designed bifunctional linker that offers a modular and efficient approach to PROTAC synthesis.[1] Its structure can be dissected into three key functional units, each playing a critical role in the assembly of the final PROTAC molecule.
-
Dibenzocyclooctyne (DBCO): This strained alkyne is the cornerstone of copper-free click chemistry.[] The inherent ring strain of the DBCO group allows it to undergo a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[][3] This reaction is exceptionally clean and can be performed under mild, aqueous conditions, making it ideal for the conjugation of complex biomolecules without the need for a cytotoxic copper catalyst.[][]
-
Polyethylene Glycol (PEG4): The tetraethylene glycol (PEG4) spacer is a hydrophilic and flexible chain that imparts several desirable properties to the PROTAC molecule.[5][6] The inclusion of a PEG linker can significantly enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC, which is crucial for its bioavailability and overall efficacy.[5][7] The flexibility of the PEG chain also allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[3][5] The length of the PEG linker is a critical parameter that often requires optimization to achieve maximal degradation of the target protein.[3][8]
-
Boc-Protected Amine (NH-Boc): The tert-butoxycarbonyl (Boc) protecting group on the terminal amine is instrumental for a controlled and sequential PROTAC synthesis.[9] The Boc group is stable under a wide range of reaction conditions but can be readily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA).[9][10][11] This orthogonality allows for the selective coupling of one component of the PROTAC (e.g., the E3 ligase ligand) to the linker, followed by deprotection of the amine and subsequent conjugation of the second component (e.g., the warhead).[9][12] This stepwise approach prevents unwanted side reactions and simplifies the purification of the final product.
The chemical structure and properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C34H45N3O8 | [13][14] |
| Molecular Weight | 623.75 g/mol | [13][15][16] |
| Purity | >96% | [16] |
| Functional Group 1 | DBCO | [1][13] |
| Functional Group 2 | Boc-protected amine | [1][13] |
| Solubility | DMSO, DCM, DMF | [14] |
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[3][17] The process is initiated by the formation of a ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.
Quantitative Data: Performance of PEG4-Containing PROTACs
The length and composition of the linker are critical for optimizing the degradation efficiency of a PROTAC.[3] The following tables summarize representative data for a series of bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of the PEG4 linker on their performance.
Table 1: In Vitro Degradation of BRD4 by DBCO-PEG-Linker-Containing PROTACs [3]
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-DBCO-PEG3 | DBCO-PEG3 | 60 | 88 | 22Rv1 |
| PROTAC-DBCO-PEG4 | DBCO-PEG4 | 25 | 96 | 22Rv1 |
| PROTAC-DBCO-PEG5 | DBCO-PEG5 | 18 | >98 | 22Rv1 |
| PROTAC-DBCO-PEG6 | DBCO-PEG6 | 35 | 94 | 22Rv1 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Data is representative and will vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.[3]
Table 2: Cellular Permeability and Pharmacokinetic Properties of DBCO-PEG-Linker-Containing PROTACs [3]
| PROTAC ID | Linker Composition | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PROTAC-DBCO-PEG3 | DBCO-PEG3 | 4.5 | 15 |
| PROTAC-DBCO-PEG4 | DBCO-PEG4 | 6.2 | 25 |
| PROTAC-DBCO-PEG5 | DBCO-PEG5 | 7.8 | 35 |
| PROTAC-DBCO-PEG6 | DBCO-PEG6 | 5.1 | 20 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Oral bioavailability is a complex parameter influenced by multiple factors. Data is representative.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following protocols provide a generalized framework for the use of this compound in PROTAC development.
PROTAC Synthesis Workflow
The modular nature of this compound allows for a convergent synthetic strategy. A typical workflow involves the initial coupling of the linker to either the warhead or the E3 ligase ligand, followed by deprotection and a final click chemistry reaction.
Protocol 1: Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting group from this compound to yield the free amine for subsequent coupling.[9]
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralize the residue with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.
Protocol 2: Amide Coupling of the Linker to an E3 Ligase Ligand
This protocol details the coupling of the deprotected linker to an E3 ligase ligand containing a carboxylic acid moiety.[12]
Materials:
-
Deprotected linker (from Protocol 1) (1.0 eq)
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide (B1683931) derivative) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2-3 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected linker in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring the progress by LC-MS.
-
Upon completion, purify the product by flash chromatography or preparative HPLC.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the final conjugation of the DBCO-functionalized intermediate with an azide-containing warhead.[3]
Materials:
-
DBCO-functionalized intermediate (from Protocol 2) (1.0 eq)
-
Azide-functionalized warhead (e.g., JQ1-azide) (1.1 eq)
-
DMSO or a mixture of DMSO/water
Procedure:
-
Dissolve the DBCO-functionalized intermediate and the azide-functionalized warhead in a suitable solvent.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the final PROTAC can be purified by preparative HPLC.
Protocol 4: Western Blot for Protein Degradation
This assay is used to quantify the in-cell degradation of the target protein induced by the PROTAC.[7][18]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies for the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.
Conclusion
This compound is a highly valuable and versatile linker for the development of PROTACs. Its well-defined structure, incorporating a bioorthogonal DBCO group, a beneficial PEG4 spacer, and a strategically placed Boc-protected amine, facilitates a modular and efficient synthetic approach. This enables the rapid generation and evaluation of PROTAC libraries to identify candidates with optimal degradation potency and drug-like properties. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this powerful tool in the quest for novel therapeutics based on targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. arxiv.org [arxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound - CD Bioparticles [cd-bioparticles.net]
- 14. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 15. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 16. precisepeg.com [precisepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to DBCO-NHCO-PEG4-NH-Boc in Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the heterobifunctional linker, DBCO-NHCO-PEG4-NH-Boc, and its strategic application in the synthesis of Antibody-Drug Conjugates (ADCs). We will cover its core properties, a detailed workflow for ADC construction, comprehensive experimental protocols, and the mechanism of action for ADCs created using this advanced linker technology.
Introduction to ADCs and the Role of Linker Technology
Antibody-Drug Conjugates (ADCs) represent a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing capability of a cytotoxic agent.[] This synergy allows for the targeted delivery of toxins directly to cancer cells, thereby increasing the therapeutic window and minimizing off-target toxicity.[2]
The linker connecting the antibody to the payload is a critical determinant of an ADC's success, influencing its stability, pharmacokinetics, and efficacy.[3] The this compound linker leverages two key chemical strategies:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A bioorthogonal "click chemistry" reaction that allows the dibenzocyclooctyne (DBCO) group to efficiently and specifically react with an azide-modified antibody under mild, physiological conditions. This process notably avoids the need for cytotoxic copper catalysts required in other click chemistry variants.[4][]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable mask for a primary amine. This amine can be revealed in a controlled manner through acidic deprotection, allowing for the subsequent and efficient conjugation of a desired payload.[6]
The polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and provides critical spacing between the antibody and the drug molecule.[7]
Core Properties of this compound
The physical and chemical properties of the linker are essential for designing and executing successful conjugation strategies.
| Property | Value | Source(s) |
| Chemical Formula | C₃₄H₄₅N₃O₈ | [8][9] |
| Molecular Weight (MW) | 623.8 g/mol | [8][9] |
| Purity | Typically >98% | [8][9] |
| Solubility | Soluble in DMSO, DMF, DCM | [8][9] |
| Storage Conditions | -20°C, desiccated | [8][9] |
| Reactive Groups | DBCO (reacts with azides), Boc-protected amine | [10] |
ADC Synthesis Workflow
The synthesis of an ADC using this compound is a sequential, multi-step process that offers a high degree of control over the final conjugate. The workflow ensures that the antibody and payload are linked efficiently and specifically.
Key Experimental Protocols
Reproducible methodologies are crucial for the successful synthesis and characterization of ADCs.[3]
Protocol 1: Introduction of Azide Groups onto the Antibody
This protocol describes a method for modifying lysine (B10760008) residues on the antibody to introduce azide handles for click chemistry.
-
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azido-NHS ester (e.g., N3-PEG3-C2-NHS ester) stock solution (10-20 mM in anhydrous DMSO).[11]
-
Desalting column (e.g., Sephadex G-25).
-
-
Procedure:
-
Bring the mAb solution to room temperature.
-
Add a 5- to 20-fold molar excess of the Azido-NHS ester stock solution to the mAb solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted azide reagent by passing the solution through a desalting column equilibrated with PBS.
-
Determine the concentration of the resulting azide-modified antibody (mAb-N₃) using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 2: Preparation of the DBCO-Linker-Payload Construct
This two-part protocol first deprotects the amine on the linker and then couples it to a payload containing a carboxylic acid.
-
Part A: Boc Deprotection of this compound
-
Materials:
-
This compound.
-
Trifluoroacetic acid (TFA).
-
Anhydrous Dichloromethane (DCM).
-
-
Procedure:
-
-
Part B: Payload Coupling
-
Materials:
-
Deprotected DBCO-linker from Part A.
-
Carboxylic acid-containing payload (e.g., MMAE).
-
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Tertiary amine base (e.g., DIPEA).
-
-
Procedure:
-
Dissolve the payload in anhydrous DMF/DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of Sulfo-NHS to activate the carboxylic acid. Allow to react for 15-30 minutes.
-
Dissolve the deprotected DBCO-linker in DMF/DMSO and add it to the activated payload solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture.
-
Incubate for 2-4 hours at room temperature, or overnight at 4°C.
-
The resulting DBCO-linker-payload construct can be purified via reverse-phase HPLC if necessary.
-
-
Protocol 3: SPAAC Conjugation and ADC Purification
This protocol joins the azide-modified antibody with the DBCO-linker-payload construct.[13]
-
Materials:
-
Azide-modified antibody (mAb-N₃) from Protocol 1.
-
DBCO-linker-payload construct from Protocol 2.
-
Reaction buffer (PBS, pH 7.4).
-
-
Procedure:
-
In a reaction tube, combine the mAb-N₃ with a 1.5 to 5-fold molar excess of the DBCO-linker-payload construct.[4]
-
Incubate the reaction overnight at 4°C or for 2-4 hours at 37°C.[13]
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other impurities.[12]
-
Protocol 4: ADC Characterization by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a key method to determine the drug-to-antibody ratio (DAR).[3]
-
Materials:
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30-45 minutes).[3]
-
Monitor the elution profile at 280 nm. Peaks will correspond to ADC species with different DARs (DAR0, DAR2, DAR4, etc.), with higher DAR species eluting later due to increased hydrophobicity.
-
Calculate the average DAR by determining the weighted average of the integrated peak areas for each species.[3]
-
Quantitative Data Summary
The following table summarizes typical parameters and outcomes for ADC synthesis and characterization using DBCO-based linkers.
| Parameter / Metric | Typical Value / Range | Conditions / Notes | Source(s) |
| SPAAC Reaction Time | <5 minutes to overnight | Dependent on reactant concentrations and specific constructs. | [4] |
| SPAAC Optimal pH | 7.0 - 9.0 | Reaction proceeds efficiently in standard aqueous buffers like PBS. | [4] |
| Molar Excess (Linker-Payload to mAb-N₃) | 1.5 - 5 fold | Optimized to achieve the desired Drug-to-Antibody Ratio (DAR). | [4] |
| Achieved Average DAR | 2 - 4 | Controlled by reaction stoichiometry; higher DARs can lead to aggregation. | [3][7] |
| Final ADC Purity (by SEC) | >95% | Monomer percentage after purification. | [7] |
| In Vitro Cytotoxicity (IC₅₀) | 10⁻⁹ to 10⁻¹² mol/L (for payload) | Varies significantly based on the cell line and the specific cytotoxic payload used. | [] |
Mechanism of Action & Signaling Pathway
The efficacy of an ADC is ultimately determined by the action of its cytotoxic payload once released inside the target cancer cell. A commonly used payload class is the auristatins, such as Monomethyl Auristatin E (MMAE).[15]
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell via endocytosis.[16]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Payload Release: Inside the lysosome, proteases like Cathepsin B cleave the linker, releasing the active cytotoxic payload (e.g., MMAE) into the cytoplasm.[17]
-
Cytotoxic Effect: MMAE is a potent tubulin polymerization inhibitor. By binding to tubulin, it disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[18] This leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[16][19]
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 9. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 17. genovis.com [genovis.com]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the functionalization of antibodies with a Dibenzocyclooctyne (DBCO) moiety using the heterobifunctional linker, DBCO-NHCO-PEG4-NH-Boc. This method facilitates the preparation of antibodies for highly specific, copper-free click chemistry reactions, a cornerstone of modern bioconjugation for creating advanced therapeutics like Antibody-Drug Conjugates (ADCs) and diagnostic agents.[1][2]
The protocol involves a two-part strategy:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose a primary amine.
-
Antibody Conjugation: Covalent attachment of the deprotected DBCO-linker to the antibody's carboxylic acid residues (glutamic acid, aspartic acid) via a carbodiimide (B86325) reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[3]
The resulting DBCO-functionalized antibody is then ready for efficient and specific conjugation to any azide-tagged molecule of interest through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] The inclusion of a hydrophilic PEG4 spacer enhances the solubility of the hydrophobic DBCO group and provides a flexible spacer arm to minimize steric hindrance during subsequent conjugation steps.[3][5]
Part 1: Boc Deprotection of this compound
This initial step is critical for unmasking the primary amine on the linker, making it reactive towards the activated carboxyl groups on the antibody. Boc deprotection is typically achieved under strong acidic conditions.[6]
Experimental Protocol: Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[7]
-
Dichloromethane (DCM)[7]
-
Toluene (B28343) (for co-evaporation)
-
Nitrogen gas stream or rotary evaporator
Procedure:
-
Dissolve the this compound in DCM to a concentration of 0.1-0.2 M in a suitable glass vial.[7]
-
Cool the solution to 0°C using an ice bath.[7]
-
Add an equal volume of TFA to the solution (e.g., 1 mL of TFA for every 1 mL of DCM). A typical TFA concentration in the final mixture is 20-50% (v/v).[7][8]
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours.[7]
-
Monitor the reaction progress by a suitable method like LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected product.[7]
-
Upon completion, remove the DCM and excess TFA by evaporation under a gentle stream of nitrogen or using a rotary evaporator.[7][9]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times.[7]
-
The resulting deprotected product, DBCO-NHCO-PEG4-NH2, is now ready for the antibody conjugation step. It should be used immediately or stored under anhydrous conditions at -20°C.
Part 2: Antibody Labeling via Carboxyl Group Activation
This stage involves the activation of the antibody's carboxyl groups to form amine-reactive Sulfo-NHS esters, followed by conjugation with the deprotected DBCO-linker.
Experimental Protocol: Antibody Labeling
Materials:
-
Monoclonal antibody (mAb) in an amine-free and carboxylate-free buffer (e.g., MES buffer).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0.[3]
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)[3]
-
Deprotected DBCO-NHCO-PEG4-NH2 linker (from Part 1)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2 - 8.0.[3]
-
Quenching Buffer: 1 M Tris, glycine, or lysine, pH 8.0.[3]
-
Purification tools: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes.[3][10]
Procedure:
Step 2.1: Antibody Preparation
-
If the antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Activation Buffer (MES, pH 5.5-6.0).[3]
-
Adjust the antibody concentration to 2-5 mg/mL.
Step 2.2: Activation of Antibody Carboxyl Groups
-
Prepare fresh solutions of EDC and Sulfo-NHS in chilled, high-purity water immediately before use.[3]
-
Add EDC solution to the antibody solution to achieve a final molar excess as recommended in Table 1. Mix gently.[3]
-
Immediately add Sulfo-NHS solution to the reaction to achieve the final molar excess specified in Table 1. Mix gently.[3]
-
Incubate the reaction for 15-30 minutes at room temperature.[3]
Step 2.3: Conjugation with Deprotected DBCO-Linker
-
Immediately following the activation step, raise the pH of the reaction mixture to 7.2-8.0 by adding Conjugation Buffer (e.g., PBS). This is crucial for efficient reaction with the amine linker.[3]
-
Prepare a stock solution of the deprotected DBCO-NHCO-PEG4-NH2 linker in anhydrous DMSO or DMF.[3]
-
Add the DBCO-linker stock solution to the activated antibody solution to achieve the desired molar excess (see Table 1).[3]
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[3]
Step 2.4: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active Sulfo-NHS esters.[3]
-
Incubate for 15 minutes at room temperature.[3]
-
Purify the DBCO-functionalized antibody from excess linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[3][11]
Data Presentation: Recommended Reaction Conditions
| Parameter | Recommended Molar Excess (over Antibody) | pH | Buffer | Incubation Time & Temp. | Notes |
| EDC | 2-10 fold[3] | 5.5 - 6.0[3] | MES[3] | 15-30 min, RT | Activates carboxyl groups. |
| Sulfo-NHS | 5-20 fold[3] | 5.5 - 6.0[3] | MES[3] | 15-30 min, RT | Stabilizes the activated intermediate.[3] |
| DBCO-Linker | 10-50 fold[3] | 7.2 - 8.0[3] | PBS[3] | 2 hours, RT | The optimal ratio should be determined empirically.[3] |
Table 1: Summary of recommended molar excess ratios and conditions for antibody labeling.
Part 3: Characterization of DBCO-Labeled Antibody
Protocol: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of DBCO molecules conjugated per antibody, can be determined using UV-Vis spectrophotometry.[4][12]
Procedure:
-
Measure the absorbance of the purified DBCO-antibody conjugate solution at 280 nm (A280) and ~309 nm (A309).[13][14]
-
Calculate the concentration of the antibody and the DBCO moiety using the Beer-Lambert law and the equations below.
Equations:
-
Correction Factor (CF) for DBCO at 280 nm: CF = A₂₈₀ of DBCO / A₃₀₉ of DBCO (This value may need to be determined empirically for the specific linker)
-
Corrected Antibody Absorbance at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A₃₀₉ x CF)
-
Antibody Concentration (M): [Antibody] = Corrected A₂₈₀ / ε₂₈₀ of Antibody (ε₂₈₀ for a typical IgG is ~210,000 M⁻¹cm⁻¹)
-
DBCO Concentration (M): [DBCO] = A₃₀₉ / ε₃₀₉ of DBCO (ε₃₀₉ for DBCO is ~12,000 M⁻¹cm⁻¹)
-
Degree of Labeling (DOL): DOL = [DBCO] / [Antibody]
Part 4: Copper-Free Click Chemistry Reaction
The DBCO-functionalized antibody is now ready to react with any molecule carrying an azide (B81097) group.
Experimental Protocol: SPAAC Reaction
Procedure:
-
Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).[3]
-
Add the azide-modified molecule to the purified DBCO-antibody solution. A molar ratio of DBCO-antibody to azide-molecule between 1:1.5 and 1:10 is recommended to drive the reaction to completion.[2][3]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
Purify the final antibody conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted azide-molecule.[3]
Data Presentation: Click Chemistry Reaction Parameters
| Parameter | Recommended Ratio/Condition | Notes |
| DBCO-Antibody to Azide-Molecule Molar Ratio | 1 : 1.5 to 1 : 10[3] | An excess of the azide molecule can improve conjugation efficiency. |
| Incubation Time | 4-12 hours at RT; overnight at 4°C[3] | Longer incubation times can enhance the reaction yield.[3] |
| Temperature | 4°C to 37°C[2] | Reactions are efficient across a range of temperatures. |
Table 2: Recommended conditions for the copper-free click chemistry reaction.
Visualizations
Caption: Experimental workflow for Boc deprotection and antibody labeling.
Caption: Reaction pathway for EDC/Sulfo-NHS antibody activation.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
Application Notes and Protocols for Step-by-Step DBCO-NHCO-PEG4-NH-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the successful conjugation of DBCO-NHCO-PEG4-NH-Boc to target molecules. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a Boc-protected amine, which can be deprotected to reveal a primary amine for conjugation.[3][4][5] The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance.[2][6][7]
The overall process involves a two-stage experimental workflow:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
-
Amine Conjugation: Covalent attachment of the deprotected linker to a target molecule, followed by the final click reaction with an azide-containing molecule.
Experimental Protocols
This section details the methodologies for the key experiments in the this compound conjugation workflow.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield DBCO-NHCO-PEG4-NH2.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of TFA to DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.[8]
-
Neutralize the residue by dissolving it in a suitable organic solvent and washing with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product, DBCO-NHCO-PEG4-NH2.
-
Confirm the removal of the Boc group by mass spectrometry.[8]
Protocol 2: Conjugation of Deprotected DBCO-Linker to a Carboxyl-Containing Molecule
This protocol outlines the conjugation of the deprotected DBCO-NHCO-PEG4-NH2 to a target molecule containing a carboxylic acid, such as a protein or a small molecule, using EDC/NHS chemistry.
Materials:
-
Deprotected DBCO-NHCO-PEG4-NH2
-
Carboxyl-containing target molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., MES or PBS, pH 6.0-7.4)[6]
-
Quenching buffer (e.g., Tris-HCl)
-
Purification system (e.g., size-exclusion chromatography, dialysis)[9][10]
Procedure:
-
Dissolve the carboxyl-containing target molecule in the amine-free buffer.
-
Activate the carboxylic acid groups by adding a molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Add the deprotected DBCO-NHCO-PEG4-NH2 to the activated target molecule solution. A 10- to 20-fold molar excess of the DBCO linker is a typical starting point.[8]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
Quench the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[8]
-
Purify the DBCO-conjugated molecule to remove unreacted linker and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[8][9][10]
Protocol 3: Copper-Free Click Chemistry (SPAAC)
This protocol describes the final step where the DBCO-conjugated molecule is reacted with an azide-containing molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Materials:
-
Purified DBCO-conjugated molecule
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)[7]
Procedure:
-
Dissolve the DBCO-conjugated molecule and the azide-containing molecule in the reaction buffer.
-
A slight molar excess (e.g., 1.5 to 3-fold) of one reactant can be used to drive the reaction to completion.[11]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7][11][12] The reaction can also be performed at 37°C to increase the reaction rate.[13]
-
Monitor the reaction progress using a suitable analytical method (e.g., HPLC, SDS-PAGE).
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted components.[14]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Boc Deprotection | ||
| TFA Concentration | Typically 20-50% in DCM | The concentration can be adjusted based on the substrate's sensitivity. |
| Reaction Time | 1 - 2 hours | Monitor by TLC for completion. |
| Temperature | Room Temperature | |
| Amine Conjugation (EDC/NHS) | ||
| Molar Excess of DBCO-linker | 5 to 30-fold | The optimal ratio should be determined empirically.[10] |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation can improve efficiency.[8][11] |
| pH | 6.0 - 7.5 | For efficient NHS ester reaction with amines. |
| Copper-Free Click Reaction (SPAAC) | ||
| Molar Ratio of Reactants | 1:1.5 to 1:3 | A slight excess of one component can improve yield.[11] |
| Reaction Time | 4 - 24 hours | Dependent on temperature and reactant concentrations.[7][11][12] |
| Temperature | 4°C to 37°C | Higher temperatures can accelerate the reaction.[11][13] |
| Characterization | ||
| DBCO Absorbance | ~309 nm | Can be used to determine the Degree of Labeling (DOL).[10] |
Diagrams
Caption: Experimental workflow for this compound conjugation.
Caption: Signaling pathway for the SPAAC click chemistry reaction.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Taskcm [taskcm.com]
- 4. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 5. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Boc from DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis and bioconjugation due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The DBCO-NHCO-PEG4-NH-Boc reagent is a valuable heterobifunctional linker, incorporating a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine.[3][4][5] Deprotection of the Boc group is a critical step to reveal the primary amine for subsequent conjugation to payloads, such as drugs, fluorophores, or other biomolecules. This document provides a detailed protocol for the efficient deprotection of the Boc group from this compound using trifluoroacetic acid (TFA).
Chemical Transformation and Mechanism
The deprotection of the Boc group is an acid-catalyzed cleavage reaction.[1] The mechanism, when using trifluoroacetic acid (TFA), proceeds through the following steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[1][6][7]
-
Cleavage: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[1][6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[1][6]
-
Amine Salt Formation: The newly formed primary amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1][6]
A critical consideration in this reaction is the generation of the reactive tert-butyl cation, which can potentially alkylate nucleophilic residues in the substrate. While the DBCO and PEG components of this specific molecule are generally stable under these conditions, for more complex conjugates, the use of a scavenger may be necessary to trap the tert-butyl cation and prevent side reactions.[8]
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of the Boc group from this compound.
Caption: Experimental workflow for Boc deprotection.
Deprotection Signaling Pathway
The chemical transformation at the molecular level can be visualized as follows:
Caption: Boc deprotection reaction pathway.
Detailed Experimental Protocol
This protocol describes a general procedure for the deprotection of the Boc group from this compound in solution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[8]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[1][8]
-
Acid Addition: Slowly add a solution of TFA in DCM to the cooled solution to achieve a final TFA concentration of 20-50% (v/v).[2][9] The addition should be done dropwise while stirring.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[1][9]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8]
-
Solvent Removal: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8][9]
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step at least three times.[2][10] The final product will be the trifluoroacetate salt of the deprotected amine, which is often a viscous oil or solid. The product can be used directly in the next step or purified further if necessary.
Safety Precautions:
-
Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The deprotection reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[6][11]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, including those with PEG linkers.
| Parameter | Condition | Expected Outcome/Purity | Reference(s) |
| Acidic Reagent | Trifluoroacetic Acid (TFA) | High efficiency deprotection | [1][7][10] |
| Concentration | 20-50% (v/v) in DCM | >95% | [2][9] |
| Solvent | Dichloromethane (DCM) | Good solubility for substrate and reagent | [2][8] |
| Temperature | 0°C to Room Temperature | Controlled reaction, minimizes side products | [2][8] |
| Reaction Time | 30 - 180 minutes | Complete conversion | [1][10] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (up to 50%) or extend the reaction time. Monitor progress by TLC or LC-MS.[8] |
| Side Product Formation | Alkylation by the tert-butyl cation. | For sensitive substrates, consider adding a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture.[1][8] |
| Difficulty in Removing Residual TFA | TFA forms a salt with the deprotected amine. | Perform multiple co-evaporations with toluene.[2][10] For downstream applications sensitive to TFA, a salt exchange or neutralization step may be required. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 4. This compound - Taskcm [taskcm.com]
- 5. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Conjugation of Azide-Modified Proteins with DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a powerful and bioorthogonal method for the covalent ligation of biomolecules. This copper-free reaction enables the specific and efficient conjugation of a dibenzocyclooctyne (DBCO) moiety with an azide-functionalized molecule under mild, physiological conditions, making it ideal for working with sensitive biological samples.[1][2] The DBCO-NHCO-PEG4-NH-Boc reagent is a heterobifunctional linker designed for a two-stage conjugation process. It features a DBCO group for the click reaction and a Boc-protected amine. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance between the conjugated molecules.[3]
This document provides detailed protocols for the use of this compound to label azide-modified proteins. The overall strategy involves:
-
Preparation of an Azide-Modified Protein: Introducing an azide (B81097) group onto the protein of interest.
-
Activation of the DBCO Reagent: Deprotection of the Boc group on the this compound linker to reveal a primary amine.
-
Conjugation of the Activated DBCO Reagent to the Protein: Covalently linking the deprotected DBCO reagent to the protein via its carboxyl groups using EDC/NHS chemistry.
-
Purification and Characterization: Isolating the DBCO-protein conjugate and determining the degree of labeling.
-
Click Reaction with an Azide-Modified Molecule: Reacting the DBCO-labeled protein with an azide-containing molecule of interest.
Data Presentation
The efficiency of the conjugation and subsequent click reaction can be influenced by several factors, including the molar ratios of the reactants and the reaction conditions. The following tables provide recommended starting points for optimization.
Table 1: Recommended Molar Excess for DBCO-Azide Click Chemistry Reaction
| Reactant in Excess | Molar Excess Range (Excess:Limiting) | Typical Starting Ratio | Application Notes |
| DBCO-functionalized molecule | 1.5:1 to 10:1 | 3:1 to 5:1 | Generally recommended to drive the reaction to completion, especially when the azide-containing molecule is readily available. |
| Azide-functionalized molecule | 1.5:1 to 5:1 | 2:1 | Recommended when the DBCO-functionalized molecule is precious or in limited supply.[4] |
| For Antibody-Small Molecule Conjugation | 1.5:1 to 10:1 | 7.5:1 | A higher excess can enhance conjugation efficiency.[4] |
| For Antibody-Oligonucleotide Conjugation | 2:1 to 4:1 | 3:1 | A moderate excess is often sufficient for efficient conjugation.[4][5] |
Table 2: Key Reaction Parameters for DBCO-Azide Click Chemistry
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 37°C | Higher temperatures lead to faster reaction rates. For sensitive biomolecules, performing the reaction at 4°C overnight is recommended.[4] |
| Reaction Time | 2 to 48 hours | Typical reaction times are 4-12 hours at room temperature.[4] |
| pH | 6.5 - 8.5 | The SPAAC reaction is generally insensitive to pH within this range. |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Proteins
Proteins can be modified with azide groups through various methods. One common approach is to react the primary amines (lysine residues and the N-terminus) of the protein with an NHS-ester of an azide-containing molecule (e.g., Azido-PEG4-NHS ester).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMF or DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS ester stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Remove the excess, unreacted azide reagent by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: Two-Step Conjugation of this compound to a Protein
This protocol involves the deprotection of the Boc group followed by the conjugation of the resulting amine to the carboxyl groups of the protein using EDC/NHS chemistry.
Part A: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator or nitrogen stream
Procedure:
-
Dissolve this compound in a solution of 20-50% TFA in anhydrous DCM.[6]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.[7]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene (B28343) can help in the complete removal of residual TFA.[7]
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected DBCO-NHCO-PEG4-NH₂.[7][8]
Part B: EDC/NHS-mediated Conjugation to Protein Carboxyl Groups
Materials:
-
Protein with accessible carboxyl groups (e.g., antibodies)
-
Deprotected DBCO-NHCO-PEG4-NH₂ (from Part A)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column or dialysis equipment
Procedure:
-
Buffer Exchange: Exchange the buffer of the protein solution to the Activation Buffer using a desalting column or dialysis. The protein concentration should ideally be 1-5 mg/mL.
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A 10- to 50-fold molar excess of EDC and Sulfo-NHS over the protein is recommended as a starting point.[5]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with Deprotected DBCO Reagent:
-
Immediately after activation, exchange the buffer of the activated protein to the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column to remove excess EDC and Sulfo-NHS.
-
Dissolve the deprotected DBCO-NHCO-PEG4-NH₂ in the Coupling Buffer.
-
Add the deprotected DBCO reagent to the activated protein solution. A 10- to 50-fold molar excess of the DBCO reagent over the protein is a good starting point.[5]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.[5]
-
Purification: Purify the DBCO-labeled protein from excess reagents using a desalting column or dialysis against PBS, pH 7.4.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Purified DBCO-labeled protein (from Protocol 2)
-
Azide-modified molecule of interest (e.g., fluorescent dye, small molecule drug, oligonucleotide)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
In a reaction tube, combine the purified DBCO-labeled protein with the azide-modified molecule. A molar excess of 2-4x of the azide-molecule to the DBCO-protein is a common starting point to drive the reaction to completion.[9]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[4][5]
-
The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at ~309 nm.
-
Purify the final conjugate to remove any unreacted azide-molecule using methods such as size-exclusion chromatography (SEC) or dialysis.
Characterization of the Conjugate
Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry: The average number of DBCO molecules conjugated per protein can be determined by measuring the absorbance of the purified DBCO-protein solution at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉), the absorbance maximum for DBCO.[10]
Formula for DOL: DOL = (A₃₀₉ / ε_DBCO) / ( (A₂₈₀ - (A₃₀₉ * CF)) / ε_protein )
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group (~12,000 M⁻¹cm⁻¹ at 309 nm).[10]
-
CF is the correction factor for the DBCO absorbance at 280 nm (~1.089).[10]
SDS-PAGE Analysis: Successful conjugation of the DBCO-PEG linker and subsequently the azide-modified molecule will result in an increase in the molecular weight of the protein. This can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Copper-free click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Taskcm [taskcm.com]
- 3. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Cell Surface: A Detailed Protocol for Labeling with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the covalent labeling of cell surface biomolecules using dibenzocyclooctyne (DBCO) linkers. This powerful technique, rooted in bioorthogonal chemistry, enables the specific attachment of a wide array of probes, including fluorophores and biotin, to living cells with minimal perturbation of their natural functions. The protocols outlined herein are designed for applications in fluorescence imaging, flow cytometry, and targeted drug delivery.
Principle of the Method
The core of this cell surface labeling strategy is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible "click chemistry" reaction.[1] This method typically involves a two-step process:
-
Metabolic or Chemical Installation of an Azide (B81097) Handle: An azide group, a bioorthogonal chemical reporter, is introduced onto the cell surface. This can be achieved through metabolic glycoengineering, where cells are cultured with an unnatural sugar modified with an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[2] The cell's metabolic machinery incorporates this azido-sugar into cell surface glycans.[3][4] Alternatively, for labeling proteins, bifunctional linkers such as DBCO-PEG-NHS ester can be used to first react with primary amines on surface proteins, thereby decorating the cell with DBCO groups.[5][6]
-
Copper-Free Click Chemistry: The azide- or DBCO-modified cells are then treated with a molecule conjugated to the complementary reactive partner (a DBCO- or azide-containing probe, respectively). The strained alkyne in the DBCO group reacts spontaneously and covalently with the azide group to form a stable triazole linkage.[7][8] This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell applications.[9][10]
Data Presentation
The efficiency of cell surface labeling is influenced by several factors, including the concentration of reagents, incubation times, and the specific cell type. The following tables provide a summary of quantitative data to guide experimental design.
Table 1: Metabolic Labeling Parameters with Azido-Sugars
| Cell Type | Azido-Sugar | Concentration (µM) | Incubation Time |
| Jurkat | Ac4ManNAz | 25-50 | 48-72 hours |
| HeLa | Ac4ManNAz | 50 | 2 days[11][12] |
| CHO | Ac4ManNAz | 50 | 2 days[12] |
| A549 | Ac4ManNAz | 10 - 50 | 3 days[4] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Ac4ManNAz | 50 | 3 days[4] |
Table 2: DBCO-Linker Labeling Parameters
| DBCO Reagent | Target Cells | Concentration (µM) | Incubation Time | Temperature |
| DBCO-Fluorophore | Azide-labeled cells | 1-10[13] | 30-60 minutes[13] | Room Temperature or 37°C[13] |
| DBCO-Sulfo-Link-Biotin | Azide-labeled cells | 100 (typical starting)[9] | 2 hours[9] | 4°C to 37°C[9] |
| DBCO-PEG4-NHS Ester | Jurkat cells | 500-1000 | 15 minutes | On ice[5] |
| Cyanine3 DBCO | Azide-labeled cells | 5-30 | 30-60 minutes | Room Temperature or 37°C[2] |
| Bdp FL DBCO | Azide-labeled cells | 10-50 | 30-60 minutes | Room Temperature[8] |
Table 3: Spectral Properties of Common DBCO-Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Bdp FL | 503[8] | 509 - 514[8] | ~80,000 - 92,000[8] |
| Cyanine3 | ~550 | ~570 | ~150,000 |
| Cyanine5 | ~650 | ~670 | ~250,000 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This protocol describes the incorporation of azide groups into the cell surface glycans of mammalian cells through metabolic labeling.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow for 24 hours.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in anhydrous DMSO.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar. The cells are now ready for the copper-free click chemistry reaction.
Protocol 2: Cell Surface Labeling with DBCO-Fluorophore
This protocol describes the labeling of azide-modified live cells with a DBCO-conjugated fluorescent dye for analysis by flow cytometry or fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5)
-
Anhydrous DMSO
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES) or Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare DBCO-Fluorophore Stock Solution: Prepare a 1-5 mM stock solution of the DBCO-fluorophore in anhydrous DMSO. Store protected from light.
-
Cell Preparation:
-
For adherent cells, detach them using a gentle cell dissociation reagent if required for suspension-based assays.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with the appropriate buffer (live cell imaging buffer or flow cytometry staining buffer).
-
Resuspend the cells in the appropriate buffer at a concentration of 1-10 x 10^6 cells/mL.[8]
-
-
Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in the appropriate buffer to the desired final concentration (typically 1-50 µM, optimization may be required).[8][13]
-
Labeling: Add the staining solution to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[2][13]
-
Washing: Wash the cells two to three times with the appropriate buffer to remove any unbound DBCO-fluorophore.
-
Analysis: The fluorescently labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Cell Surface Protein Labeling with DBCO-PEG-NHS Ester
This protocol describes a two-step method to label cell surface proteins first with a DBCO group, followed by a click reaction with an azide-modified probe.
Materials:
-
Live cells
-
DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous DMSO
-
Ice-cold PBS, pH 7.4
-
Quenching buffer (e.g., 50-100 mM Tris or Glycine in PBS)
-
Azide-modified molecule of interest (e.g., Azide-Fluorophore)
Procedure: Part A: DBCO Labeling of Cell Surface Amines
-
Cell Preparation:
-
For suspension cells, harvest and wash twice with ice-cold PBS. Resuspend in ice-cold PBS at 1 x 10^7 cells/mL.[5]
-
For adherent cells, wash twice with ice-cold PBS.
-
-
Prepare DBCO-PEG-NHS Ester Solution: Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO immediately before use.[5][6]
-
Labeling Reaction: Add the DBCO-PEG-NHS ester stock solution to the cell suspension or overlay on adherent cells to a final concentration of 100-500 µM.[6]
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.[6]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[6]
-
Washing: Wash the cells three times with ice-cold PBS.
Part B: Copper-Free Click Reaction
-
Resuspend Cells: Resuspend the DBCO-labeled cells in PBS containing the azide-modified molecule at the desired concentration.
-
Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Washing: Wash the cells three times with PBS to remove any unreacted azide-probe. The cells are now labeled and ready for downstream analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize Ac4ManNAz concentration and incubation time for your specific cell line.[1] |
| Insufficient DBCO-fluorophore concentration or incubation time | Increase the concentration of the DBCO-fluorophore or the incubation time.[1] | |
| Cell surface azides are not accessible | Ensure cells are healthy and not overly confluent.[1][2] | |
| High background fluorescence | Non-specific binding of DBCO-fluorophore | Ensure adequate washing steps after staining. Include a blocking step with 1% BSA in the staining buffer.[8] |
| High cell autofluorescence | Use an unstained control to set the baseline fluorescence. Consider using a fluorophore in a different spectral range.[8] | |
| Poor cell viability | Toxicity of azido-sugar or DBCO reagent | Perform a dose-response curve to determine the optimal, non-toxic concentrations. Ensure reagents are of high purity.[8] |
| Harsh cell handling | Handle cells gently during harvesting and washing steps. Keep cells on ice when possible.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for DBCO-NHCO-PEG4-NH-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-NHCO-PEG4-NH-Boc for the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). This heterobifunctional linker enables the precise and stable conjugation of therapeutic payloads to targeting moieties through copper-free click chemistry.
Introduction
This compound is a versatile linker that incorporates a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG4) spacer, and a Boc-protected amine.[1][2] The DBCO group facilitates a highly efficient and bioorthogonal reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[3][4] This reaction is ideal for biological applications as it proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.[5][6] The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for subsequent conjugation to a payload after deprotection.[7][8] This linker is particularly well-suited for the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.[9][10]
Principle of the Method
The use of this compound in targeted drug delivery, particularly for ADCs, involves a sequential two-part process:
-
Antibody-Linker Conjugation: The targeting antibody is first functionalized with an azide (B81097) group. Separately, the Boc protecting group on the this compound linker is removed to expose the primary amine. This amine is then conjugated to the cytotoxic payload.
-
Payload "Click" Reaction: The azide-functionalized antibody is then reacted with the DBCO-functionalized payload. The DBCO and azide groups undergo SPAAC to form a stable triazole linkage, completing the ADC construct.[11]
This method allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs.[12]
Data Presentation
Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C34H45N3O8 | [1][2][7] |
| Molecular Weight | 623.75 - 623.8 g/mol | [1][2][7] |
| Purity | > 96 - 98% | [1][2][7] |
| Solubility | DMSO, DCM, DMF | [1][2] |
| Storage Condition | -20°C | [1][2] |
Recommended Reaction Conditions for Antibody-Payload Conjugation
| Parameter | Recommended Condition | Notes | Source(s) |
| Activation Reaction pH | 5.5 - 6.0 | For activation of antibody carboxyl groups using EDC/Sulfo-NHS. | [13] |
| DBCO-Linker Conjugation pH | 7.2 - 8.0 | For the reaction of the deprotected amine of the linker with the activated payload. | [13] |
| DBCO-Antibody to Azide-Payload Molar Ratio | 1 : 1.5 to 1 : 10 | An excess of the azide-modified payload can drive the reaction to completion. | [11][13] |
| Reaction Temperature | Room temperature or 4°C | - | [11][13] |
| Incubation Time | 4-12 hours at room temperature; overnight at 4°C | Longer incubation times can improve conjugation efficiency. | [11][13] |
| Reaction Buffer | PBS (pH 7.2-7.4) or other amine-free and azide-free buffer | Avoid buffers containing sodium azide as it can react with the DBCO group. | [13] |
In Vitro and In Vivo Stability of DBCO-Linked Conjugates
| Linker/Conjugate | System | Half-life/Stability Metric | Species | Source(s) |
| DBCO-Azide | In the presence of Glutathione (GSH) | Significantly more stable than maleimide-thiol conjugates. | - | [14] |
| DBCO-Azide IgG-Liposome Conjugate | In vivo | Increased complement activation. | - | [15] |
| cAC10-Val-Cit-MMAE | In vivo (plasma) | ~144 hours (6.0 days) | Mouse | [16] |
| cAC10-Val-Cit-MMAE | In vivo (plasma) | ~230 hours (9.6 days) | Cynomolgus monkey | [16] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a cytotoxic payload to an antibody using the this compound linker.
Part A: Preparation of DBCO-Functionalized Payload
-
Boc Deprotection of the Linker:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected linker (DBCO-NHCO-PEG4-NH2).
-
-
Activation of Cytotoxic Payload:
-
If the payload contains a carboxylic acid group, dissolve it in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add a 1.2-fold molar excess of a coupling agent (e.g., HATU) and a 2-fold molar excess of a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation of Linker to Payload:
-
Dissolve the deprotected linker in the same solvent and add it to the activated payload solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Purify the DBCO-functionalized payload using reverse-phase HPLC.
-
Part B: Preparation of Azide-Functionalized Antibody
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[13]
-
If necessary, perform buffer exchange using a desalting column.
-
-
Antibody Functionalization with Azide:
-
Prepare a stock solution of an azide-NHS ester (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the azide-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench any unreacted NHS ester by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.
-
Purify the azide-functionalized antibody using a desalting column to remove excess reagents.
-
Part C: Copper-Free Click Reaction to Form the ADC
-
Click Reaction:
-
Final Purification:
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC) to remove any unconjugated payload and other impurities.[11]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cell-killing ability of the synthesized ADC.
-
Cell Seeding:
-
Seed target cancer cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.[17]
-
-
Drug Treatment:
-
Treat the cells with serial dilutions of the ADC, the free drug, and a non-targeting control antibody. Include untreated cells as a control.[17]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.[17]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
-
Protocol 3: In Vivo Stability Assessment of the ADC
This protocol evaluates the stability of the ADC in a preclinical animal model.
-
ADC Administration:
-
Administer the ADC to a cohort of laboratory animals (e.g., mice) via intravenous injection.[14]
-
-
Plasma Collection:
-
At various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect blood samples into heparinized tubes.[15]
-
-
Sample Processing:
-
Isolate plasma by centrifugation.
-
-
Quantification of Intact ADC:
-
Quantify the concentration of the intact ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the drug.[14]
-
Alternatively, use LC-MS/MS to quantify the ADC and any released payload.
-
-
Data Analysis:
-
Determine the pharmacokinetic parameters, including the half-life of the ADC in circulation.[14]
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: Targeted drug delivery and mechanism of action signaling pathway.
References
- 1. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. precisepeg.com [precisepeg.com]
- 8. interchim.fr [interchim.fr]
- 9. This compound | TargetMol [targetmol.com]
- 10. amsbio.com [amsbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Synthesis using a DBCO-NHCO-PEG4-NH-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a dibenzocyclooctyne (DBCO)-containing linker, specifically DBCO-NHCO-PEG4-NH-Boc. The DBCO group facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for the conjugation of the POI-binding and E3 ligase-binding moieties.[2] The tetraethylene glycol (PEG4) spacer enhances solubility and provides flexibility, which is crucial for achieving an optimal orientation of the ternary complex.[3] The Boc-protected amine allows for a modular and controlled synthetic approach.
This methodology offers an efficient pathway for creating libraries of PROTACs for structure-activity relationship (SAR) studies, accelerating the discovery and development of novel protein degraders.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[4]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using the this compound linker is a modular, multi-step process. The following protocols outline a general approach that can be adapted based on the specific POI and E3 ligase ligands. This strategy involves the initial preparation of two key intermediates: an azide-functionalized ligand and a DBCO-functionalized ligand, followed by their conjugation via a SPAAC reaction.
Materials and General Procedures:
-
All reactions should be performed in dry glassware under an inert atmosphere (e.g., nitrogen or argon), unless otherwise specified.
-
Anhydrous solvents should be used where indicated.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of intermediates and the final PROTAC is typically achieved by flash column chromatography or preparative high-performance liquid chromatography (HPLC).[5]
-
Characterization of all compounds should be performed using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.[6]
Protocol 1: Synthesis of an Azide-Functionalized Ligand
This protocol describes the introduction of an azide (B81097) functionality onto a ligand (either for the POI or E3 ligase) that has a suitable handle for modification, such as a hydroxyl or amine group. The example below illustrates the conversion of a hydroxyl group to an azide.
-
Mesylation of the Ligand:
-
Dissolve the hydroxyl-containing ligand (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude mesylated intermediate is often used directly in the next step without further purification.
-
-
Azide Substitution:
-
Dissolve the crude mesylated ligand in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3) (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized ligand.
-
Protocol 2: Synthesis of the DBCO-Functionalized Ligand
This protocol details the coupling of the second ligand (with a carboxylic acid functionality) to the this compound linker, followed by Boc deprotection.
-
Boc Deprotection of the Linker:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure. The resulting amine-TFA salt is typically used directly in the next step.[7]
-
-
Amide Coupling of the Ligand to the Deprotected Linker:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and the deprotected DBCO-linker amine salt (~1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) or HBTU (1.2 eq).
-
Add a non-nucleophilic base such as DIPEA (3.0-4.0 eq) dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the DBCO-functionalized ligand.
-
Protocol 3: Final PROTAC Assembly via SPAAC Reaction
This protocol describes the copper-free click chemistry reaction to conjugate the two functionalized ligands.
-
SPAAC Reaction:
-
Dissolve the azide-functionalized ligand (from Protocol 1) (1.0 eq) and the DBCO-functionalized ligand (from Protocol 2) (1.1 eq) in a suitable solvent such as DMSO or a mixture of DMSO and PBS.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction should be performed in the dark to prevent any light-induced degradation of the DBCO group.[3]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified directly by preparative HPLC.
-
-
Purification and Characterization:
-
Purify the crude PROTAC using a preparative reverse-phase HPLC system with a C18 column. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used as the mobile phase.[1]
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
PROTAC Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of a PROTAC using the this compound linker.
Caption: A modular workflow for PROTAC synthesis.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis and evaluation of PROTACs. Actual yields and biological activity will vary depending on the specific ligands and experimental conditions.
Table 1: Representative Yields for PROTAC Synthesis Steps
| Step | Reaction Type | Starting Materials | Product | Typical Yield (%) |
| 1 | Amide Coupling | Ligand with -COOH, Amine-Linker | Ligand-Linker Intermediate | 70-90[1] |
| 2 | Boc Deprotection | Boc-protected Amine | Free Amine | >95 (often used crude)[4] |
| 3 | SPAAC Reaction | Azide-Ligand, DBCO-Ligand | Final PROTAC | 55-90[1] |
| 4 | HPLC Purification | Crude PROTAC | Pure PROTAC | 40-60[1] |
Table 2: Key Parameters for PROTAC Characterization and Evaluation
| Parameter | Description | Typical Values |
| Binding Affinity | ||
| Kd (Target Protein) | Dissociation constant for PROTAC binding to the POI. | Nanomolar to micromolar[3] |
| Kd (E3 Ligase) | Dissociation constant for PROTAC binding to the E3 ligase. | Nanomolar to micromolar[3] |
| Cellular Activity | ||
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | Sub-nanomolar to micromolar[7] |
| Dmax | Maximum percentage of target protein degradation achieved. | >80%[7] |
| Pharmacokinetics | ||
| Permeability (Papp) | Apparent permeability, often assessed by PAMPA. | Varies, influenced by linker[2] |
| Oral Bioavailability | Percentage of drug that reaches systemic circulation after oral administration. | Varies significantly[2] |
Conclusion
The use of the this compound linker provides a robust and versatile platform for the synthesis of PROTACs. The modular nature of the synthetic approach, centered around the highly efficient SPAAC reaction, allows for the rapid generation of PROTAC libraries with diverse POI ligands, E3 ligase ligands, and linker configurations. The detailed protocols and representative data provided in this document serve as a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Successful development will ultimately depend on the careful optimization of each component of the PROTAC to achieve potent and selective degradation of the protein of interest.
References
Site-Specific Protein Modification Using DBCO-NHCO-PEG4-NH-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG4-NH-Boc is a heterobifunctional linker that enables the site-specific modification of proteins and other biomolecules. This reagent is particularly valuable in the fields of proteomics, drug delivery, and diagnostics. Its unique structure incorporates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a Boc-protected amine for subsequent conjugation.
The DBCO moiety allows for a highly specific and efficient reaction with azide-containing molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction proceeds readily in aqueous environments and physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.[1][2][3][4] The PEG4 spacer enhances the solubility and reduces aggregation of the labeled protein, while also providing spatial separation between the protein and the conjugated molecule.[5][6] The Boc-protected amine provides a latent reactive handle that, after deprotection, can be used for further functionalization, for example, by conjugation to a payload molecule in the synthesis of Antibody-Drug Conjugates (ADCs) or PROTACs.[1][7][8][9]
This document provides detailed application notes and experimental protocols for the use of this compound in site-specific protein modification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H45N3O8 | [10][11] |
| Molecular Weight | 623.8 g/mol | [5][10][11] |
| Purity | Typically >95-98% | [5][10][11] |
| Solubility | Soluble in DMSO, DMF, DCM | [10][11] |
| Storage Conditions | -20°C, protected from light | [7][10][11] |
| CAS Number | 1255942-12-1 | [10] |
Table 2: Recommended Reaction Conditions for Protein Labeling with DBCO Reagents
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Molar Excess of DBCO Reagent to Protein | 10 to 40-fold | For protein concentrations of 0.5-5 mg/mL. Higher excess may be needed for lower protein concentrations. | [12][13] |
| Protein Concentration | 0.5 - 20 mg/mL | Higher concentrations generally lead to better conjugation efficiency. | [12] |
| Reaction pH | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. For other activation chemistries, consult specific protocols. | [12] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Gentle mixing is recommended during incubation. | [2][12] |
| Quenching Agent | 10-50 mM Tris, glycine, or lysine | To stop the reaction and quench any unreacted reagent. | [14] |
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling via Amine-Reactive Precursors
This protocol describes a general two-stage procedure for labeling a protein. First, the protein is functionalized with an azide (B81097) group. Second, the azide-modified protein is reacted with the this compound linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azide-NHS ester (or other amine-reactive azide-containing reagent)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment for purification
Procedure:
Stage 1: Introduction of Azide Groups onto the Protein
-
Reagent Preparation: Prepare a stock solution of the Azide-NHS ester in anhydrous DMSO.
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0. Buffers containing primary amines like Tris must be avoided.[12]
-
Conjugation: Add a 10- to 40-fold molar excess of the Azide-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[12]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted azide reagent and byproducts using a desalting spin column or dialysis.
Stage 2: Reaction with this compound
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Conjugation: Add a 1.5- to 10-fold molar excess of the this compound stock solution to the azide-modified protein solution.[13]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[6][13]
-
Purification: Purify the DBCO-labeled protein using a desalting spin column or dialysis to remove unreacted DBCO reagent.
Protocol 2: Deprotection of the Boc Group and Subsequent Conjugation
This protocol outlines the removal of the Boc protecting group from the DBCO-labeled protein to expose the primary amine for further conjugation.
Materials:
-
Boc-protected, DBCO-labeled protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
Desalting spin column or dialysis equipment
Procedure:
-
Deprotection: The Boc protecting group can be removed under acidic conditions.[10][11] A common method involves treatment with a solution of TFA in an organic solvent like DCM. The exact conditions (TFA concentration, reaction time, and temperature) should be optimized for the specific protein to avoid denaturation.
-
Neutralization: After deprotection, neutralize the reaction mixture by buffer exchange into a neutral pH buffer such as PBS.
-
Purification: Purify the deprotected, DBCO-labeled protein using a desalting spin column or dialysis to remove TFA and other small molecules.
-
Subsequent Conjugation: The now-exposed primary amine on the PEG4 linker is available for conjugation to molecules containing carboxylic acids or activated esters (e.g., NHS esters).
Protocol 3: Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), which represents the average number of DBCO molecules per protein, can be determined spectrophotometrically.
Procedure:
-
Absorbance Measurement: Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).[15][16]
-
Calculation: Calculate the protein concentration and the DOL using the following formulas:[12][15]
-
Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ x CF)] / ε_protein
-
DOL = (A₃₀₉ / ε_DBCO) / Protein Concentration (M)
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 11. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Revolutionizing Peptide Modification: Application Notes and Protocols for DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of DBCO-NHCO-PEG4-NH-Boc, a versatile heterobifunctional linker, for the precise and efficient labeling and modification of peptides. This reagent is a cornerstone of modern bioconjugation, enabling the development of sophisticated peptide-based therapeutics, diagnostic agents, and research tools through copper-free click chemistry.
Introduction
Dibenzocyclooctyne (DBCO) technology is central to the field of bioorthogonal chemistry, allowing for covalent bond formation within complex biological systems without interfering with native biochemical processes. The this compound linker incorporates three key functional elements:
-
DBCO Group: A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2]
-
PEG4 Spacer: A hydrophilic tetraethylene glycol linker that enhances the solubility of the reagent and its conjugates, reduces aggregation, and minimizes steric hindrance.[1][2]
-
Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal a reactive amine for further functionalization.[3][4]
This unique combination of features makes this compound an invaluable tool for a wide range of applications, including the synthesis of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and advanced imaging agents.[5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₃₄H₄₅N₃O₈ |
| Molecular Weight | 623.8 g/mol |
| Purity | >98% |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage | -20°C |
Data sourced from BroadPharm product information.[4]
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this technology lies in the SPAAC reaction. The DBCO group's ring strain allows it to react spontaneously with an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes it ideal for use in living systems.
Experimental Protocols
This section provides detailed protocols for the labeling of peptides with DBCO reagents, followed by conjugation to an azide-containing molecule.
Protocol 1: Deprotection of Boc-Protected Amine
The Boc protecting group on this compound must first be removed to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dry nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 50% v/v solution in DCM).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting DBCO-NHCO-PEG4-NH₂ can be used directly in the next step or stored under inert gas at -20°C.
Protocol 2: Labeling of Peptides with DBCO-NHCO-PEG4-NH₂
This protocol describes the conjugation of the deprotected DBCO linker to a peptide containing a carboxylic acid group via amide bond formation.
Materials:
-
Peptide with a terminal or side-chain carboxylic acid
-
Deprotected DBCO-NHCO-PEG4-NH₂
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free buffer[8]
-
Quenching solution (e.g., Tris buffer)[9]
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or desalting column)[10]
Experimental Workflow:
Procedure:
-
Peptide Preparation: Dissolve the peptide in anhydrous DMF or DMSO.
-
Activation: In a separate tube, activate the carboxylic acid groups on the peptide by adding a 1.2-fold molar excess of both DCC and NHS. Incubate for 15-30 minutes at room temperature.[8]
-
Conjugation: Add the activated peptide solution to the deprotected DBCO-NHCO-PEG4-NH₂. A molar excess of the DBCO linker (typically 1.5 to 5-fold) is often recommended.[1]
-
Reaction Conditions: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[1]
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM.[9]
-
Purification: Purify the DBCO-labeled peptide from unreacted reagents and byproducts using RP-HPLC or a suitable desalting column.[10]
Protocol 3: SPAAC Reaction with an Azide-Modified Molecule
This protocol outlines the copper-free click chemistry reaction between the purified DBCO-labeled peptide and an azide-containing molecule.
Materials:
-
Purified DBCO-labeled peptide
-
Azide-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.2-7.4, or other suitable azide-free buffer[8]
Procedure:
-
Reaction Setup: Dissolve the DBCO-labeled peptide and the azide-containing molecule in the reaction buffer. It is recommended to use a slight molar excess (1.5-3.0 fold) of the more abundant reagent.[9]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[11] The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the final peptide conjugate using an appropriate method such as RP-HPLC or size-exclusion chromatography (SEC) to remove any unreacted starting materials.[1]
Characterization of DBCO-Labeled Peptides
Thorough characterization is crucial to confirm successful labeling and determine the purity of the conjugate.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm covalent attachment of the DBCO linker. | An increase in mass corresponding to the molecular weight of the DBCO-NHCO-PEG4-NH₂ linker (minus water).[8] |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and confirm successful conjugation. | A shift in retention time compared to the unlabeled peptide, often to a more hydrophobic region.[10] |
| UV-Vis Spectroscopy | Determine the Degree of Labeling (DOL). | The DBCO group has a characteristic absorbance at approximately 309 nm.[12] |
Calculating the Degree of Labeling (DOL): The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm (for the peptide) and ~309 nm (for the DBCO group).[12]
The formula is as follows: DOL = (A₃₀₉ * ε_peptide) / [(A₂₈₀ - (A₃₀₉ * CF)) * ε_DBCO][8]
Where:
-
A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm.
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group (~12,000 L mol⁻¹ cm⁻¹ at 309 nm).
-
CF is a correction factor for the absorbance of the DBCO group at 280 nm (A₂₈₀/A₃₀₉).
Applications in Drug Development and Research
The ability to precisely modify peptides using this compound opens up a vast array of applications.
-
Antibody-Drug Conjugates (ADCs): DBCO-labeled cytotoxic peptides can be conjugated to azide-modified antibodies for targeted cancer therapy.[7]
-
PROTACs: The PEG linker is valuable in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[5][7]
-
Molecular Imaging: Peptides can be labeled with DBCO and subsequently "clicked" to azide-containing imaging agents like fluorophores or radiolabels for diagnostic and research purposes.[7]
-
Drug Delivery: DBCO-labeled peptides can be attached to azide-modified drug delivery vehicles such as nanoparticles or liposomes to improve targeting and efficacy.[7]
-
Surface Functionalization: Peptides can be immobilized onto surfaces or hydrogels for applications in biosensors and biomaterials.[7]
Conclusion
This compound is a powerful and versatile reagent for the modification of peptides. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to leverage the power of copper-free click chemistry for their specific applications. The bioorthogonal nature of the SPAAC reaction, combined with the favorable properties of the PEG spacer, ensures efficient and specific conjugation, paving the way for the next generation of peptide-based technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Taskcm [taskcm.com]
- 4. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Creating Fluorescent Probes with DBCO-NHCO-PEG4-NH-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and drug development. Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. This document provides detailed application notes and protocols for the synthesis of custom fluorescent probes using the heterobifunctional linker, DBCO-NHCO-PEG4-NH-Boc .
This linker features three key components:
-
A Dibenzocyclooctyne (DBCO) group, which enables highly efficient and specific copper-free click chemistry reactions with azide-modified molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction is ideal for use in complex biological systems as it does not require a cytotoxic copper catalyst.[1]
-
A hydrophilic tetraethylene glycol (PEG4) spacer that enhances water solubility, reduces steric hindrance, and minimizes aggregation of the resulting conjugate.[3][4]
-
A Boc-protected amine , which provides a stable yet readily cleavable masking group for a primary amine.[5][6] This allows for a sequential conjugation strategy, where a fluorescent dye can be attached to the linker after deprotection of the amine.
This two-step approach enables the creation of a custom DBCO-functionalized fluorescent probe that can then be "clicked" onto an azide-modified biomolecule of interest, such as a protein, antibody, or nucleic acid.[7][8]
Core Concepts and Workflow
The synthesis of a fluorescently labeled biomolecule using this compound follows a two-stage process. First, the Boc-protected amine on the linker is deprotected to reveal a primary amine. This amine is then reacted with an amine-reactive fluorescent dye (e.g., an NHS-ester functionalized dye) to create a DBCO-functionalized fluorophore. In the second stage, this DBCO-probe is conjugated to an azide-containing biomolecule via a SPAAC reaction.
Workflow for Fluorescent Probe Synthesis and Bioconjugation
Caption: A generalized workflow for the synthesis of a fluorescent probe and subsequent bioconjugation.
Data Presentation
Successful fluorescent probe synthesis and bioconjugation depend on optimized reaction conditions. The following tables provide recommended starting parameters for these procedures.
Table 1: Reaction Conditions for Boc Deprotection and Amine-Reactive Conjugation
| Parameter | Boc Deprotection | Amine-Reactive Conjugation (to form DBCO-Fluorophore) |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5] | DBCO-NHCO-PEG4-NH2, Amine-reactive dye (e.g., NHS ester) |
| Solvent | Dichloromethane (DCM) | Amine-free buffer (e.g., PBS, pH 7.2-8.0) or organic solvent (e.g., DMSO, DMF)[9] |
| Molar Ratio | N/A | 1:1 to 1:1.5 (DBCO-amine : Dye)[9] |
| Temperature | Room Temperature | Room Temperature or 4°C[9] |
| Reaction Time | 30-60 minutes[5] | 1-4 hours at room temperature, or overnight at 4°C[9] |
| Purification Method | Rotary evaporation to remove TFA and DCM[5] | HPLC, Size-Exclusion Chromatography (SEC), or Dialysis |
Table 2: Reaction Conditions for SPAAC Bioconjugation
| Parameter | Value | Notes |
| Molar Ratio (Probe:Biomolecule) | 5- to 20-fold molar excess of probe[9] | The optimal ratio should be determined empirically. |
| Reaction Buffer | PBS, pH 7.4 or other amine-free, physiological buffer | Ensure the buffer is compatible with the biomolecule's stability. |
| Temperature | 4°C to 37°C[10] | Higher temperatures increase the reaction rate but may affect biomolecule stability.[1] |
| Reaction Time | 4-12 hours at room temperature, or overnight at 4°C[7] | Longer incubation times can improve yield.[1] |
| Purification Method | Size-Exclusion Chromatography (SEC), Dialysis, or Centrifugal Filters[7] | To remove excess, unreacted DBCO-fluorophore.[9] |
Experimental Protocols
Protocol 1: Synthesis of DBCO-Fluorophore Probe
This protocol describes the deprotection of the Boc group from this compound and the subsequent conjugation to an amine-reactive fluorescent dye.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Amine-reactive fluorescent dye (e.g., NHS-ester functionalized)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Purification tools (e.g., HPLC, desalting spin columns)
Procedure:
1.1. Boc Deprotection:
-
Dissolve this compound in DCM.
-
Add an equal volume of TFA to create a 50% TFA/DCM solution.[5]
-
Incubate at room temperature for 30-60 minutes to remove the Boc group.[5]
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene (B28343) can help remove residual TFA.[5]
-
The resulting DBCO-NHCO-PEG4-NH2 is ready for the next step.
1.2. Amine-Reactive Conjugation:
-
Immediately before use, prepare a stock solution of the amine-reactive fluorescent dye (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[9]
-
Dissolve the dried DBCO-NHCO-PEG4-NH2 from step 1.1 in the reaction buffer or an appropriate organic solvent.
-
Slowly add the fluorescent dye stock solution to the DBCO-amine solution. A 1 to 1.5-fold molar excess of the DBCO-amine to the dye is recommended as a starting point.[9]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.[9]
1.3. Purification:
-
Purify the resulting DBCO-fluorophore probe from unreacted dye and linker using a suitable method such as HPLC, size-exclusion chromatography (e.g., desalting spin column), or dialysis.
Signaling Pathway for DBCO-Fluorophore Synthesis
Caption: Chemical transformation from Boc-protected linker to the final DBCO-fluorophore probe.
Protocol 2: SPAAC Conjugation of DBCO-Fluorophore to an Azide-Modified Biomolecule
This protocol describes the "click" reaction between the purified DBCO-fluorophore probe and an azide-functionalized biomolecule.
Materials:
-
Purified DBCO-fluorophore probe from Protocol 1
-
Azide-functionalized biomolecule (e.g., protein, antibody)
-
Reaction Buffer: PBS, pH 7.4, or other suitable buffer
-
Purification tools (e.g., SEC, dialysis, or centrifugal filters)[7]
Procedure:
2.1. Prepare Reactants:
-
Prepare the azide-containing biomolecule in the reaction buffer.
-
Dissolve the purified DBCO-fluorophore probe in a compatible solvent (e.g., DMSO or the reaction buffer, depending on solubility).
2.2. SPAAC Reaction:
-
In a reaction tube, combine the azide-modified biomolecule with a 5- to 20-fold molar excess of the DBCO-fluorophore probe.[9]
-
If the probe was dissolved in an organic solvent, ensure the final concentration in the reaction mixture is low (typically <10%) to maintain biomolecule stability.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[7] No catalyst is required.
2.3. Purification:
-
Remove the excess, unreacted DBCO-fluorophore probe by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against an appropriate buffer.[9]
-
The purified, fluorescently labeled biomolecule is now ready for downstream applications.
Logical Relationship for SPAAC Reaction
Caption: The SPAAC reaction between the DBCO-probe and an azide-modified biomolecule.
Concluding Remarks
The use of this compound provides a versatile and efficient method for creating custom fluorescent probes for bioconjugation. The Boc protection strategy allows for a controlled, stepwise synthesis, while the SPAAC "click" chemistry ensures a highly specific and biocompatible labeling of azide-modified biomolecules.[5][8] The protocols and data presented here offer a robust starting point for researchers to successfully implement this powerful linker in their work, paving the way for advanced imaging studies and the development of novel diagnostics and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
Optimizing Bioconjugation: Application Notes and Protocols for DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker essential for the development of advanced bioconjugates. These guidelines focus on achieving optimal reaction yields through controlled conditions in a three-stage workflow: Boc deprotection, subsequent amine coupling, and the final strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction
This compound is a versatile reagent widely used in bioconjugation and drug delivery. Its structure incorporates three key features: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a Boc-protected primary amine for subsequent conjugation to carboxyl-containing molecules. This design allows for a sequential and controlled approach to linking biomolecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
The successful application of this linker hinges on the precise execution of a series of reactions. This guide provides detailed protocols and optimized conditions for each step to ensure high yields and purity of the final conjugate.
Key Reaction Stages and Signaling Pathways
The overall workflow involves three main stages:
-
Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
-
Amine Coupling: The conjugation of the newly exposed amine to a molecule containing a carboxylic acid, typically via an activated ester intermediate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The bioorthogonal reaction of the DBCO group with an azide-functionalized molecule.
Quantitative Data Summary
The following tables summarize the recommended reaction conditions and expected yields for each stage of the workflow. It is important to note that yields can be substrate-dependent and optimization may be required for specific applications.
Table 1: Boc Deprotection of this compound
| Parameter | Recommended Condition | Expected Yield (%) | Notes |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 90 - 95[1] | A 1:1 (v/v) mixture or 20-50% TFA in DCM is commonly used. |
| Temperature | Room Temperature (20-25°C) | - | Reaction is typically fast at room temperature. |
| Reaction Time | 1 - 2 hours | - | Monitor reaction progress by TLC or LC-MS. |
| Work-up | Neutralization with a mild base (e.g., NaHCO₃) | - | Careful work-up is necessary to isolate the free amine. |
Table 2: Amine Coupling of Deprotected DBCO-Linker with a Carboxylic Acid
| Parameter | Recommended Condition | Expected Yield (%) | Notes |
| Coupling Agents | EDC and NHS (or Sulfo-NHS) | 30 - 80[2] | HATU/DIPEA can also be used as an alternative. |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.5 : 1.2 | - | A slight excess of coupling agents is recommended. |
| Solvent | Anhydrous DMF or DMSO | - | Ensure all reagents are free from moisture. |
| pH | 7.2 - 8.0 for NHS ester reaction with amine | - | The initial activation of the carboxylic acid is often done at a lower pH (e.g., 4.5-6.0). |
| Reaction Time | 2 hours to overnight | - | Dependent on the reactivity of the amine and activated ester. |
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Condition | Expected Yield (%) | Notes |
| Reactants | DBCO-Linker Conjugate and Azide-Modified Molecule | >80 - 95[3][4] | Often described as near-quantitative. |
| Molar Ratio (DBCO:Azide) | 1:1 to 1:3 (or vice versa) | - | A slight excess of one component can drive the reaction to completion. |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | - | Reaction is bioorthogonal and works well in physiological conditions. |
| Temperature | 4°C to 37°C | - | Higher temperatures can increase the reaction rate. |
| Reaction Time | 2 - 24 hours | - | Longer incubation times may be needed at lower temperatures or concentrations. |
Experimental Protocols
The following are detailed protocols for the key experiments involving this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, DBCO-NHCO-PEG4-NH2.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M.
-
Acid Addition: While stirring at room temperature, add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture). The addition should be done carefully in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in a minimal amount of DCM and carefully add saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ gas will evolve. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer two more times with DCM. e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. f. Filter the solution and concentrate under reduced pressure to obtain the deprotected DBCO-NHCO-PEG4-NH2.
Protocol 2: EDC/NHS Coupling of DBCO-NHCO-PEG4-NH2 to a Carboxylic Acid
This protocol details the conjugation of the deprotected amine to a carboxylic acid-containing molecule.
Materials:
-
DBCO-NHCO-PEG4-NH2 (from Protocol 1)
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule (1 equivalent) in Activation Buffer. b. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
Amine Coupling: a. Dissolve DBCO-NHCO-PEG4-NH2 in Coupling Buffer. b. Add the solution of the activated carboxylic acid (NHS ester) to the amine solution. c. Adjust the pH to 7.2-8.0 if necessary. d. Stir the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the DBCO-linker conjugate using a desalting column, dialysis, or HPLC to remove excess reagents and byproducts.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the final click chemistry reaction between the DBCO-functionalized molecule and an azide-containing biomolecule.
Materials:
-
DBCO-linker conjugate (from Protocol 2)
-
Azide-modified molecule (e.g., protein, antibody)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Reaction Setup: a. Ensure the DBCO-linker conjugate and the azide-modified molecule are in the Reaction Buffer. b. Combine the two reactants in a reaction vessel. A slight molar excess (1.5 to 3-fold) of one component can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Monitoring: The reaction progress can be monitored by SDS-PAGE (for proteins), which will show a shift in molecular weight upon conjugation, or by HPLC.
-
Purification: Purify the final bioconjugate using an appropriate chromatography method to remove any unreacted starting materials.
These protocols provide a robust framework for the successful use of this compound in a variety of bioconjugation applications. For optimal results, it is recommended to perform small-scale optimization experiments for each new conjugate.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. A modular method for high yield synthesis of site-specific protein–polymer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
Application Note: Purification of DBCO-Conjugated Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of biomolecules with dibenzocyclooctyne (DBCO) is a fundamental technique in modern bioconjugation. It enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is highly specific, efficient, and bioorthogonal.[1][2] This reaction is widely used to create advanced constructs such as antibody-drug conjugates (ADCs), protein-oligonucleotide conjugates, and functionalized nanoparticles for therapeutic and diagnostic applications.[3][4][5]
Following the conjugation reaction, the crude mixture contains the desired DBCO-conjugated biomolecule alongside unreacted starting materials (biomolecule, DBCO reagent), by-products, and quenched reagents.[3][4] The removal of these impurities is critical to ensure the safety, efficacy, homogeneity, and quality of the final product.[4][5] This application note provides detailed protocols and guidance for the purification of DBCO-conjugated biomolecules using a variety of standard laboratory techniques.
Overall Experimental Workflow
The general process involves the initial conjugation of the target biomolecule with a DBCO reagent, followed by a multi-step purification and analysis process to isolate and characterize the final product.[6]
Caption: General workflow for DBCO-biomolecule conjugation and purification.
Purification Strategy: Selecting the Right Method
The choice of purification method depends on the properties of the biomolecule, the nature of the impurities, and the desired scale and purity of the final product.[3][7] A common strategy involves a primary purification step to remove small molecules, followed by a high-resolution polishing step to separate conjugate species.
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocols
Here we provide generalized protocols for the most common purification techniques. These should be optimized for the specific biomolecule and application.
Protocol 1: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size (hydrodynamic radius). It is highly effective for removing small molecule impurities like unreacted DBCO linkers from large biomolecules and for separating monomers from aggregates.[3][8]
Materials:
-
Crude conjugate mixture
-
SEC Column (e.g., Sephadex G-25 for desalting, or higher resolution columns for fractionation)[9]
-
SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
HPLC or FPLC system with a UV detector
-
0.22 µm syringe filters
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer at the manufacturer's recommended flow rate.[3]
-
Sample Preparation: Filter the crude conjugate mixture through a 0.22 µm filter to remove particulates.[3]
-
Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[3]
-
Elution: Elute the sample with the SEC running buffer at a constant flow rate.
-
Monitoring & Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm (for protein) and ~309 nm (for the DBCO group).[3] Collect fractions corresponding to the high molecular weight peak, which contains the DBCO-conjugated biomolecule.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates biomolecules based on differences in their surface hydrophobicity. The conjugation of a hydrophobic DBCO-linker to a biomolecule increases its hydrophobicity, allowing for the separation of conjugates from unconjugated species.[4][10][11] It is particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).[4]
Materials:
-
Crude ADC or protein conjugate solution
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)[4]
-
HIC Mobile Phase A (Binding Buffer): e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[4]
-
HIC Mobile Phase B (Elution Buffer): e.g., 25 mM Sodium Phosphate, pH 7.0[4]
-
HPLC system with a UV detector
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation: Filter the crude conjugate solution through a 0.22 µm syringe filter.[4]
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Injection: Load the filtered sample onto the column.
-
Elution: Elute the bound molecules using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Unconjugated antibody will typically elute first, followed by ADC species with increasing DARs (and thus higher hydrophobicity).[4]
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify those containing the desired conjugate.
Protocol 3: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[12] It can be used if the conjugation of the DBCO-linker alters the isoelectric point (pI) of the biomolecule.[3]
Materials:
-
Crude conjugate mixture
-
IEX Column (Anion or Cation exchange, depending on the biomolecule's pI and buffer pH)
-
IEX Mobile Phase A (Binding Buffer): Low ionic strength buffer, e.g., 20 mM Tris, pH 8.0
-
IEX Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 20 mM Tris, 1 M NaCl, pH 8.0
-
HPLC or FPLC system
Methodology:
-
Buffer Exchange: Ensure the crude conjugate sample is in a low-salt buffer compatible with Mobile Phase A. This can be done via dialysis or a desalting column.
-
Column Equilibration: Equilibrate the IEX column with Mobile Phase A.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Elution: Elute the sample using a linear gradient of increasing salt concentration (from 0% to 100% Mobile Phase B).
-
Monitoring & Fraction Collection: Monitor the eluate at 280 nm and collect fractions. Analyze fractions to identify the purified conjugate.
Protocol 4: Dialysis and Ultrafiltration/Diafiltration
These methods are based on molecular weight cutoff and are excellent for removing small molecules (e.g., unreacted DBCO, quenching agents, salts) and for buffer exchange.[9][13][14]
A. Dialysis
-
Membrane Preparation: Select a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) significantly smaller than the biomolecule (e.g., 10K MWCO for a >50 kDa protein).[9] Hydrate the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the sample into the dialysis device and seal securely.
-
Dialysis: Submerge the device in a large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume.[9][15] Stir the dialysate gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 2-4 hours. Change the dialysate completely. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight for complete removal of small molecules.[9]
B. Ultrafiltration (Spin Columns)
-
Device Preparation: Choose a centrifugal filter unit with an appropriate MWCO. Equilibrate the membrane by spinning it with buffer if recommended by the manufacturer.
-
Sample Loading: Add the sample to the upper chamber of the device.
-
Centrifugation: Centrifuge according to the manufacturer's protocol (e.g., 1,500 - 4,000 x g).[9][16] The retentate (concentrated, purified biomolecule) is retained in the upper chamber, while small molecules pass through into the collection tube.
-
Diafiltration (Wash Step): To further remove impurities, discard the flow-through, re-suspend the retentate in fresh buffer up to the original volume, and repeat the centrifugation. Perform at least 3-5 wash cycles for efficient impurity removal.[9]
-
Sample Recovery: After the final wash, recover the purified, concentrated sample from the upper chamber.
Quantitative Data & Characterization
Accurate characterization is essential to confirm successful conjugation and purification.
Spectrophotometric Analysis
The degree of labeling (DOL), or the average number of DBCO molecules per biomolecule, can be determined using UV-Vis spectrophotometry.[7] This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO moiety).[17][18]
The formula for calculating DOL for an antibody is: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO) [7]
| Parameter | Description | Typical Value |
| A₂₈₀ | Absorbance of the conjugate at 280 nm | Measured |
| A₃₀₉ | Absorbance of the conjugate at 309 nm | Measured |
| ε_protein | Molar extinction coefficient of the protein at 280 nm | e.g., ~210,000 M⁻¹cm⁻¹ for IgG[1] |
| ε_DBCO | Molar extinction coefficient of DBCO at 309 nm | ~12,000 M⁻¹cm⁻¹[17][19] |
| CF | Correction factor for DBCO absorbance at 280 nm | ~0.9 - 1.089[2][17] |
Summary of Quantitative Parameters
Table 1: Typical DBCO-NHS Ester Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
|---|---|---|
| Molar Excess of DBCO-NHS | 5- to 30-fold over protein[1][7][20] | Titration is recommended to optimize DOL and avoid precipitation.[7] |
| Protein Concentration | 1 - 10 mg/mL[1][7] | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.5[7][21] | Amine-containing buffers (Tris, glycine) will compete with the protein.[7] |
| Reaction Time | 30 - 60 minutes at Room Temp; or 2-4 hours at 4°C[1][7][22] | Longer times may be needed depending on the biomolecule. |
| DMSO Concentration | < 20%[1][7] | High concentrations of organic solvent can denature proteins. |
Table 2: Common Purification Method Parameters
| Method | Key Parameter | Typical Value / Setting |
|---|---|---|
| SEC | Sample Volume | < 5% of Column Volume[3] |
| HIC | Binding Buffer Salt | 1.5 - 2 M Ammonium Sulfate[4][10] |
| IEX | Elution Buffer Salt | 0 - 1 M NaCl Gradient |
| Dialysis | MWCO | 3-10x smaller than the biomolecule[9] |
| Ultrafiltration | MWCO | 3-10x smaller than the biomolecule |
Troubleshooting
Table 3: Common Issues and Solutions in DBCO-Conjugate Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Recovery of Conjugate | - Protein precipitation/aggregation due to high DBCO hydrophobicity.[23] - Non-specific adsorption to the column.[4] | - Reduce the molar excess of the DBCO reagent during conjugation.[21] - Use DBCO reagents with hydrophilic PEG linkers.[23] - For HIC, optimize salt concentration for sample loading.[4] |
| Incomplete Removal of Excess DBCO Reagent | - Suboptimal purification parameters. - Incorrect MWCO for dialysis/ultrafiltration. | - For SEC, ensure the column's fractionation range is appropriate (e.g., use a G-25 resin).[9] - For dialysis, increase the number of buffer changes and/or dialysis time.[9] - For TFF/Ultrafiltration, increase the number of diafiltration volumes (washes).[9] |
| Presence of Aggregates in Final Product | - Hydrophobicity of the DBCO group.[23] - High salt concentration in HIC loading buffer.[4] | - Clarify the crude mixture by centrifugation (~10,000 x g) before column loading.[9] - Use SEC as a final polishing step to remove aggregates.[7] |
| Desired Conjugate Co-elutes with Impurities | - Insufficient resolution of the chosen method. | - Combine orthogonal purification methods (e.g., IEX followed by HIC or SEC).[3][24] - Optimize the elution gradient (make it shallower) for HIC or IEX. |
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dynamic-biosensors.com [dynamic-biosensors.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 11. Introduction to Hydrophobic Interaction Chromatography | Bio-Rad [bio-rad.com]
- 12. purolite.com [purolite.com]
- 13. Protein Sample Ultrafiltration [sigmaaldrich.com]
- 14. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. glenresearch.com [glenresearch.com]
- 23. benchchem.com [benchchem.com]
- 24. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
Application Notes and Protocols for Surface Immobilization using DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker, for the controlled and specific immobilization of azide-modified molecules onto surfaces. This two-step strategy leverages the robust and bioorthogonal nature of copper-free click chemistry, enabling the stable attachment of a wide range of biomolecules, including proteins, peptides, and nucleic acids, for applications in biosensor development, cell capture assays, and targeted drug delivery platforms.
The this compound linker features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a Boc-protected primary amine. The polyethylene (B3416737) glycol (PEG4) spacer enhances hydrophilicity, minimizes non-specific binding, and provides a flexible spacer between the surface and the immobilized molecule. The Boc protecting group allows for a sequential functionalization strategy, where the linker is first coupled to a surface via its deprotected amine, followed by the immobilization of the azide-containing molecule of interest.
Core Principles
The immobilization strategy is based on two key chemical reactions:
-
Amide Coupling: Following the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the exposed primary amine of the linker is covalently coupled to a carboxylated surface. This is typically achieved through the formation of a stable amide bond mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its sulfo- a derivative (Sulfo-NHS).[1][2]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the now surface-tethered linker reacts specifically and efficiently with an azide-modified molecule.[3][4][5] This "click chemistry" reaction is bioorthogonal, proceeding under mild, aqueous conditions without the need for a cytotoxic copper catalyst, thus preserving the biological activity of the immobilized molecule.[3]
Data Presentation
Table 1: Recommended Molar Ratios for Surface Activation and Linker Coupling
| Reagent | Molar Excess (relative to surface carboxyl groups) | Purpose |
| EDC | 2 - 10 fold | Activates carboxyl groups for reaction with NHS.[6] |
| NHS/Sulfo-NHS | 2 - 5 fold | Stabilizes the activated carboxyl groups as amine-reactive esters.[6] |
| Deprotected DBCO-NHCO-PEG4-NH2 | 10 - 50 fold | Drives the coupling reaction to the activated surface to completion. |
Table 2: Typical Reaction Conditions for Copper-Free Click Chemistry (SPAAC)
| Parameter | Recommended Condition | Notes |
| Molar Ratio (Surface DBCO : Azide-Molecule) | 1 : 1.5 to 1 : 10 | An excess of the azide-modified molecule enhances immobilization efficiency.[3] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Other non-amine, non-azide containing buffers are also suitable.[4] |
| Temperature | 4°C to 37°C | The reaction is efficient at room temperature; lower temperatures can be used for sensitive biomolecules.[4] |
| Reaction Time | 4 - 12 hours | Longer incubation times can improve yield.[3] |
Experimental Protocols
Protocol 1: Preparation of Carboxylated Surface
This protocol describes the introduction of carboxyl groups on an amine-functionalized surface. If starting with a carboxylated surface, proceed to Protocol 2.
Materials:
-
Amine-functionalized surface (e.g., aminosilanized glass slide, amine-coated microplate)
-
Succinicanhydride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Washing buffer (e.g., PBS, pH 7.4)
-
Nitrogen or argon gas
Procedure:
-
Prepare a 100 mM solution of succinic anhydride (B1165640) and a 200 mM solution of TEA or DIPEA in anhydrous DMF or DMSO.
-
Immerse the amine-functionalized surface in the succinic anhydride solution.
-
Add the TEA or DIPEA solution to the reaction.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Wash the surface thoroughly with DMF or DMSO, followed by the washing buffer.
-
Dry the carboxylated surface under a stream of nitrogen or argon gas.
Protocol 2: Immobilization of this compound on a Carboxylated Surface
This protocol involves the deprotection of the Boc group and subsequent coupling of the linker to the carboxylated surface.
Step 2A: Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether (optional)
Procedure:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.[7]
-
Incubate at room temperature for 30-60 minutes.[7]
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
(Optional) Add cold diethyl ether to precipitate the deprotected linker, centrifuge to pellet, and discard the supernatant.[8]
-
The resulting deprotected linker (DBCO-NHCO-PEG4-amine) can be used directly in the next step.
Step 2B: Coupling to Carboxylated Surface
Materials:
-
Carboxylated surface (from Protocol 1)
-
Deprotected DBCO-NHCO-PEG4-amine (from Step 2A)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)[2]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)[2]
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare a 10 mM stock solution of the deprotected DBCO-NHCO-PEG4-amine in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Immerse the carboxylated surface in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the surface to the final concentrations recommended in Table 1.
-
Incubate for 15-30 minutes at room temperature to activate the surface carboxyl groups.[9]
-
Wash the surface with Coupling Buffer to remove excess EDC and Sulfo-NHS.[10]
-
Immediately immerse the activated surface in a solution of the deprotected DBCO-NHCO-PEG4-amine in Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle agitation.[10]
-
Quench the reaction by incubating the surface in Quenching Buffer for 15-30 minutes.[9]
-
Wash the DBCO-functionalized surface thoroughly with Washing Buffer and then with deionized water.
-
Dry the surface under a stream of nitrogen or argon gas.
Protocol 3: Immobilization of Azide-Modified Molecules
This protocol describes the final step of immobilizing an azide-modified molecule onto the DBCO-functionalized surface.
Materials:
-
DBCO-functionalized surface (from Protocol 2)
-
Azide-modified molecule of interest (e.g., protein, peptide, oligonucleotide)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare a solution of the azide-modified molecule in the Reaction Buffer at a desired concentration (e.g., 10-100 µg/mL).
-
(Optional) To minimize non-specific binding, pre-block the DBCO-functionalized surface with a 1% BSA solution in PBS for 30 minutes at room temperature, followed by washing with PBS.
-
Apply the solution of the azide-modified molecule to the DBCO-functionalized surface.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
Wash the surface thoroughly with Washing Buffer to remove any unbound molecules.
-
The surface with the immobilized molecule is now ready for downstream applications.
Mandatory Visualization
Caption: Experimental workflow for surface immobilization.
Caption: Chemical reaction pathway for immobilization.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Preparing Stock Solutions of DBCO-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of stock solutions of DBCO-NHCO-PEG4-NH-Boc, a heterobifunctional linker widely used in bioconjugation and drug development. Adherence to these protocols is crucial for ensuring the integrity and reactivity of the compound for downstream applications.
Introduction
This compound is a key reagent in the field of bioconjugation, particularly for copper-free click chemistry applications.[][2] It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for further functionalization after deprotection.[3][4][5] Accurate preparation of stock solutions is the first critical step to successful and reproducible conjugation experiments.
Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for calculating the required mass for stock solution preparation and for understanding the compound's characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₄₅N₃O₈ | [6][7][8] |
| Molecular Weight | 623.74 g/mol (or 623.8 g/mol ) | [3][6][7][8][9] |
| CAS Number | 1255942-12-1 | [6][8] |
| Purity | >95% or >98% | [3][6][7][8] |
| Appearance | Yellow to slightly orange oil or solid | [10] (by analogy with similar compounds) |
| Solubility | DMSO, DMF, DCM | [3][6] |
| Storage Conditions | -20°C, Desiccate | [3][6][10] |
Experimental Protocols
This section provides detailed methodologies for the preparation of stock solutions of this compound.
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Centrifuge
3.2. Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many bioconjugation reactions.
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can hydrolyze the compound.
-
Mass Calculation: Calculate the mass of this compound required. For example, to prepare 100 µL of a 10 mM stock solution:
-
Moles = Concentration x Volume = 10 mmol/L * 100 x 10⁻⁶ L = 1 x 10⁻⁶ mol
-
Mass = Moles x Molecular Weight = 1 x 10⁻⁶ mol * 623.74 g/mol = 0.00062374 g = 0.624 mg
-
-
Weighing: Carefully weigh out the calculated mass of the compound in a microcentrifuge tube. Due to the small quantities, it is advisable to use a microbalance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the microcentrifuge tube. For the example above, add 100 µL of solvent.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A brief centrifugation can help to collect all the liquid at the bottom of the tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a desiccated environment. When handled properly, the stock solution in a dry organic solvent should be stable for several months.[11]
Visualization of Experimental Workflow and Logical Relationships
4.1. Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing a stock solution of this compound.
4.2. Logical Relationship: Boc Deprotection
The Boc protecting group on the amine can be removed under acidic conditions to allow for further conjugation.[2][6] This process is a common subsequent step after the initial use of the DBCO moiety.
Application Notes
-
Solvent Choice: While DMSO and DMF are the recommended solvents, ensure they are anhydrous to prevent degradation of the DBCO group.[12] The choice of solvent may also depend on the downstream application and the solubility of the molecule to be conjugated.
-
Stability: The DBCO group can lose reactivity over time, especially with exposure to moisture and repeated freeze-thaw cycles.[13] Therefore, it is crucial to use freshly prepared stock solutions or properly stored aliquots.
-
Downstream Applications: This stock solution can be used for a variety of applications, including the labeling of proteins, peptides, or antibodies for studying protein-protein interactions, protein modification, and targeted drug delivery.[2] The DBCO moiety will react with azide-functionalized molecules in a copper-free click chemistry reaction.[]
-
Boc Deprotection: The removal of the Boc protecting group is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[14] This unmasks a primary amine that can be used for subsequent conjugation reactions, for example, with NHS esters.
References
- 2. This compound - Taskcm [taskcm.com]
- 3. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. precisepeg.com [precisepeg.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. DBCO-PEG4-NHS [nanocs.net]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-NHCO-PEG4-NH-Boc Reactions
Welcome to the technical support center for DBCO-NHCO-PEG4-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-yield reactions and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Reagent Handling and Stability
Q1: My this compound reagent may have been improperly stored. How should I store it and can I test its activity?
A1: Proper storage is critical for maintaining the reactivity of your linker. This compound should be stored at -20°C, protected from light and moisture.[1][2] For short-term storage of a few days, 0-4°C is acceptable.[3] Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C, though it is highly recommended to prepare aqueous working solutions fresh for each experiment.[3] Avoid repeated freeze-thaw cycles.[3]
Degradation of the DBCO group can occur over time, especially if exposed to moisture or oxidizing conditions.[4] While there isn't a simple direct activity assay for the Boc-protected amine, you can assess the reactivity of the DBCO group. The progress of a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 310 nm.[3] A lack of decrease when reacted with an azide-containing molecule would indicate degradation of the DBCO moiety.
Troubleshooting the DBCO-Azide Reaction (SPAAC)
Q2: I'm seeing very low yield in my DBCO-azide conjugation. What are the most common causes?
A2: Low yields in DBCO-azide reactions, also known as strain-promoted alkyne-azide cycloaddition (SPAAC), can stem from several factors:
-
Degraded DBCO Reagent : The DBCO group is sensitive to moisture and oxidation, which can lead to a loss of reactivity.[4] Always use fresh reagents when possible and store them properly.[4]
-
Incompatible Buffer or pH : The choice of buffer and pH can significantly impact the reaction rate.[4] Buffers containing sodium azide (B81097) will directly compete with your azide-labeled molecule for the DBCO reagent.[4] Amine-containing buffers like Tris or glycine (B1666218) should also be avoided as they can have interfering reactivity.[5] While the reaction is robust over a range of pH, a pH of 7-9 is generally recommended for bioconjugation.[3][5]
-
Low Reactant Concentration : SPAAC reactions are second-order, meaning their rate depends on the concentration of both the DBCO and azide molecules.[6] If possible, increasing the concentration of the reactants can improve the reaction rate and yield.[6]
-
Steric Hindrance : The accessibility of the DBCO or azide group on your molecules can impact conjugation efficiency. If either group is sterically hindered, the reaction rate may be significantly reduced.[7]
-
Presence of Interfering Substances : High concentrations of thiols (like DTT) can potentially reduce the azide group to an amine, rendering it unreactive towards DBCO.[4]
Q3: What are the optimal reaction conditions for a DBCO-azide conjugation?
A3: Optimizing reaction conditions is key to achieving high yields. Consider the following parameters:
-
Molar Ratio : It is generally recommended to use a molar excess of one of the reactants. A good starting point is 1.5 to 10 molar equivalents of the less precious component.[6] For dilute solutions, a higher excess (20- to 50-fold) may be necessary.[8]
-
Temperature and Time : DBCO-azide reactions are efficient at a range of temperatures, from 4°C to 37°C.[6] Higher temperatures generally lead to faster reaction rates.[6] Typical reaction times are between 2-12 hours at room temperature or overnight at 4°C for sensitive biomolecules.[6]
-
Solvent and Buffer : For bioconjugations, aqueous buffers like PBS at pH 7.2-7.4 are common.[6] HEPES buffer at pH 7 has been shown to result in higher rate constants compared to PBS.[4][9] If solubility is an issue, organic co-solvents like DMSO or DMF can be used, but the final concentration should ideally be kept below 15-20% to avoid protein precipitation.[5][8]
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Molar Excess | 1.5 to 10-fold | Can be higher for dilute solutions. | [6] |
| pH | 7.0 - 9.0 | Higher pH can increase reaction rate (buffer dependent). | [3][5] |
| Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction. | [6] |
| Duration | 2-12 hours at RT; overnight at 4°C | Can be longer for dilute or sterically hindered reactants. | [6] |
| Buffer | PBS, HEPES, Borate | Avoid amine-containing buffers (Tris, glycine) and azide. | [4][5] |
| Co-solvent | DMSO, DMF | Keep final concentration <20% to avoid protein precipitation. | [8] |
Troubleshooting the Boc Deprotection and Subsequent Amine Reaction
Q4: I have performed the DBCO conjugation and now need to deprotect the Boc group, but I'm concerned about low yield of the final amine product. What are the critical factors?
A4: Successful Boc deprotection is crucial for the next step of your synthesis. Low yields at this stage are often due to incomplete deprotection or side reactions.
-
Incomplete Deprotection : The most common reason for failure is that the Boc group was not fully removed. This results in a lower concentration of the active amine for the subsequent reaction.[10]
-
Side Reactions : The tert-butyl cation generated during deprotection is reactive and can lead to side reactions with sensitive residues in your molecule.[11]
-
Reagent Quality : The acid used for deprotection (commonly Trifluoroacetic acid - TFA) should be of high quality. Old or degraded TFA can lead to incomplete reactions.
Q5: How can I ensure complete Boc deprotection while minimizing side reactions?
A5: Careful control of the deprotection conditions is essential.
-
Acidic Reagents : Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility.[11] A solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM) is typical.[11][12]
-
Use of Scavengers : To prevent side reactions from the tert-butyl cation, it is highly recommended to use "scavengers".[10] Common scavengers include triisopropylsilane (B1312306) (TIS) or water.[10] A typical deprotection cocktail is a mixture of TFA, a scavenger, and a solvent like DCM.[10]
-
Reaction Monitoring : It is critical to monitor the deprotection reaction to ensure it goes to completion. This can be done using techniques like Mass Spectrometry (MS), which will show a mass shift corresponding to the loss of the Boc group (100.12 g/mol ), or HPLC, where the deprotected product will have a different retention time.[10]
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Solutions of HCl in organic solvents are also effective. | [11] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be needed for resistant substrates. | [12][13] |
| Scavengers | Triisopropylsilane (TIS), Water | Typically 2.5-5% (v/v). Quenches the tert-butyl cation. | [10][12] |
| Temperature | 0°C to Room Temperature | Often initiated at 0°C and allowed to warm to room temperature. | [13] |
| Duration | 30 minutes - 2 hours | Monitor reaction progress by an appropriate analytical method. | [13] |
Purification
Q6: I'm having difficulty purifying my final conjugate and am experiencing significant product loss. What are the best purification strategies?
A6: Purification of PEGylated molecules can be challenging due to their hydrophilicity and potential for heterogeneity.
-
For Excess DBCO Linker Removal : Size-based separation techniques are very effective for removing small molecules from larger biomolecules.[14] These include Size Exclusion Chromatography (SEC), dialysis, and spin desalting columns.[14]
-
For Purification of the Final Conjugate : Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying labeled peptides and other biomolecules.[15] It separates molecules based on hydrophobicity, and the addition of the DBCO group provides a significant hydrophobic shift that aids in separation.[15] For proteins, a combination of chromatography techniques like SEC and ion-exchange chromatography (IEX) may be necessary to achieve high purity.[15][16]
Experimental Protocols
Protocol 1: General Procedure for DBCO-Azide Conjugation (SPAAC)
-
Prepare Your Molecules : Dissolve your azide-containing molecule and your this compound linker in a suitable reaction buffer (e.g., PBS, pH 7.4).[6] If solubility is low, a stock solution in anhydrous DMSO or DMF can be prepared first.[5]
-
Reaction Setup : Combine the azide and DBCO-containing solutions. A 1.5 to 10-fold molar excess of one component is recommended to drive the reaction.[6] If using an organic co-solvent, ensure the final concentration is below 20%.[8]
-
Incubation : Incubate the reaction mixture. Common conditions are 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Monitoring (Optional) : The reaction can be monitored by HPLC, MS, or by observing the decrease in DBCO absorbance at ~310 nm.[3]
-
Purification : Purify the resulting conjugate to remove excess unreacted linker and other reagents using an appropriate method such as SEC (for large biomolecules), dialysis, or RP-HPLC.[14][15][16]
Protocol 2: General Procedure for Boc Deprotection
-
Preparation : Dissolve the Boc-protected molecule in a minimal amount of an appropriate solvent (e.g., Dichloromethane - DCM).[11] Cool the solution to 0°C in an ice bath.[11]
-
Deprotection Cocktail : Prepare a fresh deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[10]
-
Reaction : Slowly add the deprotection cocktail to the dissolved substrate.[12] Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[11]
-
Incubation and Monitoring : Stir the reaction for 1-2 hours.[10] Monitor the reaction progress by HPLC or Mass Spectrometry to confirm the complete disappearance of the starting material.[10]
-
Work-up : Once the reaction is complete, remove the TFA and DCM, for example, by rotary evaporation or a stream of nitrogen.[11] To remove residual TFA, co-evaporation with a solvent like toluene (B28343) can be performed.[11]
-
Final Product : The resulting amine is often obtained as a TFA salt and can be used directly in subsequent reactions or purified further.
Visual Guides
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Common side reactions leading to low yield.
References
- 1. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 2. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of DBCO-Labeled Proteins
Welcome to the technical support center for DBCO-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding protein aggregation during and after DBCO labeling.
Troubleshooting Guide
Protein aggregation is a common challenge encountered during the labeling of proteins with DBCO (Dibenzocyclooctyne) reagents. This guide provides a systematic approach to diagnose and mitigate aggregation issues.
Issue 1: Protein Aggregates Immediately Upon Addition of DBCO Reagent
Immediate precipitation or cloudiness upon the addition of the DBCO reagent is often due to the physicochemical properties of the DBCO molecule and the reaction conditions.
| Possible Cause | Recommended Action |
| Inherent Hydrophobicity of DBCO | The DBCO group is hydrophobic. Its introduction to the protein surface increases the overall hydrophobicity, which can lead to aggregation, especially at high labeling ratios.[1][2][3][4][5] Consider using a DBCO reagent with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the labeled protein.[6] |
| High Molar Excess of DBCO Reagent | A large molar excess of the DBCO reagent can cause it to precipitate from the solution or lead to excessive protein modification, inducing aggregation.[2] It has been shown that molar ratios of DBCO to antibody exceeding 5 can cause precipitation.[7][4] |
| Suboptimal Buffer Conditions | The pH, ionic strength, and composition of the buffer are critical for protein stability.[2][4] An inappropriate buffer can lead to protein unfolding and aggregation. |
| High Protein Concentration | High protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[7][4][8] |
| Presence of Organic Solvents | DBCO reagents are often dissolved in organic solvents like DMSO or DMF.[7] High final concentrations of these solvents (typically >20%) can denature the protein.[7] |
Issue 2: Aggregation Occurs Over Time During the Reaction or Storage
Delayed aggregation suggests a slower process of protein destabilization under the experimental conditions.
| Possible Cause | Recommended Action |
| Elevated Temperature | Higher temperatures can accelerate both the labeling reaction and protein unfolding/aggregation.[1] |
| Mechanical Stress | Vigorous agitation or stirring can introduce shear stress, potentially causing protein denaturation and aggregation.[1] |
| Disulfide Bond Scrambling | For proteins containing free cysteine residues, the formation of non-native disulfide bonds can lead to aggregation.[1] |
| High Degree of Labeling (DOL) | Attaching an excessive number of hydrophobic DBCO molecules can alter the surface properties of the protein, reducing its solubility.[2] |
Logical Troubleshooting Workflow
If you are experiencing protein aggregation, follow this decision tree to identify and resolve the issue.
Caption: A decision tree for troubleshooting protein aggregation during DBCO labeling.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after adding the DBCO reagent?
Protein aggregation after the addition of a DBCO reagent is most commonly attributed to the hydrophobic nature of the DBCO group itself.[1][2][3][4] Attaching multiple hydrophobic DBCO molecules to the surface of a protein increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.[2][7][4][5] This effect is often more pronounced at higher labeling ratios.[2][7]
Q2: How can I prevent or minimize protein aggregation during DBCO labeling?
To prevent aggregation, consider the following strategies:
-
Use PEGylated DBCO Reagents: Incorporating a hydrophilic polyethylene glycol (PEG) spacer between the DBCO moiety and the reactive group can significantly improve the solubility of the labeled protein.[1][7][6]
-
Optimize Molar Ratio: Use the lowest effective molar excess of the DBCO reagent to achieve the desired degree of labeling without causing precipitation.[2] A typical starting point is a 5- to 20-fold molar excess.
-
Control Protein Concentration: Work with a lower protein concentration, typically in the range of 1-5 mg/mL, to reduce the chances of intermolecular interactions.[7][4]
-
Optimize Buffer Conditions: Ensure the buffer composition, pH, and ionic strength are optimal for your specific protein's stability.[1][2][7][4]
-
Add Stabilizing Excipients: The inclusion of certain additives can help to prevent aggregation.
Q3: What is the best buffer to use for DBCO conjugation?
There is no single "best" buffer, as the optimal choice depends on the specific protein. However, some general guidelines are:
-
Buffer Type: Use non-amine-containing buffers such as Phosphate Buffered Saline (PBS) or HEPES.[1] Amine-containing buffers like Tris will compete with the protein for reaction with NHS esters.[1][7]
-
pH: A pH range of 7.2-8.5 is generally recommended for NHS ester reactions to ensure efficient conjugation to primary amines.[1][2] It is crucial that your protein is stable in this pH range.[1]
Q4: What stabilizing additives can I use to prevent aggregation?
Several types of additives can be included in the reaction buffer to enhance protein stability.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% | Increases solvent viscosity and stabilizes the protein's structure.[1] |
| Arginine | 50-100 mM | Suppresses protein aggregation by interacting with both hydrophobic and charged residues on the protein surface.[1] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% | Prevents surface-induced aggregation and can help to solubilize protein aggregates.[8] |
| Sugars (e.g., Sucrose, Trehalose) | 50-250 mM | Stabilize the protein structure through a process known as preferential hydration.[1] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevent the formation of non-native disulfide bonds, which can be a cause of aggregation.[1][8] |
Q5: My protein is still aggregating. What other troubleshooting steps can I take?
If you have optimized the reaction conditions and buffer but still observe aggregation, consider these advanced strategies:
-
Site-Specific Labeling: If your protein has many surface-exposed lysines, random labeling with DBCO-NHS ester can lead to a heterogeneous product with a higher propensity for aggregation.[1] If feasible, consider protein engineering to introduce a single, specific site for conjugation, such as a cysteine residue or an unnatural amino acid.[1]
-
Purity of Starting Protein: Ensure that your initial protein sample is pure and free of pre-existing aggregates. Use size-exclusion chromatography (SEC) to purify the protein before labeling.[1]
Experimental Protocols
Protocol 1: General DBCO Labeling of a Protein
This protocol provides a general starting point for conjugating a DBCO-NHS ester to a protein via primary amines.
Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)[1][7][4]
-
DBCO-NHS ester
-
Desalting column or dialysis cassette[1]
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare DBCO Reagent: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[1][2]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved DBCO-NHS ester to the protein solution.[1][3] Incubate at room temperature for 1 hour or at 4°C for 2-4 hours with gentle mixing.[3]
-
Purification: Remove the excess, unreacted DBCO reagent using a desalting column or by dialysis against a suitable buffer.[1]
Caption: A general experimental workflow for DBCO labeling of proteins.
Protocol 2: Assessing Protein Aggregation by Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution, making it an effective tool for detecting protein aggregation.
Procedure:
-
Sample Preparation: Prepare the protein sample at a suitable concentration in a filtered, dust-free buffer.
-
Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature.
-
Measurement: Place the cuvette containing the sample in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: Analyze the resulting data to determine the particle size distribution. The presence of a population of larger species compared to the unlabeled control is indicative of aggregation.[4]
Protocol 3: Assessing Protein Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric protein, will elute earlier from the column.
Procedure:
-
Column Equilibration: Equilibrate an appropriate SEC column with a suitable filtered and degassed buffer.
-
Sample Injection: Inject a known concentration of your unlabeled and labeled protein samples onto the column.
-
Analysis: Monitor the elution profile, typically by measuring absorbance at 280 nm. The appearance of earlier eluting peaks in the labeled sample compared to the control indicates the presence of aggregates.[4]
References
optimizing molar ratio for DBCO-NHCO-PEG4-NH-Boc conjugation
Welcome to the technical support center for DBCO-NHCO-PEG4-NH-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded DBCO Reagent: DBCO reagents, especially those with reactive esters, are sensitive to moisture and can hydrolyze over time.[1] | Use a fresh vial of the reagent and ensure proper storage at -20°C.[2][3] Allow the vial to warm to room temperature before opening to prevent condensation.[1] |
| Suboptimal Molar Ratio: An incorrect stoichiometric ratio between the DBCO-linker and the azide-functionalized molecule can limit the reaction.[4][5] | Empirically determine the optimal molar ratio. A 1.5 to 10-fold molar excess of one component is a common starting point.[6][7] | |
| Incompatible Buffer: The presence of sodium azide (B81097) in your buffer will compete with your azide-labeled molecule, quenching the reaction.[1][8] | Ensure all buffers are free of sodium azide.[1][8] Use buffers such as PBS, HEPES, or borate (B1201080) buffer.[1][9] | |
| Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and decreased reaction rates.[1] DBCO itself is inherently hydrophobic.[4] | Dissolve the DBCO reagent in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1] Keep the final organic solvent concentration below 10-20% to avoid protein precipitation.[1][10] | |
| Inefficient Boc Deprotection: Incomplete removal of the Boc protecting group will result in a non-reactive amine. | Use standard acidic conditions for Boc deprotection, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or 4M HCl in 1,4-dioxane.[11] Consider using scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.[11] | |
| Precipitation During Reaction | Low Solubility of the Conjugate: The resulting conjugate may have poor aqueous solubility, especially if multiple hydrophobic DBCO molecules are attached to a protein.[4][9] | The PEG4 spacer in the linker is designed to improve water solubility.[9] If precipitation persists, consider optimizing the molar ratio to reduce the degree of labeling.[12][13] Using co-solvents or adjusting the pH might also help.[11] |
| Multiple or Undefined Products | Lack of Control in Homobifunctional Crosslinking: If conjugating two different azide-containing molecules with a homobifunctional DBCO linker, a mixture of products can form. | A two-step sequential conjugation is recommended. First, react one azide-molecule with an excess of the DBCO linker, purify the mono-conjugated intermediate, and then react it with the second azide-molecule.[14][15] |
| Side Reactions: The DBCO group can potentially react with thiols (e.g., from cysteine residues) as a side reaction, although this is much slower than the reaction with azides.[16][17] | If your protein contains reactive cysteines, consider site-selective conjugation strategies or blocking the free thiols prior to the click reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?
A1: The optimal molar ratio is application-dependent and should be determined empirically. However, a good starting point is to use a molar excess of one reactant to drive the reaction to completion. For conjugating a precious or limiting molecule, using a 1.5 to 10-fold molar excess of the DBCO-linker is common.[6][7] For antibody-small molecule conjugations, a 7.5-fold excess has been recommended, while for antibody-oligonucleotide conjugations, a 2 to 4-fold excess is often sufficient.[18][19]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as DMSO, DMF, and DCM.[2][3] For reaction in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the buffer.[1]
Q3: What are the ideal reaction conditions (pH, temperature, time)?
A3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is robust and proceeds well under mild conditions.
-
pH: A pH range of 7.0-8.5 is generally recommended. Physiological pH (7.4) is ideal for most biomolecule conjugations.[7]
-
Temperature: Reactions can be performed between 4°C and 37°C.[7][15] Higher temperatures increase the reaction rate, but lower temperatures (4°C) are recommended for sensitive biomolecules, which may require longer incubation times.[1][7]
-
Time: Typical reaction times are 4-12 hours at room temperature.[6][20] Reactions at 4°C may require overnight incubation (12-24 hours) to achieve a high yield.[1][5][21]
Q4: How do I remove the Boc protecting group?
A4: The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions.[2][22] A common method is treatment with a solution of 20-50% trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) for 30-60 minutes at room temperature.[11]
Q5: How can I monitor the progress of my conjugation reaction?
A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[15][23] The disappearance of this peak can be monitored by UV-Vis spectroscopy or HPLC with a UV detector to follow the consumption of the DBCO reagent.[1][7] For protein conjugations, SDS-PAGE can be used to visualize the increase in molecular weight of the modified protein.[1][23]
Quantitative Data Summary
The optimal molar ratio for your specific application should be empirically determined. The following table provides recommended starting ranges based on common bioconjugation scenarios.
| Application | Reactant in Excess | Molar Excess Range (Excess : Limiting) | Recommended Starting Ratio | Notes |
| General Bioconjugation | DBCO-functionalized molecule | 1.5:1 to 10:1 | 3:1 to 5:1 | Generally recommended to drive the reaction to completion when the azide-containing molecule is readily available.[19] |
| Azide-functionalized molecule | 1.5:1 to 5:1 | 2:1 | Recommended when the DBCO-functionalized molecule is precious or in limited supply.[19] | |
| Antibody-Small Molecule Conjugation | DBCO-functionalized molecule | 1.5:1 to 10:1 | 7.5:1 | A higher excess can enhance conjugation efficiency.[6][19] |
| Antibody-Oligonucleotide Conjugation | Azide-functionalized Oligo | 2:1 to 4:1 | 3:1 | A moderate excess is often sufficient for efficient conjugation.[18][19][24] |
| Protein A Labeling | DBCO-PEG-NHS Ester | 7.5:1 to 30:1 | 30:1 | Higher ratios led to a greater number of DBCO moieties per protein, but ratios above 5:1 for other antibodies have caused precipitation.[12][13][25] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield a free amine.
-
Dissolution: Dissolve the this compound in dichloromethane (DCM).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (final concentration of 50% TFA).
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: The resulting DBCO-NHCO-PEG4-NH2 can be purified by reverse-phase HPLC if necessary. Confirm the product by mass spectrometry.
Protocol 2: Two-Step Conjugation using the Deprotected Linker
This protocol outlines the conjugation of the deprotected linker to a carboxyl-containing molecule, followed by a click reaction with an azide-containing molecule.
Step A: EDC/NHS Activation and Amine Coupling
-
Activation: Dissolve the carboxyl-containing molecule in an appropriate amine-free buffer (e.g., MES buffer, pH 6.0). Add a 5 to 10-fold molar excess of EDC and NHS to activate the carboxyl groups.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the deprotected DBCO-NHCO-PEG4-NH2 (from Protocol 1) to the activated molecule solution. A 1.5 to 5-fold molar excess over the carboxyl-molecule is a good starting point.
-
Reaction: Adjust the pH to 7.2-7.5 and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess unreacted linker and byproducts using dialysis, size-exclusion chromatography (SEC), or another appropriate method.
Step B: Copper-Free Click Chemistry
-
Reaction Setup: Combine the purified DBCO-functionalized molecule from Step A with your azide-containing molecule in an azide-free buffer (e.g., PBS, pH 7.4).[8]
-
Molar Ratio: Use a 1.5 to 5-fold molar excess of the less critical or more abundant component to ensure complete conjugation.[21]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography, or HPLC) to remove any unreacted materials.[21]
Visualizations
Caption: Workflow for the Boc deprotection of the DBCO-PEG4 linker.
Caption: Workflow for a two-step conjugation via amine coupling and click chemistry.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 3. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creativepegworks.com [creativepegworks.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. This compound - Taskcm [taskcm.com]
- 23. benchchem.com [benchchem.com]
- 24. lifetein.com [lifetein.com]
- 25. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of DBCO Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of dibenzocyclooctyne (DBCO) linkers. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful and efficient deprotection in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My DBCO linker appears to have degraded or become inactive after Boc deprotection with Trifluoroacetic Acid (TFA).
-
Question: Why is my DBCO linker losing its click-reactivity after treatment with TFA for Boc deprotection?
-
Answer: The DBCO moiety is known to be sensitive to strongly acidic conditions. High concentrations of trifluoroacetic acid (TFA), commonly used for Boc deprotection, can induce an inactivating rearrangement of the DBCO ring. This rearrangement is believed to be an acid-catalyzed 5-endo-dig cycloisomerization, which alters the strained alkyne structure essential for copper-free click chemistry.
-
-
Question: What concentration of TFA is safe to use for the Boc deprotection of a DBCO linker?
-
Answer: While the DBCO group is sensitive to strong acids, some studies suggest it can tolerate lower concentrations of TFA. It is reported that DBCO can withstand TFA concentrations of less than 30%. However, the stability is also dependent on reaction time and temperature. It is crucial to carefully optimize the TFA concentration and monitor the reaction closely.
-
-
Question: Are there any additives that can protect the DBCO linker during acid-mediated Boc deprotection?
-
Answer: Yes, a protective strategy involving copper(I) ions has been shown to shield the DBCO moiety from acid-mediated degradation. By forming a transient complex with the DBCO group, the copper(I) ion protects it from the acidic environment during cleavage. A common reagent for this is tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ((MeCN)₄CuBF₄).
-
Issue 2: Incomplete or slow Boc deprotection of my DBCO linker.
-
Question: My Boc deprotection reaction is sluggish and does not go to completion. What are the potential causes and solutions?
-
Answer: Incomplete Boc deprotection can be due to several factors, including insufficient acid strength or concentration, low reaction temperature, or steric hindrance around the Boc-protected amine.
-
Solution: You can try to gradually increase the acid concentration, but with caution, keeping in mind the acid sensitivity of the DBCO group. Allowing the reaction to warm from 0°C to room temperature can also increase the reaction rate. For sterically hindered substrates, extending the reaction time may be necessary.
-
-
-
Question: Can I use a stronger acid system if TFA is not effective?
-
Answer: While stronger acid systems like 4M HCl in 1,4-dioxane (B91453) are often used for difficult Boc deprotections, they pose a significant risk to the integrity of the DBCO linker. If you must use a stronger acid, it is critical to perform a small-scale test reaction first and carefully monitor for DBCO degradation. Milder, alternative deprotection methods are generally recommended for
-
DBCO-NHCO-PEG4-NH-Boc hydrolysis and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis and stability of DBCO-NHCO-PEG4-NH-Boc.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its main components?
This compound is a heterobifunctional linker used in bioconjugation and the development of antibody-drug conjugates (ADCs). It comprises three key functional components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.[1]
-
PEG4 (Polyethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility and provides spatial separation between conjugated molecules.
-
Boc-protected Amine (tert-Butyloxycarbonyl): A primary amine protected by a Boc group. The Boc group is acid-labile and can be removed to reveal the amine for subsequent conjugation.[2]
2. How should I store and handle this compound?
Proper storage is crucial to maintain the integrity of the compound. It is recommended to store the solid material at -20°C, protected from moisture and light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, as the DBCO moiety can be moisture-sensitive. For stock solutions, dissolve the compound in an anhydrous water-miscible organic solvent such as DMSO or DMF and store at -20°C or -80°C for short periods. It is best to prepare aqueous solutions immediately before use.
3. What are the primary stability concerns with this linker?
There are three main points of potential degradation in the this compound molecule:
-
Hydrolysis of the Boc-protecting group: The Boc group is sensitive to acidic conditions and will be cleaved to reveal the primary amine. It is generally stable under basic and nucleophilic conditions.[2]
-
Stability of the DBCO group: The strained alkyne of the DBCO group can be susceptible to degradation, particularly under strongly acidic conditions (pH < 5), which can lead to an inactivating rearrangement.[3] It can also exhibit moderate stability in certain cellular environments, with some studies showing degradation in phagocytes.[4]
-
Stability of the Carbamate Linkage: The NHCO (carbamate) linkage is generally more stable than an ester linkage but can be susceptible to hydrolysis under certain enzymatic or pH conditions, although it is considered relatively stable under physiological conditions.[5][6]
4. Under what conditions is the Boc group removed?
The Boc group is typically removed under strong acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[2][7] The reaction is usually rapid at room temperature.
5. My copper-free click chemistry (SPAAC) reaction with the deprotected linker has a low yield. What are the common causes?
Several factors can contribute to low yields in SPAAC reactions:
-
Incomplete Boc Deprotection: If the Boc group is not fully removed, the subsequent click reaction will not proceed efficiently.
-
Degradation of the DBCO Moiety: Improper storage or handling, or exposure to harsh acidic conditions during Boc deprotection, can lead to the degradation of the DBCO group.[3]
-
Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, low reactant concentrations, inappropriate pH, or suboptimal temperature can reduce reaction efficiency.[8] Studies have shown that higher pH values (around 7-8) and the use of buffers like HEPES can increase SPAAC reaction rates.[9]
-
Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide (B81097) groups from coming into close enough proximity to react.[8]
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and decreased reaction rates. The PEG4 linker in the molecule is designed to improve aqueous solubility, but co-solvents like DMSO may be necessary.[8]
-
Presence of Competing Reagents: Buffers containing sodium azide will compete with your azide-labeled molecule, quenching the reaction.[3]
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Form | Storage Temperature | Storage Conditions | Handling Notes |
| Solid | -20°C | Desiccate, protect from light | Allow vial to reach room temperature before opening |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C to -80°C | Short-term storage only, protect from moisture | Use immediately after preparation if possible |
| Aqueous Solution | 4°C | Prepare fresh before each use | Prone to hydrolysis, especially at non-neutral pH |
Table 2: Qualitative Stability of Functional Groups under Various Conditions
| Functional Group | Condition | Stability | Notes |
| Boc-Amine | Acidic (e.g., TFA, HCl) | Labile | Rapid cleavage to the free amine.[2] |
| Neutral (pH 6-8) | Stable | Generally stable under typical reaction conditions. | |
| Basic | Stable | Resistant to basic hydrolysis. | |
| DBCO | Acidic (pH < 5) | Unstable | Prone to acid-catalyzed rearrangement.[3] |
| Neutral (pH 6-9) | Generally Stable | Optimal for short-term storage and reactions.[3] | |
| Basic (pH > 9) | Generally Stable | Generally stable, though extreme basic conditions should be avoided. | |
| Presence of Thiols | Potential Reactivity | Some reports indicate reactivity with free thiols. | |
| Intracellular (Phagosomes) | Moderately Stable | Can be degraded in harsh intracellular environments.[4] | |
| Carbamate Linkage | Acidic (pH < 5) | Moderately Stable | More stable than esters, but can still hydrolyze. |
| Neutral (pH 7.4) | Stable | Generally stable in systemic circulation.[5][6] | |
| Basic (pH > 8) | Moderately Stable | Susceptibility to hydrolysis increases. | |
| Presence of Enzymes | Potentially Labile | Can be designed to be cleaved by specific enzymes (e.g., cathepsins in ADCs).[5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability via RP-HPLC
This protocol provides a framework for evaluating the stability of the compound by monitoring the degradation of the DBCO moiety, which has a characteristic UV absorbance around 309 nm.
-
Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution over time.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance at ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
-
-
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in the aqueous buffer to a final concentration of 1 mM.
-
Timepoint Zero (T=0): Immediately after preparing the working solution, inject an aliquot onto the HPLC system. This will serve as your baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 24 hours), inject another aliquot onto the HPLC.
-
HPLC Analysis: Use a gradient elution to separate the intact compound from any potential degradation products. Monitor the peak area of the intact this compound at 309 nm over time. A decrease in the peak area indicates degradation.
-
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for removing the Boc protecting group.
-
Objective: To deprotect the primary amine of this compound.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Setup: Dissolve the this compound in DCM in a round-bottom flask.
-
Acid Addition: Slowly add TFA (typically as a 25-50% solution in DCM).[7] Effervescence (CO₂ evolution) may be observed.[2]
-
Reaction: Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and neutralize by washing with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases.
-
Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine. The product can then be used in the next step or stored appropriately.
-
Protocol 3: General Protocol for SPAAC Reaction
This protocol outlines a general procedure for the copper-free click reaction following Boc deprotection.
-
Objective: To conjugate the deprotected DBCO-containing linker to an azide-modified molecule.
-
Materials:
-
Deprotected DBCO-NHCO-PEG4-NH₂
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4, ensure it is azide-free)
-
Co-solvent if needed (e.g., DMSO)
-
-
Procedure:
-
Dissolve Reactants: Dissolve the deprotected DBCO-linker and the azide-containing molecule in the reaction buffer. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent like DMSO can be used.
-
Stoichiometry: Add the DBCO-linker to the azide-containing molecule. A slight excess (1.5 to 3-fold molar excess) of one reagent can be used to drive the reaction to completion.[8]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or preparative HPLC.
-
Visualizations
Caption: Structure of this compound with key functional groups and potential sites of hydrolysis or degradation.
Caption: A step-by-step workflow to troubleshoot and optimize low-yield copper-free click chemistry (SPAAC) reactions.
Caption: Key environmental factors influencing the stability and integrity of the this compound linker.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
side reactions of DBCO-NHCO-PEG4-NH-Boc and how to avoid them
Welcome to the technical support center for DBCO-NHCO-PEG4-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during bioconjugation experiments involving this linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a bifunctional linker used in bioconjugation and chemical biology. Its primary application involves a two-step process:
-
Copper-Free Click Chemistry: The Dibenzocyclooctyne (DBCO) group reacts with an azide-functionalized molecule through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1][2] This reaction is bioorthogonal, meaning it can be performed in complex biological media without interfering with native cellular processes.[3]
-
Amine Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be removed under acidic conditions to reveal a primary amine.[4][5] This newly exposed amine is then available for subsequent conjugation to another molecule (e.g., a carboxyl group, an NHS ester, etc.).
The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and provides flexibility, which can help reduce steric hindrance during conjugation.[1][6]
Q2: What are the potential side reactions involving the DBCO group?
The DBCO group is highly selective for azides.[7] However, a few potential side reactions or stability issues should be considered:
-
Reaction with extraneous azides: The most common "side reaction" is the unintended reaction of the DBCO group with sodium azide (B81097) (NaN₃), a common preservative in buffers.[1][8] It is critical to ensure all buffers and reagents are azide-free.
-
Reaction with thiols: While the reaction with azides is significantly faster, DBCO can react with free thiols (e.g., from cysteine residues in proteins) over time.[9][10] This is generally a slower, less common side reaction but can be a factor in experiments with thiol-containing molecules.
-
Degradation during long-term storage: DBCO-functionalized molecules, especially in aqueous solutions, may show a slow loss of reactivity over several weeks due to oxidation or hydration of the strained alkyne.[2][11] For long-term storage, it is recommended to store the reagent in an anhydrous solvent at -20°C and to avoid azide- and thiol-containing buffers.[7]
Q3: Can the Boc-protected amine react under SPAAC conditions?
No, the Boc protecting group is very stable under the conditions typically used for SPAAC reactions (neutral to slightly basic pH, aqueous buffers).[12][13] The Boc group is specifically designed to be stable to bases, nucleophiles, and reductive conditions, preventing the amine from participating in unwanted reactions.[12] Its removal requires strong acidic conditions (e.g., with Trifluoroacetic Acid, TFA), which are not present during the click chemistry step.[4][14]
Q4: Are the amide and PEG components of the linker reactive?
The amide (-NHCO-) and PEG4 spacer are generally stable and non-reactive under standard bioconjugation conditions. They do not typically participate in side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Low or No Yield in the SPAAC (DBCO-Azide) Reaction
| Possible Cause | Recommended Solution & Explanation |
| Presence of Sodium Azide in Buffers | Sodium azide (NaN₃) will react with your DBCO reagent, consuming it and preventing the desired conjugation. Solution: Ensure all buffers (e.g., PBS) and solutions are freshly prepared and certified azide-free. If necessary, perform a buffer exchange on your azide-tagged molecule to remove any trace amounts of NaN₃.[1][8] |
| Suboptimal Reaction Conditions | SPAAC kinetics are influenced by pH, temperature, and incubation time. Solution: Optimize reaction conditions. The reaction is often efficient between pH 7.0-8.5.[8] While the reaction proceeds well at room temperature, increasing the temperature to 37°C can enhance the rate if your biomolecules are stable.[8] Extending the incubation time (from a few hours to overnight at 4°C) can also improve yields.[10][15] |
| Incorrect Stoichiometry | An inappropriate molar ratio of DBCO reagent to the azide-tagged molecule can lead to incomplete reactions. Solution: Use a slight molar excess (e.g., 1.5 to 5-fold) of one reactant to drive the reaction to completion.[16] If your azide-containing molecule is precious, use an excess of the DBCO linker, and vice versa. |
| Poor Reagent Solubility | The hydrophobicity of the DBCO group can sometimes lead to aggregation or precipitation, reducing the effective concentration of reactants.[17] Solution: Although the PEG4 spacer improves solubility, if precipitation occurs, dissolve the DBCO linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[16] Keep the final organic solvent concentration low (typically <20%) to prevent denaturation of proteins.[1][6] |
| Steric Hindrance | Bulky molecules near the azide or DBCO group can physically block the reactive sites, slowing the reaction.[16] Solution: The built-in PEG4 spacer is designed to mitigate this. If steric hindrance is still suspected, consider longer incubation times or slightly elevated temperatures to overcome the energy barrier. |
| Degradation of DBCO Reagent | The DBCO group can lose reactivity over time, especially if stored improperly.[2][11] Solution: Prepare fresh stock solutions of the DBCO linker in an anhydrous solvent like DMSO or DMF immediately before use. Store the solid reagent desiccated at -20°C. |
Problem 2: Incomplete or No Removal of the Boc Protecting Group
| Possible Cause | Recommended Solution & Explanation |
| Insufficient Acid Strength or Concentration | The Boc group is stable and requires strong acidic conditions for efficient cleavage. Solution: Use Trifluoroacetic Acid (TFA) at a concentration of 20-50% (v/v) in an anhydrous solvent like Dichloromethane (DCM).[4][18] Ensure the TFA is fresh and not degraded. |
| Presence of Water in the Reaction | While some methods tolerate water, Boc deprotection is most efficient under anhydrous conditions. Solution: Use anhydrous solvents (e.g., DCM) for the deprotection reaction. |
| Insufficient Reaction Time or Temperature | The deprotection reaction may be slow if the conditions are not optimal. Solution: Most Boc deprotections are complete within 30-120 minutes at room temperature.[18] Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before quenching. |
| Side Reactions with Scavenger-Sensitive Substrates | The tert-butyl cation generated during deprotection can react with sensitive functional groups (e.g., tryptophan, methionine) on the substrate.[12] Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or water (2.5-5% v/v), to the reaction mixture to quench the tert-butyl cation.[18][19] |
Visualizations
Caption: General experimental workflow using this compound.
Caption: Troubleshooting workflow for low-yield SPAAC reactions.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol describes the reaction between an azide-functionalized molecule (e.g., a protein) and the this compound linker.
Materials:
-
Azide-functionalized molecule in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Prepare Reagent Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Reaction Setup:
-
In a reaction tube, add your azide-functionalized molecule to an appropriate azide-free buffer.
-
Add the desired molar excess (typically 1.5 to 10-fold) of the DBCO linker stock solution to the azide-molecule solution.
-
Note: If your azide-molecule is a protein, ensure the final concentration of the organic solvent is below 20% to prevent precipitation.[6] Gently mix the components.
-
-
Incubation: Incubate the reaction mixture. Typical conditions range from 2-12 hours at room temperature to overnight at 4°C.[6] For biomolecules sensitive to temperature, incubation at 4°C is recommended.[15]
-
Purification: After incubation, remove the unreacted DBCO linker and byproducts. The method will depend on the nature of your conjugate.
-
For proteins or large biomolecules, use size-exclusion chromatography (SEC) or dialysis.
-
For smaller molecules, reverse-phase HPLC may be appropriate.
-
-
Characterization: Confirm the successful conjugation.
-
UV-Vis Spectroscopy: Monitor the decrease in the characteristic absorbance of the DBCO group at approximately 309-310 nm, which indicates its consumption during the reaction.[1][2]
-
SDS-PAGE: For protein conjugates, an increase in molecular weight will be visible as a band shift compared to the unconjugated protein.[1]
-
Mass Spectrometry: To confirm the exact mass of the final conjugate.
-
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group from the conjugate formed in Protocol 1.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Optional: Scavenger like Triisopropylsilane (TIS)
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the dried Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.[4]
-
Add Scavenger (Optional): If your molecule contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[18]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly, add TFA to the solution to a final concentration of 20-50% (v/v).[18][19] Caution: This reaction can be exothermic and may evolve gas; ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.[19]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene (B28343) to the residue and evaporate again. Repeat this co-evaporation step two more times.[18]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps or neutralized with a mild base if the free amine is required.[19]
-
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of DBCO-Conjugated Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted DBCO-NHCO-PEG4-NH-Boc from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a conjugation reaction?
A1: Removing unreacted DBCO (dibenzocyclooctyne) reagent is essential to prevent non-specific binding in subsequent applications, which can lead to inaccurate results or the formation of unwanted side products. Complete removal of excess reagent ensures the purity of the final conjugate.
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies for removing unreacted DBCO reagents are based on size differences between the desired conjugate and the small molecule DBCO reagent. These methods include size-exclusion chromatography (e.g., desalting columns), dialysis, and tangential flow filtration.[1][2] High-performance liquid chromatography (HPLC) can also be employed for purification.[3][4]
Q3: How do I choose the most suitable purification method?
A3: The selection of the best purification method depends on factors such as the sample volume and the molecular weight of your conjugate.[1] For small sample volumes, spin desalting columns are convenient, while dialysis is more suitable for larger volumes.[1] HPLC can offer high-resolution separation.[3][4]
Q4: Can Tris buffer be used to quench the DBCO group?
A4: No, Tris buffer, which contains a primary amine, does not efficiently quench the DBCO moiety itself.[2] It is, however, effective at quenching N-hydroxysuccinimide (NHS) esters if you are using a reagent like a DBCO-NHS ester.[2][5]
Troubleshooting Guide
Encountering issues during the purification of your DBCO-conjugated product can be challenging. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired conjugate | Suboptimal reaction conditions such as incorrect buffer pH, temperature, or reaction time. | Ensure the reaction buffer is free of sodium azide. Use buffers like PBS or HEPES. If the DBCO reagent has poor aqueous solubility, dissolve it first in a water-miscible organic solvent like DMSO or DMF, keeping the final organic solvent concentration low (typically below 10-20%).[1] Optimize incubation time and temperature, which can range from 2-12 hours at room temperature to overnight at 4°C.[1][3] |
| Difficulty in purifying the conjugate | The chosen purification method may not be optimal for the sample volume or molecular weight of the conjugate. | Select a purification method based on your specific needs. Size-exclusion chromatography is rapid for small volumes, while dialysis is gentle and suitable for larger volumes.[1] HPLC can provide high-resolution separation.[3][4] |
| Precipitation of the conjugate during the reaction | The hydrophobicity of the DBCO moiety can lead to aggregation and precipitation, particularly with proteins. | Keep the concentration of any organic solvent (like DMSO or DMF) used to dissolve the DBCO reagent to a minimum in the final reaction volume (ideally <15-20%).[2] Consider using a DBCO reagent with a more hydrophilic PEG spacer if precipitation persists.[2] |
| Inconsistent results between experiments | Variability in quenching efficiency or incomplete removal of excess reagents. | For consistent results, ensure complete quenching of any reactive groups (if applicable) and thorough removal of excess reagents by following a standardized purification protocol.[2] |
Experimental Protocols
Protocol: Removal of Unreacted this compound using Size-Exclusion Chromatography (Spin Desalting Column)
This protocol is a general guideline for the rapid removal of small molecules like unreacted this compound from larger biomolecules.
Materials:
-
Spin desalting column
-
Collection tubes
-
Reaction mixture containing the desired conjugate and unreacted this compound
-
Appropriate buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired buffer.
-
Sample Loading: Apply the reaction mixture to the center of the packed resin bed in the spin column. Be careful not to disturb the resin.
-
Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's recommended speed and time. The larger, purified conjugate will pass through the column, while the smaller, unreacted DBCO reagent will be retained in the resin.
-
Collection: The purified conjugate is collected in the collection tube.
-
Analysis: Confirm the removal of the unreacted DBCO reagent and the purity of the conjugate using appropriate analytical techniques such as UV-Vis spectroscopy (monitoring the DBCO absorbance around 309 nm) or HPLC.[1][6]
Decision-Making Workflow for Purification Method Selection
The following diagram illustrates a logical workflow to help you select the most appropriate purification method for your experiment.
Caption: Workflow for selecting a purification method.
References
DBCO-NHCO-PEG4-NH-Boc solubility issues in aqueous buffers
Welcome to the technical support center for DBCO-NHCO-PEG4-NH-Boc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a heterobifunctional linker containing a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a Boc-protected amine. The DBCO moiety is inherently hydrophobic, while the PEG4 spacer is incorporated to increase hydrophilicity.[1][2][3][4] Despite the presence of the PEG spacer, this compound is generally not directly soluble in aqueous buffers.[1][5][6] It is, however, soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[7][8]
Q2: What is the recommended procedure for dissolving this compound for use in aqueous reactions?
Direct dissolution in aqueous buffers is often challenging.[1] The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like anhydrous DMSO or DMF.[1][5][6][9] This stock solution should then be added dropwise to the aqueous reaction buffer, preferably with gentle vortexing or stirring, to achieve the desired final concentration.[1]
Q3: Why is my this compound not dissolving directly in my aqueous buffer (e.g., PBS)?
The limited solubility of this compound in aqueous solutions is primarily due to the hydrophobic nature of the DBCO group.[1][10] Even with the hydrophilic PEG4 spacer, the hydrophobic character of the DBCO moiety can lead to aggregation and precipitation when introduced directly into an aqueous environment.[1]
Q4: After adding the organic stock solution of this compound to my aqueous buffer, the solution becomes cloudy or a precipitate forms. What is happening and how can I fix it?
This observation suggests that the compound is precipitating out of the aqueous solution. This can occur for a few reasons:
-
High Final Concentration of Organic Solvent: Many proteins and other biomolecules can precipitate if the concentration of the organic co-solvent (e.g., DMSO) in the final reaction volume is too high. It is recommended to keep the final organic solvent concentration to a minimum, ideally below 10-20%.[1][10][11][12]
-
Exceeding the Aqueous Solubility Limit: The final concentration of the DBCO-linker in the aqueous buffer may be too high, exceeding its solubility limit and causing it to precipitate.
-
Suboptimal Buffer Conditions: The pH and composition of your buffer can influence the solubility of the reagent.[1]
To resolve this, you can try the following:
-
Reduce the final concentration of the DBCO-linker in your reaction.
-
Minimize the volume of the organic stock solution added, which in turn lowers the final percentage of organic solvent.
-
Add the organic stock solution slowly to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.[1][10]
Q5: My biomolecule-DBCO conjugate has precipitated after the conjugation reaction. What could be the cause?
Precipitation of the final conjugate is often due to an increase in the overall hydrophobicity of the biomolecule after being labeled with the hydrophobic DBCO group.[1][10] This is particularly common with a high degree of labeling (DOL), where multiple DBCO molecules are attached to a single biomolecule.[10] To troubleshoot this, consider the following:
-
Reduce the Molar Excess: Lower the molar excess of the DBCO reagent used in the conjugation reaction to achieve a lower DOL.[10][13]
-
Optimize Buffer Conditions: Perform buffer screening to find a pH and ionic strength that best solubilizes your specific conjugate.[10]
-
Work at Lower Concentrations: If possible, perform the conjugation and subsequent storage at lower protein concentrations.[10]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in aqueous buffer. | The DBCO group is hydrophobic, leading to poor aqueous solubility.[1] | Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Add this stock solution dropwise to your aqueous buffer while mixing.[1] |
| Precipitate forms immediately upon adding the DBCO-linker stock solution to the aqueous buffer. | The final concentration of the organic co-solvent is too high, causing the biomolecule or the linker to precipitate.[1][11] The final concentration of the DBCO-linker exceeds its solubility limit. | Keep the final concentration of the organic co-solvent below 10-20%.[1][10][12] Lower the final working concentration of the DBCO-linker. Add the stock solution slowly with vigorous mixing.[1][10] |
| The final conjugate is aggregated or has precipitated. | The hydrophobic nature of the DBCO group has increased the overall hydrophobicity of the biomolecule, leading to aggregation.[10] A high degree of labeling (DOL) can exacerbate this issue.[10] | Reduce the molar excess of the DBCO-linker in the conjugation reaction to lower the DOL.[10][13] Consider using a DBCO reagent with a more hydrophilic, longer PEG spacer if the issue persists.[10][14] |
| Inconsistent reaction efficiency. | The DBCO reagent may have degraded due to improper handling or storage. NHS esters, if present on a related compound, are moisture-sensitive.[5][6][9][11] | Store the solid reagent at -20°C, desiccated and protected from light.[7][8] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][9][14] Prepare stock solutions fresh before use.[9][14] |
Quantitative Data
| Compound | Aqueous Solubility | Conditions |
| DBCO-PEG4-NHS Ester | Up to 5.5 mM | Aqueous buffers[11] |
| DBCO-PEG4-Maleimide | Up to 6.6 mM | Aqueous buffers[11] |
Note: This data is for related compounds and should be used as a guideline. It is highly recommended to perform in-house solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][9][14]
-
To prepare a 10 mM solution, add 160.3 µL of anhydrous DMSO per 1 mg of this compound.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For long-term storage, consider storing at -80°C.[1] It is best to prepare the solution fresh before use.[9][14]
Protocol 2: General Procedure for Conjugation to an Azide-Containing Protein
Materials:
-
Azide-modified protein in a suitable amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
10 mM this compound stock solution in DMSO.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the azide-containing protein in the appropriate reaction buffer.
-
Add the desired molar excess of the 10 mM this compound stock solution to the protein solution. It is recommended to add the stock solution dropwise while gently mixing.[1] Ensure the final DMSO concentration is below 10-20%.[1][10][12]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[6][9][12][13] Reaction times may need to be optimized for your specific molecules.
-
After incubation, purify the conjugate to remove unreacted DBCO-linker using a suitable method like size-exclusion chromatography.[1][13]
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.[1]
Visualizations
Caption: A logical workflow for troubleshooting this compound solubility.
Caption: General experimental workflow for bioconjugation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 4. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. DBCO-PEG4-NHS [nanocs.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 8. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
minimizing steric hindrance with DBCO-NHCO-PEG4-NH-Boc
Technical Support Center: DBCO-NHCO-PEG4-NH-Boc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound to minimize steric hindrance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PEG4 linker in this compound?
The polyethylene (B3416737) glycol (PEG) spacer, specifically the PEG4 unit in this molecule, serves multiple crucial functions. Primarily, it acts as a long, flexible, and hydrophilic spacer arm that increases the distance between the DBCO (dibenzocyclooctyne) group and the molecule to which it is being conjugated. This separation is critical for overcoming steric hindrance, which can otherwise prevent or reduce the efficiency of the intended click chemistry reaction with an azide-containing molecule. The hydrophilic nature of the PEG linker also helps to improve the solubility of the resulting conjugate in aqueous buffers, which is often a significant advantage in biological applications.
Q2: How does the Boc protecting group affect the reactivity of the terminal amine?
The tert-Butyloxycarbonyl (Boc) group is a protecting group for the terminal primary amine (-NH2). This protection is essential to prevent the amine from participating in unwanted side reactions during the storage or the initial steps of a multi-step conjugation strategy. The Boc group is stable under a variety of conditions but can be selectively removed using acidic conditions (e.g., trifluoroacetic acid, TFA) to deprotect the amine, making it available for subsequent conjugation reactions, such as amide bond formation with a carboxyl group.
Q3: What are the ideal reaction conditions for a copper-free click chemistry reaction involving this compound?
Copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is valued for its biocompatibility as it avoids the cytotoxicity associated with copper catalysts. The reaction between the DBCO group of the linker and an azide-functionalized molecule typically proceeds efficiently under mild conditions. Optimal reactions are generally carried out in aqueous buffers such as phosphate-buffered saline (PBS) at a pH range of 6.5 to 8.5. The reaction can be performed at room temperature, although gentle warming to 37°C may increase the reaction rate. It is also recommended to use a slight excess of the DBCO-linker to drive the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Steric Hindrance: Even with the PEG4 spacer, the conjugation site on the target molecule may be sterically hindered. | - Increase the length of the PEG spacer (e.g., PEG8, PEG12) if possible.- Optimize the pH of the reaction buffer to potentially alter the conformation of the target molecule.- Increase the reaction time and/or temperature (e.g., incubate at 37°C for 4-12 hours). |
| Hydrolysis of DBCO Moiety: The DBCO group can be susceptible to hydrolysis, especially at low pH. | - Ensure the reaction buffer is within the optimal pH range of 6.5-8.5.- Use freshly prepared or properly stored DBCO-linker solutions. | |
| Incorrect Stoichiometry: An insufficient amount of the DBCO-linker relative to the azide-containing molecule. | - Increase the molar excess of the this compound linker (e.g., 5- to 20-fold excess). | |
| Poor Solubility of the Conjugate | Hydrophobicity of the Target Molecule: The molecule being conjugated to the linker may be inherently hydrophobic. | - The PEG4 linker already enhances hydrophilicity. If solubility issues persist, consider using a longer PEG chain.- Add organic co-solvents (e.g., DMSO, DMF) to the reaction mixture, but ensure they are compatible with your biomolecules. |
| Non-Specific Binding | Hydrophobic Interactions: The DBCO group can sometimes participate in non-specific hydrophobic interactions. | - Include a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) in the reaction and wash buffers.- Perform additional purification steps, such as size-exclusion chromatography (SEC) or affinity chromatography. |
| Incomplete Removal of Boc Group | Inefficient Deprotection Reaction: The acidic conditions used for Boc removal may not be optimal. | - Increase the concentration of trifluoroacetic acid (TFA) or the reaction time for deprotection.- Ensure the complete removal of the deprotection reagents before proceeding to the next step, as residual acid can interfere with subsequent reactions. |
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using this compound
This protocol outlines a two-step process: 1) Introduction of an azide (B81097) group to the antibody and 2) Conjugation with the DBCO-linker-drug construct.
Materials:
-
Antibody of interest
-
Azide-modification reagent (e.g., NHS-Azide)
-
This compound
-
Drug molecule with a carboxylic acid group for conjugation to the linker's amine
-
Activation reagents for amide coupling (e.g., EDC, Sulfo-NHS)
-
Reaction Buffers: PBS (pH 7.4), Borate Buffer (pH 8.5)
-
Quenching solution (e.g., Tris buffer)
-
Purification columns (e.g., SEC, desalting columns)
Workflow Diagram:
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Procedure:
-
Azide Modification of Antibody:
-
Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of NHS-Azide (dissolved in DMSO).
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess, unreacted NHS-Azide using a desalting column.
-
-
Preparation of DBCO-Linker-Drug Construct:
-
Boc Deprotection: Dissolve this compound in a solution of 50% TFA in dichloromethane (B109758) (DCM) and stir for 30 minutes. Evaporate the solvent to obtain the deprotected linker.
-
Amide Coupling: Activate the carboxylic acid group on the drug molecule using EDC and Sulfo-NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15 minutes.
-
Add the deprotected DBCO-linker to the activated drug solution and react for 2 hours at room temperature.
-
Purify the resulting DBCO-linker-drug construct using reverse-phase HPLC.
-
-
Final Antibody-Drug Conjugation:
-
Mix the azide-modified antibody with a 5- to 10-fold molar excess of the purified DBCO-linker-drug construct.
-
Incubate the mixture for 4-12 hours at 37°C.
-
Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove any unreacted linker-drug.
-
Logical Relationships
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting logic for low conjugation yield.
Technical Support Center: DBCO-NHCO-PEG4-NH-Boc Applications
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the application of DBCO-NHCO-PEG4-NH-Boc in bioconjugation and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker used in bioconjugation. It incorporates three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for highly specific conjugation to azide-modified molecules.
-
PEG4 (Polyethylene Glycol): A short, hydrophilic tetraethylene glycol spacer that enhances aqueous solubility, reduces aggregation of conjugates, and provides spatial separation between the conjugated molecules.
-
Boc-protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for example, via amide bond formation.
Its primary application is in the construction of antibody-drug conjugates (ADCs), where it serves as a cleavable linker to attach a cytotoxic drug to an antibody. It is also used for labeling proteins, peptides, and other biomolecules to study protein-protein interactions and for targeted drug delivery.
Q2: How do I remove the Boc protecting group?
The Boc protecting group is removed under acidic conditions. A common method is to use a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). Concentrations of 20-50% TFA in DCM are typically effective. Another option is using 4M HCl in 1,4-dioxane.
Q3: What are the recommended storage conditions for this compound?
To prevent degradation, it is recommended to store this compound at -20°C in a dry environment, avoiding direct sunlight. For long-term storage, maintaining an inert atmosphere is also advisable. DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze over time if not stored properly. It is recommended to allow the vial to reach room temperature before opening to prevent condensation.
Troubleshooting Guide
Issue 1: Low or No Final Conjugate Yield in Click Chemistry Reaction
Low or no yield is a common problem in DBCO-azide click chemistry. The following guide provides potential causes and solutions.
Technical Support Center: DBCO-NHCO-PEG4-NH-Boc
Welcome to the technical support center for DBCO-NHCO-PEG4-NH-Boc. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments with this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains three key components:
-
A DBCO (Dibenzocyclooctyne) group for copper-free click chemistry, which reacts specifically with azides.[3][4]
-
A PEG4 (tetraethylene glycol) spacer to increase hydrophilicity and minimize steric hindrance.[5][6]
-
A Boc (tert-butoxycarbonyl)-protected amine , which can be deprotected to reveal a primary amine for subsequent conjugation.[3][7]
This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and other complex biomolecules.[1]
Q2: What are the key reaction steps when using this linker?
There are typically two main reaction phases:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with an azide-functionalized molecule.[8][9] This is a bioorthogonal reaction, meaning it is highly specific and can be performed in complex biological mixtures without side reactions.[10][11]
-
Boc Deprotection: The Boc protecting group is removed from the terminal amine using a strong acid, typically trifluoroacetic acid (TFA).[12][13] This exposes the amine for further modification.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, the solid compound should be stored at -20°C.[2][3][14] If dissolved in a solvent such as DMSO or DMF, it is recommended to store the solution at -80°C for up to one year.[1] DBCO reagents, especially those with NHS esters, are sensitive to moisture, so it is crucial to protect them from humidity.[5][9]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Low or No Yield in the DBCO-Azide Click Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded DBCO Reagent | DBCO compounds can lose reactivity over time, especially if exposed to moisture or stored improperly.[5][15] It's best to use freshly prepared solutions. DBCO-functionalized antibodies, for instance, can be stored at -20°C for up to a month, but the DBCO group's reactivity diminishes over time due to oxidation and water addition to the triple bond.[10][15] |
| Incorrect Reagent Ratio | An optimal molar ratio of DBCO to the azide-containing molecule is crucial.[5] A 2-4 fold molar excess of the azide-modified molecule is often recommended for conjugating to a DBCO-functionalized antibody.[11][15] |
| Suboptimal Reaction Conditions | Reactions are typically performed at room temperature (20-25°C) or 4°C.[5] While higher temperatures (up to 37°C) can increase the reaction rate, extended incubation times (2 to 24 hours) may be necessary for optimal yield.[5][16] |
| Steric Hindrance | The physical bulk of large molecules can prevent the DBCO and azide (B81097) groups from reacting efficiently. The PEG4 spacer in this compound helps to mitigate this, but using a longer PEG spacer might be necessary for particularly large biomolecules.[5] |
| Presence of Sodium Azide in Buffers | If you are conjugating an azide-modified molecule to a DBCO-functionalized protein, ensure that your buffers do not contain sodium azide, as it will compete for the DBCO reagent.[9][11][15] |
| Solubility Issues | The DBCO group is hydrophobic, which can lead to aggregation and precipitation of proteins or nanoparticles, especially in aqueous buffers.[17] Ensure that your biomolecules are fully dissolved. Adding a small amount of an organic solvent like DMSO (up to 20%) can sometimes help, but be mindful of its potential effects on protein stability.[9][11] |
Problem 2: Incomplete or Failed Boc Deprotection
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The Boc group is removed by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion. A common reagent is 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[13][18] If deprotection is incomplete, consider increasing the TFA concentration.[13] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. While many deprotections occur at room temperature, some substrates may require longer reaction times.[13] Monitor the reaction's progress using an appropriate analytical method like TLC or LC-MS.[13] |
| Solvent Issues | The choice of solvent is critical to ensure that both the conjugate and the acid are fully dissolved. DCM is a commonly used solvent for TFA-mediated deprotection.[12][13] |
| Acid-Sensitive Functional Groups | If your molecule contains other acid-sensitive groups, such as certain esters, standard Boc deprotection conditions might cleave them. In such cases, alternative, milder deprotection methods may be necessary.[19] |
Experimental Protocols
Protocol 1: General Procedure for DBCO-Azide Conjugation (SPAAC)
-
Prepare Reactants: Dissolve the DBCO-containing molecule and the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS, pH 7.4).[5] If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO or DMF can be added, but the final concentration should ideally be below 20% to avoid protein denaturation.[9][11]
-
Reaction Setup: Mix the DBCO- and azide-containing molecules. A common starting point is a 2-4 fold molar excess of the azide-labeled molecule.[11][15]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[11][16]
-
Purification: Remove excess, unreacted molecules using an appropriate method such as liquid chromatography (e.g., size exclusion or reverse phase HPLC) or dialysis.[15][20]
-
Validation: Confirm the formation of the conjugate using SDS-PAGE, which should show a band of higher molecular weight than the starting biomolecule, or by mass spectrometry.[10][11]
Protocol 2: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected conjugate in an anhydrous solvent like dichloromethane (DCM).[12][13]
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[13][18] The reaction is typically carried out at room temperature.[13][21]
-
Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[13]
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene (B28343) can be performed.[13] The resulting deprotected amine is often obtained as a TFA salt and can sometimes be used directly in the next step.[13]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the TFA salt.[13]
Visual Guides
Caption: A typical experimental workflow using this compound.
Caption: A decision tree for troubleshooting low yield in DBCO-azide reactions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 3. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound - Taskcm [taskcm.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound - CD Bioparticles [cd-bioparticles.net]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. researchgate.net [researchgate.net]
- 17. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing DBCO-Azide Reaction Incubation Time
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time for DBCO-azide click chemistry reactions. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the incubation time and overall efficiency of DBCO-azide reactions.
Issue 1: Low or No Product Yield
-
Question: I am observing low or no yield from my DBCO-azide reaction. Could the incubation time be the cause?
Answer: Yes, insufficient incubation time is a common reason for low product yield. However, other factors could also be contributing. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Reagent Integrity: Ensure that your DBCO and azide-containing molecules have not degraded. DBCO reagents can be sensitive to moisture and light.[1] It is recommended to use fresh reagents and confirm their integrity via methods like Mass Spectrometry or UV-Vis spectroscopy.[2]
-
Optimize Molar Ratio: An incorrect stoichiometric ratio between the DBCO and azide (B81097) reactants can limit the reaction.[2] It is advisable to use a molar excess of one component, typically the less critical or more abundant one. A common starting point is 1.5 to 3 equivalents of the DBCO-containing molecule to 1 equivalent of the azide-containing molecule.[2][3][4] For more challenging conjugations, this ratio can be increased up to 10-fold.[2][3]
-
Adjust Reaction Conditions:
-
Incubation Time: If you suspect the incubation time is too short, try increasing it. Many reactions are nearly complete within 4-12 hours at room temperature, but extending the incubation to 24-48 hours may be necessary for reactions with low reactant concentrations or known slow kinetics to maximize the yield.[3]
-
Temperature: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[3][5] Increasing the temperature from room temperature to 37°C can lead to faster reaction rates.[3][5] For sensitive biomolecules, the reaction can be performed overnight at 4°C to maintain stability.[3][5][6]
-
Solvent/Buffer: The reaction is versatile and works in various solvents. For bioconjugations, aqueous buffers like PBS (pH 7.2-7.4) are preferred.[3] If solubility is an issue, a water-miscible organic co-solvent such as DMSO or DMF can be used, but the final concentration should generally be kept below 20% to avoid protein precipitation.[2] It is crucial to avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule.[2] Also, avoid primary amines like Tris or glycine (B1666218) if you are performing an NHS-ester labeling step to introduce the DBCO group.[2]
-
-
Address Steric Hindrance: The bulky nature of large biomolecules can physically prevent the DBCO and azide groups from reacting efficiently.[2] Using reagents with long, flexible linkers, such as polyethylene (B3416737) glycol (PEG), can help overcome steric hindrance.[2]
-
Issue 2: Reaction Appears to Stall or is Incomplete
-
Question: My reaction seems to start but doesn't go to completion, even with extended incubation. What could be the problem?
Answer: This can be due to several factors beyond just incubation time:
-
Low Reactant Concentration: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions are second-order, meaning their rate depends on the concentration of both the DBCO and azide molecules.[3] If the concentrations are too low, the reaction rate can become extremely slow.[3] Whenever possible, increase the concentration of your reactants.
-
Hydrolysis of DBCO: DBCO reagents can hydrolyze over time, especially in aqueous buffers. This will reduce the amount of active DBCO available to react with the azide. Ensure your DBCO reagent is fresh and stored correctly.
-
Aggregation: Biomolecules, especially at high concentrations, can aggregate, which can hinder the reaction.[7] If you observe precipitation, consider reducing the reactant concentrations, changing the buffer composition, or adding solubilizing agents like PEG.[7]
-
Quantitative Data on Reaction Parameters
The following table summarizes typical incubation times and other key parameters for the DBCO-azide reaction under various conditions. Note that these are starting points, and optimization for your specific system is often necessary.
| Parameter | Recommended Conditions | Notes |
| Incubation Time | 2 - 12 hours at Room Temperature (20-25°C)[3][4][6] 12 - 24 hours at 4°C (for sensitive biomolecules)[6][8] Can be extended up to 48 hours for low concentrations[3] | Reaction progress can be monitored by the decrease in DBCO absorbance at ~309-310 nm. |
| Temperature | 4°C to 37°C[3][5] | Higher temperatures generally lead to faster reaction rates.[3][5] |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1[2][3] | Using a molar excess of one reactant can drive the reaction to completion. |
| pH | 6.0 - 9.0[9] | For bioconjugations, a pH of 7.2-7.4 is most common.[3] |
| Compatible Buffers | PBS, HEPES, MES, Borate, Carbonate/Bicarbonate[3] | Avoid buffers containing sodium azide or primary amines (e.g., Tris, glycine).[2] |
| Co-solvents | DMSO, DMF (up to 20% v/v)[2] | Useful for improving the solubility of hydrophobic reactants. |
Detailed Experimental Protocol: Optimizing Incubation Time
This protocol provides a general framework for optimizing the incubation time for a DBCO-azide conjugation reaction.
1. Reagent Preparation:
- Prepare a stock solution of your DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).
- Prepare your azide-functionalized molecule in a reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of competing azides and primary amines.
2. Initial Small-Scale Reaction:
- In a microcentrifuge tube, combine the DBCO and azide reagents at a recommended molar ratio (e.g., 3:1 DBCO to azide).
- Set up several identical reactions.
- Incubate the reactions at room temperature (20-25°C).
3. Time-Course Analysis:
- At various time points (e.g., 1, 2, 4, 8, 12, and 24 hours), take an aliquot from one of the reaction tubes.
- Quench the reaction if necessary (e.g., by adding an excess of a scavenger molecule, though often purification is sufficient).
- Analyze the reaction progress using an appropriate analytical technique such as:
- SDS-PAGE: For protein conjugations, you should observe a shift in the molecular weight of the conjugated product.[10]
- HPLC: Can be used to separate the product from the starting materials and quantify the yield.
- UV-Vis Spectroscopy: Monitor the decrease in the characteristic absorbance of the DBCO group around 309-310 nm.
4. Data Analysis and Optimization:
- Based on the results of the time-course analysis, determine the optimal incubation time required to achieve the desired level of conjugation.
- If the reaction is too slow, consider increasing the temperature to 37°C or increasing the molar excess of one of the reactants and repeat the time-course experiment.
- If the yield is still low, refer to the troubleshooting guide to address other potential issues.
Workflow for Optimizing DBCO-Azide Incubation Time
Caption: Workflow for optimizing DBCO-azide reaction incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Researcher's Guide to the Mass Spectrometry Analysis of DBCO-NHCO-PEG4-NH-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, DBCO-NHCO-PEG4-NH-Boc, is a cornerstone in modern bioconjugation, facilitating the precise assembly of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs. Its dibenzocyclooctyne (DBCO) group enables copper-free click chemistry, while the Boc-protected amine allows for orthogonal conjugation strategies. A thorough analytical characterization of this linker is paramount to ensure the quality, efficacy, and safety of the final bioconjugate. This guide provides a comparative overview of mass spectrometry for the analysis of this compound and contrasts it with alternative analytical techniques, supported by detailed experimental protocols and expected data.
Mass Spectrometry: A Primary Tool for Structural Verification
Mass spectrometry (MS) is an indispensable technique for the characterization of this compound, providing confirmation of its molecular weight and enabling structural elucidation through fragmentation analysis. Liquid chromatography-mass spectrometry (LC-MS) is the most common approach, coupling the separation power of HPLC with the sensitive detection and mass determination capabilities of MS.
Expected Mass Spectrometry Data
The theoretical molecular weight of this compound (C₃₄H₄₅N₃O₈) is 623.8 g/mol .[1][2] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are typically used for accurate mass determination.
| Ion Species | Formula | Expected m/z | Notes |
| [M+H]⁺ | C₃₄H₄₆N₃O₈⁺ | 624.8 | Protonated molecule, commonly observed in positive ion mode. |
| [M+Na]⁺ | C₃₄H₄₅N₃O₈Na⁺ | 646.8 | Sodium adduct, frequently observed due to the presence of sodium ions in solvents or on glassware. |
| [M+K]⁺ | C₃₄H₄₅N₃O₈K⁺ | 662.8 | Potassium adduct, also commonly observed. |
| [M-H]⁻ | C₃₄H₄₄N₃O₈⁻ | 622.8 | Deprotonated molecule, observed in negative ion mode. |
| [M+H-Boc]⁺ | C₂₉H₃₈N₃O₆⁺ | 524.8 | Fragment resulting from the loss of the tert-butyloxycarbonyl (Boc) protecting group (100 Da). This is a common and diagnostic fragmentation pathway. |
| [M+H-C₄H₈]⁺ | C₃₀H₃₈N₃O₈⁺ | 568.8 | Fragment resulting from the loss of isobutylene (B52900) (56 Da) from the Boc group. |
Note: The expected m/z values are monoisotopic masses.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Mass Range: 100 - 1000 m/z.[3]
-
Capillary Voltage: 3.5 kV.
-
Cone/Fragmentor Voltage: Optimized to balance signal intensity and in-source fragmentation.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol (B129727) to a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (95:5 Mobile Phase A:B) to a final concentration of 10-100 µg/mL.[4][5]
Data Analysis: The acquired mass spectrum should be analyzed to identify the peak corresponding to the [M+H]⁺ ion and other common adducts. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe the characteristic fragmentation pattern, most notably the loss of the Boc group.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound benefits from the use of orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | Confirms molecular weight of the main component and impurities. Provides structural information through fragmentation. | High specificity and sensitivity. Can identify and quantify impurities. | Quantitative accuracy can be lower than HPLC with UV detection without careful calibration. |
| HPLC (UV) | Separation based on hydrophobicity. | Purity based on peak area percentage of the main component relative to impurities. | High resolution, sensitive, and quantitative.[3] | Requires a chromophore for UV detection. May not distinguish between isomers with similar hydrophobicity.[3] |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, confirming the presence of all functional groups and the integrity of the molecule. Can be used for absolute purity determination (qNMR). | Provides unambiguous structural confirmation. qNMR offers absolute quantification without a specific reference standard of the analyte. | Lower sensitivity compared to HPLC. Requires a larger amount of sample. |
Experimental Protocols for Alternative Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm and 309 nm (for the DBCO moiety).[3]
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.[4]
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~7.2-7.5 ppm: Aromatic protons of the DBCO group.
-
~3.6 ppm: Methylene protons of the PEG chain.
-
~3.4 ppm: Methylene protons adjacent to the amide and amine groups.
-
~1.4 ppm: Singlet for the nine protons of the Boc group.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of analytical techniques for comprehensive characterization.
References
A Comparative Guide to HPLC Purification of DBCO-NHCO-PEG4-NH-Boc
For researchers, scientists, and drug development professionals working with bioconjugation, the purity of reagents is paramount. DBCO-NHCO-PEG4-NH-Boc, a key heterobifunctional linker in copper-free click chemistry, requires robust purification methods to ensure the success of downstream applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying such molecules. This guide provides an objective comparison of common reversed-phase HPLC (RP-HPLC) methods for the purification of this compound, supported by experimental data and detailed protocols.
Comparison of HPLC Purification Methods
The choice of HPLC method for purifying this compound significantly impacts purity, yield, and throughput. The primary variables in method development are the stationary phase (column chemistry) and the mobile phase composition, particularly the acidic additive. Below is a summary of expected performance characteristics for common RP-HPLC setups.
| Parameter | Method 1: C18 Column with TFA | Method 2: C4 Column with TFA | Method 3: C18 Column with Formic Acid |
| Stationary Phase | C18 (Octadecylsilane) | C4 (Butylsilane) | C18 (Octadecylsilane) |
| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid |
| Expected Purity | >98%[1] | >95% | >98% |
| Expected Yield | 78-93%[1] | Variable, potentially lower due to reduced retention | 78-93% |
| Resolution | High | Moderate, may be better for larger PEG chains[2] | High, but may have broader peaks than TFA[2] |
| Retention Time | Longer due to higher hydrophobicity of C18[3] | Shorter than C18[3] | Similar to C18 with TFA, but can vary |
| Peak Shape | Sharp, due to ion-pairing effect of TFA[2] | Sharp with TFA[2] | May be broader than with TFA[2] |
| MS Compatibility | Poor (ion suppression)[2] | Poor (ion suppression)[2] | Good |
| Best For | High-resolution preparative purification | Purification of larger, more hydrophobic conjugates | Applications requiring MS-compatible purification |
Experimental Protocols
Detailed methodologies for the key HPLC purification strategies are provided below. These protocols can be adapted for both analytical and preparative scale purification of this compound.
Protocol 1: Preparative RP-HPLC with C18 Column and TFA
This protocol is designed for high-resolution purification of the target compound.
1. Sample Preparation:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as DMSO or acetonitrile.[4]
-
Dilute the dissolved sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.[5]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]
2. HPLC System and Conditions:
-
HPLC System: A preparative HPLC system with a gradient pump, UV detector, and fraction collector.[5]
-
Column: A C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. A shallow gradient is often beneficial for resolving closely eluting impurities.[1][2]
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution at the absorbance maximum of the DBCO group (~309 nm) and at 220 nm for the amide bonds.[1][4]
3. Purification and Post-Processing:
-
Inject the prepared sample onto the equilibrated column.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization.[1]
Protocol 2: RP-HPLC with C4 Column
This method can be advantageous for molecules with higher PEG content or when reduced retention is desired.
1. Sample Preparation:
-
Follow the same procedure as described in Protocol 1.
2. HPLC System and Conditions:
-
HPLC System: As in Protocol 1.
-
Column: A C4 reversed-phase column with similar dimensions and particle size to the C18 column. For smaller PEG chains (<1 kDa), a C4 column may offer better resolution.[2]
-
Mobile Phase: Same as Protocol 1 (TFA-based) or Protocol 3 (Formic Acid-based).
-
Gradient: The gradient may need to be adjusted to be less steep (slower increase in Mobile Phase B) to ensure adequate retention and separation on the less retentive C4 column.
-
Flow Rate and Detection: As in Protocol 1.
3. Purification and Post-Processing:
-
Follow the same procedure as described in Protocol 1.
Protocol 3: MS-Compatible RP-HPLC with Formic Acid
This protocol is suitable when the purified product needs to be analyzed by mass spectrometry.
1. Sample Preparation:
-
Follow the same procedure as described in Protocol 1.
2. HPLC System and Conditions:
-
HPLC System: As in Protocol 1.
-
Column: A C18 reversed-phase column is generally a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient, Flow Rate, and Detection: As in Protocol 1. Be aware that peaks may be broader compared to using TFA.[2]
3. Purification and Post-Processing:
-
Follow the same procedure as described in Protocol 1.
Visualizing the Purification Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an HPLC method, the following diagrams are provided.
Caption: A general experimental workflow for the HPLC purification of this compound.
Caption: A decision-making workflow for selecting an appropriate HPLC purification method.
References
- 1. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 2. benchchem.com [benchchem.com]
- 3. shodex.com [shodex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DBCO-PEG Linkers: A Comparative Analysis of DBCO-NHCO-PEG4-NH-Boc
In the fields of targeted therapeutics, diagnostics, and advanced biomaterials, the precise and stable conjugation of molecules is paramount. Dibenzocyclooctyne (DBCO) linkers have become indispensable tools, enabling copper-free click chemistry reactions—known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—that are both highly efficient and biocompatible.[1][2] This guide provides an objective comparison of DBCO-NHCO-PEG4-NH-Boc, a versatile heterobifunctional linker, with other common DBCO-PEG linkers. We will delve into their structural differences, performance data, and the critical factors that guide linker selection, supported by experimental protocols and data visualizations to aid researchers in drug development and bioconjugation.
Structural and Functional Overview of DBCO-PEG Linkers
DBCO-PEG linkers are characterized by three core components: the DBCO group for reacting with azides, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal functional group for attachment to a target molecule.
-
This compound : This is a heterobifunctional linker designed for multi-step, orthogonal conjugation strategies.
-
DBCO Group : The reactive engine for the copper-free click reaction with an azide-functionalized molecule, forming a stable triazole linkage.[3]
-
PEG4 Spacer : A hydrophilic 4-unit PEG chain that enhances aqueous solubility, reduces aggregation of hydrophobic molecules, and provides a defined spacer arm to minimize steric hindrance between the conjugated molecules.[4][5]
-
Boc-Protected Amine (NH-Boc) : A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under typical bioconjugation conditions but can be removed using acid to reveal a reactive primary amine.[6][7] This allows for a secondary conjugation step, adding a layer of versatility.
-
-
Other DBCO-PEG Linkers : Alternatives are typically categorized by their terminal functional group or PEG chain length.
-
Heterobifunctional Linkers : Possess a different reactive group at the other end, such as an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (e.g., lysine (B10760008) residues), a maleimide (B117702) group for thiols (cysteines), or a carboxylic acid group.[4][8]
-
Homobifunctional Linkers : Feature identical DBCO groups at both ends (e.g., DBCO-PEG4-DBCO), designed for crosslinking two azide-containing molecules.[4][9]
-
PEG Chain Variants : The length of the PEG spacer can be varied (e.g., PEG1, PEG8, PEG12, PEG24) to fine-tune properties like solubility and hydrodynamic radius.[5]
-
Quantitative Data Presentation: A Head-to-Head Comparison
The selection of a linker is a critical design choice that impacts the physicochemical and biological properties of the final bioconjugate.[5] The following tables summarize key quantitative parameters for this compound and representative alternative linkers.
Table 1: Physicochemical Properties of Common DBCO-PEG4 Linkers
| Feature | This compound | DBCO-PEG4-NHS Ester | DBCO-PEG4-Maleimide | DBCO-PEG4-Amine |
|---|---|---|---|---|
| Molecular Weight ( g/mol ) | 623.8[7] | 649.7[10] | 674.8 | 523.7 |
| Spacer Arm Length | ~29.1 Å | ~29.5 Å | ~32.4 Å | ~17.6 Å |
| Terminal Reactive Group | Boc-Protected Amine | NHS Ester | Maleimide | Primary Amine |
| Reacts With | (Azide via DBCO), then (Various, after deprotection) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Carboxylic Acids, NHS esters, etc. |
| Solubility | Soluble in DMSO, DMF, DCM[7] | Soluble in DMSO, DMF, DCM[10] | Soluble in DMSO, DMF | Soluble in water, DMSO, DMF |
| Key Feature | Orthogonal secondary conjugation capability | Direct, efficient labeling of proteins | Site-specific labeling of thiols | Ready-to-use primary amine |
Table 2: Performance and Stability of DBCO-Based Conjugations
| Parameter | DBCO-Azide (SPAAC) | BCN-Azide (SPAAC) | Maleimide-Thiol | NHS-Amine (Amide Bond) |
|---|---|---|---|---|
| Reaction Mechanism | Strain-Promoted Cycloaddition[1] | Strain-Promoted Cycloaddition | Michael Addition | Acylation |
| Second-Order Rate Constant (k₂) | ~1 M⁻¹s⁻¹[11] | Generally lower than DBCO[12] | ~10² - 10³ M⁻¹s⁻¹ | ~10² M⁻¹s⁻¹ |
| Resulting Linkage | Triazole[2] | Triazole | Thioether | Amide |
| Linkage Stability (General) | Very High[2] | High | Moderate; susceptible to retro-Michael reaction[13] | Very High[13] |
| Half-life in presence of Glutathione (GSH) | ~71 minutes (DBCO group stability)[13] | ~6 hours (BCN group stability)[13] | ~4 minutes (Linkage stability)[13] | Not applicable; very stable |
| pH Stability | Stable at pH 6-9; sensitive to strong acid (pH < 5)[14] | Generally stable | Stable at neutral pH; hydrolysis at high pH | Very stable across a wide pH range |
Note: The reactivity and stability of the DBCO group itself are the primary determinants for the SPAAC reaction, regardless of the linker's other functional end. The DBCO group's hydrophobicity can sometimes contribute to aggregation, a factor that PEG spacers help to mitigate.[11][15] BCN is another strained alkyne that is generally more stable in the presence of thiols like GSH compared to DBCO.[12][13]
Visualization of Workflows and Logic
Experimental Protocols
Reproducibility is fundamental to scientific research. The following are generalized protocols for key procedures involving DBCO linkers.
This protocol details the labeling of a protein with a DBCO-NHS ester, followed by conjugation to an azide-modified payload.
A. Antibody Labeling with DBCO-PEG4-NHS Ester
-
Preparation : Ensure the antibody (or protein) is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[2][16]
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.[17]
-
Reaction : Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of organic solvent should ideally be below 20%.[16][17]
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Purification : Remove unreacted DBCO-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired buffer.
-
Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~310 nm (for DBCO).[2][18]
B. Copper-Free Click Reaction
-
Reaction Setup : Mix the purified DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-functionalized molecule.[16]
-
Incubation : Allow the reaction to proceed for 4-12 hours at room temperature or 12-24 hours at 4°C.[8] Reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[16]
-
Purification : Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove excess payload.[19]
This protocol describes the removal of the Boc protecting group from a linker like this compound to reveal a primary amine.
-
Reagent : Prepare a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). A common deprotection cocktail is 25-50% TFA in DCM.
-
Reaction : Dissolve the Boc-protected compound in the TFA solution.
-
Incubation : Incubate at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Workup : Evaporate the TFA and solvent under reduced pressure. The resulting primary amine is often stored as a TFA salt and should be neutralized with a base (e.g., triethylamine (B128534) or DIPEA) before subsequent reactions.
Discussion and Key Considerations
Impact of PEG Chain Length The choice between a short (e.g., PEG4) and long (e.g., PEG12, PEG24) PEG chain involves a critical trade-off.
-
Longer Chains : Significantly enhance the aqueous solubility of hydrophobic payloads, reduce aggregation, and can extend the in vivo half-life of the conjugate by increasing its hydrodynamic radius.[5] However, they may also introduce steric hindrance that could interfere with target binding.[5]
-
Shorter Chains : Less likely to cause steric hindrance but may not be sufficient to prevent aggregation when working with highly hydrophobic molecules.[5][15]
Versatility of the Boc-Protected Amine The this compound linker offers significant strategic advantages. By keeping the amine protected, researchers can first perform the highly specific SPAAC reaction. After purification, the Boc group can be removed to enable a second, distinct conjugation, for example, attaching a fluorescent dye, an imaging agent, or another therapeutic payload via NHS ester chemistry. This orthogonal, sequential approach allows for the construction of more complex and well-defined bioconjugates.
Stability is Paramount The triazole bond formed by the DBCO-azide reaction is exceptionally stable under physiological conditions, a significant advantage over linkages like maleimide-thiol bonds, which can be susceptible to a retro-Michael reaction, leading to premature payload release in thiol-rich environments like serum.[11][13] While the DBCO group itself can show some degradation in the presence of high thiol concentrations or at very low pH, it is generally robust for most bioconjugation applications.[13][14]
Conclusion
The selection of a DBCO-PEG linker is a crucial decision that profoundly influences the stability, solubility, and ultimate performance of a bioconjugate. The this compound linker stands out as a highly versatile tool, offering the robust and bioorthogonal SPAAC reaction coupled with the potential for a subsequent, orthogonal conjugation step via its protected amine. For applications requiring direct and efficient labeling of amines or thiols, alternatives like DBCO-PEG-NHS esters or maleimides are excellent choices. By carefully considering the target functional groups, desired physicochemical properties, and the required stability profile, researchers can select the optimal linker to advance the development of next-generation therapeutics and diagnostics.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
- 7. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bioconjugation Linkers: DBCO-NHCO-PEG4-NH-Boc vs. SMCC
In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and homogeneity. This guide provides an in-depth, objective comparison of two widely utilized classes of crosslinkers: DBCO-NHCO-PEG4-NH-Boc, a representative of modern bioorthogonal "click chemistry" linkers, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a classical heterobifunctional linker. This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Executive Summary
This compound utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that forms a highly stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can mitigate aggregation and improve the pharmacokinetic profile of the conjugate.[1] In contrast, SMCC is a heterobifunctional crosslinker that connects primary amines (e.g., lysine (B10760008) residues) to sulfhydryl groups (e.g., cysteine residues) via an NHS ester and a maleimide (B117702) group, respectively.[3] While well-established, the resulting thioether bond can be susceptible to retro-Michael addition, potentially leading to premature drug release in vivo.[1][4]
Core Principles and Reaction Chemistry
This compound operates on the principle of "click chemistry." The NHS ester end of a DBCO-containing linker (like DBCO-PEG4-NHS) first reacts with a primary amine on a biomolecule (e.g., an antibody), introducing the DBCO moiety. This DBCO-functionalized molecule then reacts specifically and efficiently with a molecule containing an azide (B81097) group via SPAAC.[5] The reaction is bioorthogonal, meaning it does not interfere with native functional groups in biological systems.[2] The Boc protecting group on the terminal amine allows for further functionalization if needed.
SMCC facilitates conjugation in a two-step process.[3] First, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines on one biomolecule to form a stable amide bond.[3] This introduces a maleimide group, which can then react with a sulfhydryl group on a second biomolecule to form a stable thioether bond.[3] The cyclohexane (B81311) ring in the SMCC structure provides rigidity and stability to the linker.[3]
Performance Comparison: Quantitative Data
The selection of a linker significantly impacts the stability, homogeneity, and in vivo performance of a bioconjugate. The following table summarizes key quantitative data comparing DBCO-based and SMCC linkers.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | Amine-reactive NHS ester and Thiol-reactive Maleimide |
| Target Moieties | Primary amines (for DBCO installation), followed by reaction with azides | Primary amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues) |
| Linkage Stability | Forms a highly stable triazole ring, resistant to hydrolysis and enzymatic degradation.[1] | Forms a thioether bond that can be susceptible to retro-Michael addition (thiol exchange) in vivo, potentially leading to payload loss.[1][4] For instance, Kadcyla®, which utilizes an SMCC-like linker, showed a 29% decrease in Drug-to-Antibody Ratio (DAR) in mice after 7 days.[1][6] |
| Bioorthogonality | High. The DBCO-azide reaction is bioorthogonal, minimizing off-target reactions.[2][4] | Lower. The maleimide group can react with other endogenous thiols, such as glutathione, leading to potential off-target effects.[1] |
| Hydrophilicity | The PEG4 spacer significantly increases hydrophilicity, which can reduce aggregation and improve the pharmacokinetic profile.[1] | The cyclohexane spacer is hydrophobic, which can contribute to aggregation, especially with hydrophobic payloads.[1] |
| Reaction Kinetics | Slower than maleimide reactions; may require several hours (2-12 hours) for high efficiency.[4][7] | Fast; typically complete in 0.5-2 hours.[4][8] |
| Homogeneity (DAR) | High specificity of click chemistry allows for greater control over the DAR, leading to a more uniform product.[9] | Can result in a heterogeneous mixture of conjugates with varying DARs due to reaction with multiple lysine residues.[1] |
| In Vivo Efficacy | High stability is expected to lead to a wider therapeutic window by minimizing off-target toxicity.[9] | Efficacy is well-documented for approved ADCs like Kadcyla® (ado-trastuzumab emtansine).[3][9] |
Experimental Protocols
Protocol 1: Conjugation using this compound (via DBCO-NHS ester)
This protocol describes a two-step process: 1) functionalization of an antibody with a DBCO group using a DBCO-NHS ester, and 2) the subsequent "click" reaction with an azide-modified payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[10]
-
DBCO-PEG4-NHS Ester dissolved in anhydrous DMSO or DMF (e.g., 10 mM stock).[7]
-
Azide-functionalized payload.
-
Quenching buffer (e.g., 100 mM Tris or glycine, pH 8.0).[11][12]
-
Desalting column or dialysis equipment for purification.[10]
Procedure:
Part 1: Antibody Functionalization with DBCO
-
Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[10]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[7]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[7]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted DBCO linker and quenching agent using a desalting column or dialysis against the desired buffer (e.g., PBS).[10]
Part 2: Copper-Free Click Chemistry Conjugation
-
Reaction Setup: Add the azide-modified payload to the purified DBCO-functionalized antibody. A 1.5- to 5-fold molar excess of the azide payload is typically used.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[7][13] Reaction progress can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[11]
-
Final Purification: Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography) to remove unreacted payload and byproducts.[11]
-
Storage: Store the purified conjugate at 4°C or frozen at -20°C or -80°C.[10]
Protocol 2: Conjugation using SMCC
This protocol describes the two-step conjugation of a payload to an antibody using the SMCC crosslinker.
Materials:
-
Amine-containing protein (e.g., antibody) in a non-amine containing buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5).[14]
-
SMCC dissolved in anhydrous DMSO or DMF (e.g., 10 mM stock).[14]
-
Sulfhydryl-containing payload.
-
Desalting column or dialysis equipment.[14]
-
(Optional) Quenching agent (e.g., cysteine or β-mercaptoethanol).[1]
Procedure:
Part 1: Amine Reaction (Antibody Activation)
-
Preparation: Prepare the antibody in an amine-free buffer at a suitable concentration.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[14]
-
Incubation: React at room temperature for 30-60 minutes.[8]
-
Purification: Remove excess, unreacted SMCC using a desalting column or dialysis.[14]
Part 2: Thiol Reaction (Payload Conjugation)
-
Reaction Setup: Immediately combine the purified, maleimide-activated antibody with the thiol-containing payload in a buffer with a pH of 6.5-7.5.[3]
-
Incubation: React at room temperature for 1-2 hours.[8]
-
Quenching (Optional): Quench the reaction by adding a small molecule thiol to cap any unreacted maleimide groups.[1]
-
Final Purification: Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography) to remove unreacted protein and byproducts.[1]
Visualizations
Chemical Structures and Reaction Mechanisms
Caption: Reaction schemes for DBCO and SMCC linkers.
General Experimental Workflow
Caption: General workflow for a two-step bioconjugation process.
Conclusion and Recommendations
Both this compound and SMCC are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages.
Choose this compound when:
-
High stability is critical: The triazole linkage is exceptionally robust, making it ideal for in vivo applications where conjugate stability is paramount.[1]
-
Bioorthogonality is required: The "click" chemistry approach minimizes off-target reactions, which is crucial when working in complex biological systems.[1]
-
Hydrophilicity is a concern: The PEG4 spacer helps to mitigate issues with aggregation, especially when working with hydrophobic molecules.[1]
-
A homogeneous product is desired: The specificity of the reaction allows for greater control over the drug-to-antibody ratio.[9]
Choose SMCC when:
-
Well-established protocols are preferred: SMCC has a long history of use in ADC development, including in clinically approved drugs.[3]
-
Cost is a primary concern: SMCC and related reagents are generally less expensive than DBCO-based linkers.[4]
-
Fast reaction kinetics are needed: The amine and thiol reactions are typically faster than SPAAC.[4]
For the development of next-generation bioconjugates where stability, homogeneity, and a favorable pharmacokinetic profile are critical, the superior chemical properties of the DBCO-based linker system make it a compelling choice. However, the cost-effectiveness and established track record of SMCC ensure its continued relevance in many bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. proteochem.com [proteochem.com]
The Influence of PEG Linker Length on Bioconjugate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG linker is a critical parameter that profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the bioconjugate.[1][2] This guide provides an objective comparison of how different PEG linker lengths affect bioconjugate performance, supported by experimental data and detailed methodologies.
The Balancing Act: Short vs. Long PEG Linkers
The choice of an optimal PEG linker length involves a delicate balance between enhancing pharmacokinetic (PK) properties and maintaining potent biological activity.[3] Generally, longer PEG chains increase the hydrodynamic radius of the bioconjugate, which reduces renal clearance and shields the molecule from enzymatic degradation, resulting in a prolonged plasma half-life.[3][4] However, this can be accompanied by a decrease in in vitro cytotoxicity, potentially due to steric hindrance that may impede the interaction of the therapeutic with its target.[5][6] Conversely, shorter PEG linkers may be advantageous for creating compact conjugates where minimal steric hindrance is desired.[1][7]
Data Presentation: Comparing the Impact of PEG Linker Length
The following tables summarize quantitative data from various studies, illustrating the effect of different PEG linker lengths on key bioconjugate parameters.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| Antibody-Payload | PEG Linker Length | Clearance Rate | General In Vivo Performance | Reference |
| Trastuzumab-MMAE | PEG2 / PEG4 | Faster | Reduced efficacy due to rapid clearance. | [4] |
| Trastuzumab-MMAE | PEG8 / PEG12 | Slower | Significantly higher tumor-to-plasma exposure ratios. Tumor weight reduction of 75-85%. | [1][4] |
| Trastuzumab-MMAE | mPEG24 | Significantly Slower | Prolonged half-life and enhanced animal tolerability. | [4] |
| Affibody-MMAE | 4 kDa | Slower | 2.5-fold increase in half-life compared to no PEG. | [3] |
| Affibody-MMAE | 10 kDa | Significantly Slower | 11.2-fold increase in half-life compared to no PEG. | [3] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Bioconjugate | PEG Linker Length | Cell Line | IC50 (nM) | Reference |
| ADC | PEG2 | L540cy | Lower IC50 (Higher Potency) | [1] |
| ADC | PEG8 / PEG12 / PEG24 | L540cy | Higher IC50 (Lower Potency) | [1] |
| Affibody-MMAE | 4 kDa | - | ~6.5-fold reduction in cytotoxicity | [1] |
| Affibody-MMAE | 10 kDa | - | ~22.5-fold reduction in cytotoxicity | [1] |
Table 3: Context-Dependent Optimal PEG Linker Length
| Bioconjugate | PEG Linker Length | Application | Key Finding | Reference |
| Antibody-Nanocarrier Conjugate | 0.65 kDa | Dendritic Cell (DC) Targeting | Optimal for targeting a DC cell line. | [1] |
| Antibody-Nanocarrier Conjugate | 5 kDa | Dendritic Cell (DC) Targeting | Required for specific accumulation in primary DCs. | [1] |
Mandatory Visualization
Caption: Structure of a PEGylated Bioconjugate and Impact of Linker Length.
Caption: Workflow for Characterizing PEGylated Bioconjugates.
Experimental Protocols
Detailed methodologies are crucial for the rational design and comparative evaluation of bioconjugates with varying PEG linker lengths.
Protocol 1: Synthesis and Purification of PEGylated Bioconjugates
This protocol describes a general workflow for synthesizing an ADC using a PEG linker.
Methodology:
-
Antibody Modification (if necessary): For conjugation to native cysteines, reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.[8]
-
Conjugation Reaction: React the modified antibody with the PEG-payload construct. The specific reaction conditions (e.g., pH, temperature, reaction time) will depend on the chosen conjugation chemistry (e.g., maleimide-thiol, NHS ester-amine).[9]
-
Purification: Remove unreacted payload and excess PEG linkers using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[10]
Protocol 2: Characterization of PEGylated Bioconjugates
A combination of analytical methods is necessary for the complete characterization of PEGylated proteins.[11]
A. Size-Exclusion Chromatography (SEC) for Purity and Aggregation Analysis
-
Objective: To separate and quantify the PEGylated bioconjugate monomer from its aggregates and other impurities.[11]
-
Materials: HPLC system with UV detector, appropriate SEC column (e.g., Agilent AdvanceBio SEC), mobile phase (e.g., aqueous buffer with 100 mM NaCl).[11]
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[11]
-
Prepare the bioconjugate sample to a known concentration (e.g., 2 mg/mL).[11]
-
Inject the sample and monitor the elution profile at 280 nm.
-
Analyze the chromatogram to determine the percentage of monomer, aggregates, and other species.
-
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the bioconjugate and separate species based on hydrophobicity.[11]
-
Materials: UPLC system with UV and/or ELSD detectors, C4 column, mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA).[11]
-
Procedure:
C. Mass Spectrometry (MS) for Determination of Degree of PEGylation
-
Objective: To determine the average number of PEG-payloads attached to the biomolecule (Drug-to-Antibody Ratio or DAR in ADCs).[9]
-
Methodology:
-
Analyze the intact bioconjugate using LC/MS.[9]
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different species.[9]
-
The mass difference between the unmodified biomolecule and the PEGylated species corresponds to the mass of the attached PEG-payloads, allowing for the calculation of the degree of PEGylation.
-
Protocol 3: In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic potency of the bioconjugate.
-
Methodology:
-
Cell Culture: Culture target cancer cell lines in appropriate media.[6]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[6]
-
Treatment: Add serial dilutions of the bioconjugates with different PEG linker lengths to the cells.[6]
-
Incubation: Incubate the plates for 72 to 120 hours.[6]
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS) or a fluorescence-based assay (e.g., CellTiter-Glo®).[6]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the bioconjugate that inhibits cell growth by 50%.
-
Protocol 4: In Vivo Efficacy Study in Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor activity of the bioconjugate in vivo.[3]
-
Methodology:
-
Tumor Inoculation: Inoculate mice with tumor cells.[3]
-
Treatment: Once tumors reach a specified size, administer the bioconjugates with different PEG linker lengths intravenously.
-
Tumor Measurement: Regularly measure tumor volume throughout the study.[12]
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups and a control group.
-
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the therapeutic index of a bioconjugate.[6][12] While longer PEG chains generally improve pharmacokinetic profiles and can lead to enhanced in vivo efficacy, they may also reduce in vitro potency.[2][3] Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new bioconjugate to identify the optimal balance for a given biomolecule-payload combination.[3][12] The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel bioconjugate therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Assessing the Purity of DBCO-NHCO-PEG4-NH-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of bioconjugation reagents is a critical factor that dictates the success, reproducibility, and safety of their work. DBCO-NHCO-PEG4-NH-Boc is a popular heterobifunctional linker used in copper-free click chemistry for the creation of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its purity directly influences the quality and efficacy of the final bioconjugate. This guide provides an objective comparison of analytical methods for assessing the purity of this compound and compares its performance with alternative amine-reactive PEG linkers, supported by experimental data and detailed protocols.
A Multi-Pronged Approach to Purity Assessment
A comprehensive purity assessment of this compound conjugates relies on a combination of orthogonal analytical techniques. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for quantification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation and identification of impurities.[1]
Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Principle | Information Provided | Typical Purity (%) | Advantages | Limitations |
| RP-HPLC | Separation based on hydrophobicity. | Purity based on the peak area percentage of the main component relative to impurities.[1] | >95%[1] | High resolution, sensitive, and quantitative.[1] | Requires a chromophore for UV detection. May not distinguish between isomers with similar hydrophobicity.[1] |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | Confirms the molecular weight of the main component and impurities, providing structural information.[1] | Confirms identity of the >95% peak. | High specificity and sensitivity. Can identify and quantify impurities.[1] | Ion suppression effects can occur, and quantification can be challenging without appropriate standards.[1] |
| qNMR | Absolute quantification by comparing the integral of a specific proton signal from the analyte with that of a known amount of a certified internal standard.[1] | Provides an absolute measure of purity and confirms the chemical structure. | Highly accurate purity determination. | Provides an absolute purity value without the need for a specific standard of the analyte. | Requires a pure internal standard for absolute quantification and is less sensitive than HPLC.[1] |
Performance Comparison with Alternative Amine-Reactive PEG Linkers
The choice of linker can significantly impact the properties of the final bioconjugate. The DBCO moiety allows for a highly specific and bioorthogonal copper-free click chemistry reaction.[] The PEG4 spacer enhances hydrophilicity, which can improve solubility and reduce aggregation of the conjugate.[3] The Boc-protected amine provides a stable functional group that can be deprotected under acidic conditions for subsequent conjugation.[4][5]
Here, we compare this compound with other amine-reactive PEG linkers that are commonly used in bioconjugation.
Quantitative Performance Data (Representative)
| Linker | Reactive Groups | Target Functional Groups | Reaction Chemistry | Key Advantages | Potential Disadvantages |
| This compound | DBCO, Boc-protected amine | Azides, Carboxylic acids (after deprotection and activation) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High specificity (bioorthogonal), stable triazole linkage, hydrophilic PEG spacer.[3][6] | Requires introduction of an azide (B81097) group into the reaction partner. |
| NHS-PEG4-Azide | NHS ester, Azide | Primary amines, Alkynes (e.g., DBCO) | Nucleophilic Acyl Substitution, SPAAC | Well-established chemistry for amine labeling, bioorthogonal azide group. | NHS esters are susceptible to hydrolysis in aqueous solutions.[7] |
| Maleimide-PEG4-NH-Boc | Maleimide, Boc-protected amine | Thiols (e.g., cysteine), Carboxylic acids (after deprotection and activation) | Michael Addition | Site-specific conjugation to cysteine residues. | Potential for retro-Michael addition (reversibility) and reaction with other nucleophiles. |
| Alkyne-PEG4-NH-Boc | Terminal Alkyne, Boc-protected amine | Azides, Carboxylic acids (after deprotection and activation) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and specificity. | Requires a cytotoxic copper catalyst, limiting in vivo applications. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in the purity assessment of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the target molecule from impurities based on hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 309 nm (for the DBCO moiety).[8]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique confirms the identity of the main peak and any impurities by coupling the separation power of HPLC with the mass analysis of MS.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Same as the RP-HPLC protocol described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100 - 1000 m/z.
-
-
Data Analysis: The mass spectrum of the main peak should correspond to the theoretical mass of the this compound conjugate. The masses of any impurity peaks can be used for their identification.[1] Potential impurities could include starting materials (DBCO-amine and Boc-NH-PEG4-COOH), by-products from incomplete reactions, or degradation products.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a known amount of a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride). The standard should have a known purity and a proton signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure quantitative integration.
-
Data Analysis: Purity is calculated by comparing the integral of a characteristic proton signal of the analyte (e.g., the aromatic protons of the DBCO group) with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.[9]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for purity assessment and the relationship between the different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 5. This compound - Taskcm [taskcm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Functional Assays for Validating DBCO-Labeled Proteins
For researchers, scientists, and drug development professionals, the conjugation of molecules to proteins using dibenzocyclooctyne (DBCO) linkers via copper-free click chemistry is a powerful technique. This method, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is prized for its high efficiency and bioorthogonality, allowing for specific labeling in complex biological systems.[1][2] However, the addition of a DBCO group, or any modification, can potentially alter a protein's structure and, consequently, its function. Therefore, rigorous validation of the biological activity of DBCO-labeled proteins is a critical step.
This guide provides a comparative overview of functional assays to validate the activity of DBCO-labeled proteins, supported by experimental data and detailed protocols.
Impact of DBCO Labeling on Protein Properties
Before delving into functional assays, it is important to consider the potential physical changes a protein may undergo upon DBCO labeling. The hydrophobicity of the DBCO moiety is a key factor that can sometimes lead to protein aggregation.[3][4]
Table 1: Impact of DBCO on Protein Aggregation
| Protein/System | Linker Comparison | Method | Key Finding | Cite |
| IgG on Liposomes | DBCO vs. SATA | Fluorescence Quenching | DBCO-modified IgG showed significantly more aggregation on the liposome (B1194612) surface compared to SATA-modified IgG, attributed to the higher hydrophobicity of the DBCO moiety. | [3][5] |
| IgG in Solution | DBCO vs. SATA | HPLC-SEC | In solution, both DBCO- and SATA-modified IgG showed less than 2% aggregation, similar to the unmodified antibody. | [3] |
Biophysical Validation of Conjugation
Prior to functional assays, it is essential to confirm the successful conjugation of the DBCO linker to the protein of interest.
SDS-PAGE Analysis
A simple method to qualitatively assess conjugation is by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The attachment of a DBCO-containing molecule will increase the molecular weight of the protein, resulting in a slower migration through the gel compared to the unlabeled protein.[6]
Mass Spectrometry
For precise confirmation and to determine the degree of labeling (DOL), mass spectrometry is the gold standard. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can accurately measure the molecular weight of the conjugate.[6][7]
Functional Validation Assays
Once conjugation is confirmed, the next crucial step is to assess whether the biological activity of the protein is retained. The choice of assay depends on the protein's function.
Binding Assays for Antibodies and Receptors
For proteins like antibodies or receptors, it is critical to verify that their binding affinity and specificity to their target are not compromised.
ELISA is a widely used plate-based assay to quantify the binding of an antibody to its antigen.[8][9] A comparative ELISA should be performed with the DBCO-labeled antibody and the unlabeled control.
Table 2: Comparison of Unlabeled vs. DBCO-Labeled Antibody Binding by ELISA
| Antibody | Target Antigen | Assay Format | Result | Cite |
| Unlabeled Anti-HER2 | HER2 Protein | Indirect ELISA | Strong binding signal, indicating high affinity. | [10] |
| DBCO-labeled Anti-HER2 | HER2 Protein | Indirect ELISA | Binding affinity was retained, showing no significant difference from the unlabeled antibody. | [10] |
SPR is a powerful technique for the quantitative analysis of binding kinetics, providing data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).[11][12][13]
Table 3: Kinetic Parameters of Unlabeled vs. DBCO-Labeled Antibody Binding by SPR
| Antibody | Ligand | ka (1/Ms) | kd (1/s) | Kd (M) | Cite |
| Unlabeled Trastuzumab | HER2 | 2.1 x 10^5 | 8.2 x 10^-6 | 3.9 x 10^-11 | [10] |
| DBCO-Biotin Labeled Trastuzumab | HER2 | 2.0 x 10^5 | 7.8 x 10^-6 | 3.9 x 10^-11 | [10] |
For proteins that bind to cell surface receptors, flow cytometry can be used to assess binding to live cells.[1][6][14] Cells expressing the target receptor are incubated with fluorescently-tagged DBCO-labeled protein and the binding is quantified by measuring the fluorescence intensity of the cells.
Table 4: Cell Binding Analysis by Flow Cytometry
| Labeled Protein | Target Cells | Assay | Result | Cite |
| DBCO-ABM16 | Azido-labeled BT-549 cancer cells | Cell Surface Binding | Dose-dependent increase in cell surface fluorescence, indicating specific binding. | [14] |
| DBCO-Cy5 | Azide-labeled A549 cells | Cell Surface Binding | Concentration-dependent binding to azide-labeled cells. | [15] |
Enzyme Activity Assays
For enzymes, it is crucial to determine if the DBCO label affects their catalytic activity. This is typically done by measuring the Michaelis-Menten kinetics (Km and Vmax).[16][17][18]
Table 5: Hypothetical Comparison of Enzyme Kinetic Parameters
| Enzyme | Modification | Substrate | Km (µM) | Vmax (µmol/min) |
| Lysozyme | Unlabeled | 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside | 25 | 1.5 |
| Lysozyme | DBCO-labeled | 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside | 28 | 1.4 |
Note: This table is illustrative as direct comparative kinetic data for a DBCO-labeled enzyme was not available in the initial search results. It represents the type of data that should be generated.
Cell-Based Functional Assays
For many proteins, their function is manifested through a cellular response, such as signaling pathway activation, cell proliferation, or cytotoxicity.
The activation of a signaling pathway can be monitored by measuring the phosphorylation of downstream proteins using techniques like Western blotting or multiplex bead-based assays.[19]
For G-protein coupled receptors (GPCRs), agonist-induced internalization is a key functional response that can be monitored after DBCO labeling.[19]
Experimental Protocols
Protocol 1: Comparative ELISA for Antibody Binding
Objective: To compare the antigen-binding activity of a DBCO-labeled antibody to its unlabeled counterpart.
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Unlabeled antibody and DBCO-labeled antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the antigen at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of both the unlabeled and DBCO-labeled antibodies in blocking buffer. Add the antibody solutions to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (specific for the primary antibody species) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentrations for both the labeled and unlabeled antibodies to compare their binding curves.[8][9][20]
Protocol 2: Enzyme Kinetic Assay
Objective: To determine the effect of DBCO labeling on the kinetic parameters (Km and Vmax) of an enzyme.
Materials:
-
Enzyme (unlabeled and DBCO-labeled)
-
Substrate
-
Assay buffer
-
96-well plate (UV-transparent if necessary)
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme (both labeled and unlabeled) and the substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to the substrate-containing wells.
-
Data Acquisition: Measure the rate of product formation (or substrate consumption) over time by monitoring the change in absorbance or fluorescence. Ensure measurements are taken during the initial linear phase of the reaction.[16][18]
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both the unlabeled and DBCO-labeled enzyme.
Protocol 3: Flow Cytometry for Cell Surface Binding
Objective: To assess the binding of a DBCO-labeled protein to its receptor on the cell surface.
Materials:
-
Cells expressing the target receptor
-
DBCO-labeled protein (conjugated to a fluorophore)
-
Unlabeled protein (as a negative control)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in FACS buffer at a concentration of 1x10⁶ cells/mL.
-
Labeling: Add the fluorescently-tagged DBCO-labeled protein to the cell suspension at various concentrations. Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells three times with ice-cold FACS buffer to remove unbound protein.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Compare the mean fluorescence intensity of the cells labeled with the DBCO-protein to the unlabeled controls to determine the specific binding.[6][21]
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate key experimental workflows and signaling pathways.
Caption: Workflow for the biophysical validation of DBCO-protein conjugation.
Caption: Overview of functional assays for DBCO-labeled proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. its.caltech.edu [its.caltech.edu]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ELISA Data Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of DBCO Reagents for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable bioorthogonal ligation strategy is a critical step in the development of bioconjugates, targeted therapeutics, and advanced imaging agents. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a robust and biocompatible method for covalently linking molecules in complex biological environments.[1][2] At the heart of this reaction lies the strained alkyne, with dibenzocyclooctyne (DBCO) and its derivatives being among the most widely utilized reagents due to their favorable balance of reactivity and stability.[3][4]
This guide provides an objective comparison of the reaction kinetics of various DBCO reagents and other common cyclooctynes, supported by experimental data. We will delve into the factors influencing reaction rates and provide detailed experimental protocols to assist in the rational design and optimization of your bioconjugation strategies.
Quantitative Comparison of Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which provides a direct measure of the reaction speed.[1] A higher k₂ value indicates a faster reaction, which is particularly crucial for applications involving low concentrations of biomolecules or the need for rapid labeling.[4] The following tables summarize the reported second-order rate constants for various cyclooctynes with a standard azide (B81097) partner, benzyl (B1604629) azide, and illustrate the influence of the azide's electronic properties on the reaction rate with DBCO.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO | ~0.6 - 1.0 | High reactivity, widely used for rapid conjugations.[3][4] |
| DIBO | ~0.3 - 0.7 | Structurally similar to DBCO with robust reactivity.[3][4] |
| BCN | ~0.06 - 0.1 | Smaller and less hydrophobic than DBCO, but generally slower reaction rates.[3][4] |
| DIFO | ~0.076 | Electron-withdrawing fluorine atoms enhance reactivity.[4] |
| OCT | ~0.0024 | Lower reactivity compared to other cyclooctynes.[3] |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature used.[3]
Table 2: Influence of Azide Structure on Reaction Rate with DBCO
| Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| Benzyl Azide (Bn-N₃) | 0.24 | CH₃CN:H₂O (3:1) |
| Phenyl Azide (Ph-N₃) | 0.033 | CH₃CN:H₂O (3:1) |
| Azido-Peptide 1 | 0.34 | HBS Buffer (pH 7.4) |
| 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES Buffer (pH 7) |
| 3-azido-L-alanine | 0.32 - 0.85 | PBS Buffer (pH 7) |
Note: The electronic nature of the azide substituent can impact reaction kinetics. Aliphatic azides, like benzyl azide, generally react faster with DBCO than aromatic azides, such as phenyl azide.[5]
Factors Influencing Reaction Kinetics
Several factors beyond the core structure of the DBCO reagent can significantly influence the rate of the SPAAC reaction:
-
Solvent and pH: The choice of buffer and pH can have a pronounced effect on reaction kinetics. For instance, studies have shown that HEPES buffer can lead to faster reactions compared to PBS.[3][6] Higher pH values (up to 10) can also increase the reaction rate in some buffer systems.[6]
-
Temperature: As with most chemical reactions, higher temperatures (e.g., 37°C) generally lead to faster SPAAC kinetics compared to room temperature or 4°C.[7] However, the stability of the biomolecules involved must be a primary consideration.
-
PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG) linkers into the DBCO structure (e.g., DBCO-PEG4) can enhance aqueous solubility and may also increase reaction rates.[6][8] This is attributed to the PEG spacer reducing steric hindrance and potentially improving the local concentration of reactants.[9]
-
Steric Hindrance: The accessibility of the DBCO and azide moieties is crucial. Bulky groups near the reactive sites can impede the reaction, leading to slower kinetics.[9]
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing different reagents and optimizing conjugation protocols. Below are detailed methodologies for two common techniques used to measure second-order rate constants for SPAAC reactions.
Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry
This method is particularly suitable for reactions involving DBCO, as the dibenzofuran (B1670420) chromophore has a characteristic UV absorbance at approximately 309 nm that disappears upon reaction with an azide.[5][10]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO derivative (e.g., DBCO-acid) in a suitable organic solvent like DMSO.
-
Prepare a stock solution of the azide-containing molecule in the desired reaction buffer (e.g., PBS or HEPES at a specific pH). To ensure pseudo-first-order kinetics, the concentration of the azide should be at least 10-fold higher than the DBCO concentration.[5]
-
-
Instrumentation Setup:
-
Set up a UV-Vis spectrophotometer with temperature control to monitor the reaction at ~309 nm.
-
Use a reference cuvette containing the reaction buffer and the azide to zero the instrument.[5]
-
-
Data Acquisition:
-
In a quartz cuvette, mix the reaction buffer and the DBCO stock solution to achieve the desired final concentration.
-
Measure the initial absorbance (A₀) at ~309 nm.
-
Initiate the reaction by adding the azide stock solution to the cuvette.
-
Immediately begin monitoring the absorbance at regular time intervals until the absorbance stabilizes, indicating the reaction is complete.[10]
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the concentration of DBCO is proportional to its absorbance.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t). This plot should be linear.[5]
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the azide in excess (k₂ = k_obs / [Azide]₀).[1][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Stability Showdown: A Comparative Guide to DBCO-NHCO-PEG4-NH-Boc Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a linchpin for the efficacy and reliability of therapeutic and diagnostic agents. Among the arsenal (B13267) of bioorthogonal ligation chemistries, the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) reagents has become a favored strategy. This preference is due to its ability to forge stable triazole linkages under physiological conditions without the need for a cytotoxic copper catalyst.[1] This guide provides an objective comparison of the stability of DBCO-NHCO-PEG4-NH-Boc conjugates against other common bioconjugation alternatives, supported by experimental data and detailed methodologies.
The Critical Role of the Linker in Bioconjugate Stability
The linker connecting a biomolecule to a payload, such as a drug or an imaging agent, is a critical determinant of the conjugate's overall performance. Its chemical makeup dictates the stability, solubility, and pharmacokinetic profile of the final product. The this compound linker combines three key elements:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules in a copper-free "click chemistry" reaction.[2]
-
Polyethylene Glycol (PEG4): A short, hydrophilic spacer that enhances the water solubility of the conjugate, which can help prevent aggregation and reduce steric hindrance.[2]
-
Boc-protected Amine (NH-Boc): A protected amine group that, after deprotection, can be used for further functionalization.
The triazole linkage formed by the SPAAC reaction between DBCO and an azide (B81097) is exceptionally stable and resistant to cleavage in biological environments.[1]
Comparative Stability Data: DBCO vs. Alternatives
The stability of a bioconjugate is often challenged in complex biological environments, such as in the presence of serum proteins and varying pH. The following tables summarize available quantitative data to provide a clear comparison of linker stability.
Table 1: Comparative Stability of Common Bioconjugation Linkages
| Linkage Type | Reactive Partners | Bond Formed | Primary Degradation Pathway | Stability Profile |
| DBCO-Azide (SPAAC) | DBCO + Azide | Triazole | Generally considered highly stable under physiological conditions. | High Stability: The triazole ring is very robust and resistant to cleavage.[1] |
| Maleimide-Thiol | Maleimide + Thiol | Thioether | Retro-Michael reaction (thiol exchange), especially in the presence of other thiols like glutathione (B108866). | Moderate to Low Stability: Prone to deconjugation, although strategies exist to improve stability.[1] |
| NHS Ester-Amine | NHS Ester + Amine | Amide | Hydrolysis of the ester prior to conjugation; the resulting amide bond is very stable. | High Stability (post-conjugation): The amide bond is extremely stable under physiological conditions.[1] |
Table 2: Illustrative pH Stability of a DBCO-PEG Conjugate
The stability of a linker across a range of pH values is crucial, particularly for applications involving different cellular compartments with varying acidity.[3]
| pH of Aqueous Solution | Temperature (°C) | Incubation Time (hours) | Remaining Conjugate (%) | Remarks |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[3] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions.[3] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Demonstrates good stability at room temperature for typical reaction times.[3] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature leads to accelerated degradation.[3] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, though higher pH can increase the rate of hydrolysis for other functional groups if present.[3] |
Note: This data is for a related DBCO-containing molecule and is intended as an illustrative guideline. For critical applications, in-house stability studies are recommended.[4]
Table 3: Comparative Serum Stability in the Presence of Glutathione (GSH)
Serum contains nucleophiles like glutathione (GSH) that can react with and cleave certain linkers. The half-life of a conjugate in the presence of these molecules is a key indicator of its in vivo stability.[3]
| Linker Chemistry | Reactive Partners | Half-life in presence of 5 mM GSH | Key Considerations |
| DBCO + Azide | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[5] |
| BCN + Azide | BCN + Azide | ~6 hours | BCN is less hydrophobic and shows higher stability in the presence of GSH compared to DBCO.[5] |
| Maleimide + Thiol | Maleimide + Thiol | ~4 minutes | Highly susceptible to retro-Michael reaction, leading to rapid deconjugation.[3][5] |
| NHS Ester + Amine | NHS Ester + Amine | Very High | The resulting amide bond is highly stable and not susceptible to thiol exchange.[5] |
Visualizing the Chemistry and Workflow
To better understand the molecular structure and the processes involved in stability testing, the following diagrams are provided.
Caption: Structure of this compound.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental Workflow for Serum Stability Assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of bioconjugate stability.
Protocol 1: In Vitro Serum Stability Assay using HPLC
Objective: To quantify the degradation of a bioconjugate in serum over time.[5]
Materials:
-
Bioconjugate of interest (e.g., DBCO-linked antibody-drug conjugate)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum (e.g., human or mouse)
-
Acetonitrile (ACN), cold
-
Reverse-Phase HPLC (RP-HPLC) system with a suitable column (e.g., C18)
-
UV Detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate in PBS. Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.
-
Incubation: Incubate the serum samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the serum sample.
-
Protein Precipitation: To precipitate the serum proteins, add three volumes of cold acetonitrile to the serum aliquot.
-
Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the bioconjugate and any degradation products.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC. Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile) to separate the intact bioconjugate from its degradation products.
-
Data Analysis: Quantify the peak area of the intact bioconjugate at each time point. Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life.
Protocol 2: pH Stability Assay
Objective: To evaluate the stability of a bioconjugate at different pH values.[3]
Materials:
-
Bioconjugate of interest
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7.4, 8.5)
-
Thermostated incubator
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate in a suitable, neutral buffer. Dilute the stock solution into each of the different pH buffers to a known final concentration.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time points (e.g., 0, 24, 48 hours), take an aliquot from each pH buffer.
-
HPLC Analysis: Analyze the aliquots by HPLC to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate as a function of time for each pH condition to assess the stability profile.
Conclusion
DBCO-mediated copper-free click chemistry offers a robust method for bioconjugation, forming a generally stable triazole linkage.[5] However, the stability of DBCO conjugates is not absolute and can be influenced by factors such as the presence of thiols, pH, and temperature.[5] When compared to other linker chemistries, DBCO-azide conjugates demonstrate superior stability over maleimide-thiol linkages, which are prone to deconjugation via retro-Michael reaction.[1] While the amide bond formed from NHS ester-amine coupling is exceptionally stable, the NHS ester itself is highly susceptible to hydrolysis prior to conjugation.[1] The choice of linker should, therefore, be carefully considered based on the specific application, the nature of the biomolecule and payload, and the anticipated in vitro and in vivo conditions. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the stability of this compound and other bioconjugates, a critical step in their development pipeline.
References
A Comparative Guide to DBCO-NHCO-PEG4-NH-Boc in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision in the design and synthesis of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison of the widely used DBCO-NHCO-PEG4-NH-Boc linker with alternative approaches, supported by experimental data.
This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine for subsequent functionalization.[1][2][3] This combination of features offers a versatile tool for the precise construction of complex biomolecules.
Performance Comparison of Bioconjugation Linkers
The choice of linker chemistry significantly impacts the performance of the resulting bioconjugate. Here, we compare DBCO-based linkers with traditional maleimide (B117702) chemistry and explore the influence of the PEG spacer length on key performance parameters.
Table 1: Comparison of DBCO-Based and Maleimide-Based Linkers for ADC Synthesis
| Feature | DBCO-NHCO-PEG4-Acid Linker (ADC-DBCO) | Maleimide-PEG4 Linker (ADC-Mal) | References |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Copper-Free Click Chemistry | Thiol-Michael Addition | [4] |
| Reaction Specificity | Highly specific reaction between DBCO and azide (B81097) groups. | Reacts with free thiols, often from reduced interchain disulfides. | [4] |
| Homogeneity (DAR) | Site-specific azide incorporation allows for a more homogeneous product with a defined DAR. | Can result in a heterogeneous mixture of ADC species with varying DARs. | [4] |
| Linkage Stability | Forms a stable triazole linkage, resistant to hydrolysis and enzymatic cleavage. | The resulting thioether bond can be susceptible to a retro-Michael reaction, leading to premature drug release.[5][6][7] | [4][5][6][7] |
| Plasma Stability | High stability in plasma. | Prone to deconjugation in the presence of thiols like glutathione.[5][7] | [5][7] |
Table 2: Impact of PEG Spacer Length on ADC and PROTAC Performance
| Parameter | Short-Chain PEG (e.g., PEG4) | Long-Chain PEG (e.g., PEG12) | References |
| Hydrophilicity | Moderate improvement. | Significant increase, beneficial for hydrophobic payloads.[8][9] | [8][9] |
| Aggregation | Sufficient for less hydrophobic conjugates. | More effective at preventing aggregation.[8] | [8] |
| In Vivo Half-life | Shorter circulation time. | Extended circulation half-life due to increased hydrodynamic radius.[10][11][12] | [10][11][12] |
| In Vitro Potency (IC50) | Generally higher potency (lower IC50). | May exhibit lower potency due to steric hindrance or slower internalization.[10][11][12] | [10][11][12] |
| In Vivo Efficacy | Effective, but shorter half-life may limit tumor accumulation. | Often demonstrates superior in vivo efficacy due to improved pharmacokinetics.[10][11][13] | [10][11][13] |
| PROTAC Ternary Complex Formation | May be optimal for some target-E3 ligase pairs. | Can be beneficial but may also be too flexible, leading to non-productive complexes.[14][15][16] | [14][15][16] |
| PROTAC Degradation Efficiency (DC50/Dmax) | Highly dependent on the specific target and E3 ligase; an optimal length is crucial.[14][15][17] | An optimal length is necessary; excessively long linkers can be inefficient.[14][15][17] | [14][15][17] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. The following are key experimental protocols for the application of this compound and its alternatives.
Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound
This protocol involves the functionalization of a payload, deprotection of the linker, and conjugation to an azide-modified antibody.
1. Payload Functionalization:
-
React the carboxylic acid of a cytotoxic drug with the deprotected amine of this compound using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).
-
Purify the DBCO-PEG4-payload conjugate by reverse-phase HPLC.
2. Antibody Modification with Azide:
-
React the antibody with an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS ester) in a suitable buffer (e.g., PBS pH 7.4) for 1-2 hours at room temperature.
-
Remove excess azide reagent using a desalting column.
3. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Mix the azide-modified antibody with a molar excess of the DBCO-PEG4-payload conjugate.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[3]
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted payload.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[18][19][20][21]
1. Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in the HIC mobile phase A (e.g., a high salt buffer like 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[18]
2. HIC-HPLC Analysis:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute the ADC species with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B, e.g., 25 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile by UV absorbance at 280 nm.
3. Data Analysis:
-
Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR by the weighted average of the peak areas.[19][]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.[23][24][25][26]
1. Cell Seeding:
-
Seed target antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.[23][26]
2. ADC Treatment:
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Treat the cells with the ADC dilutions and incubate for 72-120 hours.[23]
3. MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[23][24]
-
Measure the absorbance at 570 nm.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value by plotting cell viability against ADC concentration.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of DBCO-NHCO-PEG4-NH-Boc: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step procedure for the proper disposal of DBCO-NHCO-PEG4-NH-Boc, a bifunctional linker commonly utilized in bioconjugation and click chemistry. While not classified as a highly hazardous substance, its reactive nature necessitates careful handling and adherence to established disposal protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields or chemical splash goggles.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Contamination: Prevent the chemical from coming into contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[3]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure compliant disposal.[2][4]
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.[1] The container must be compatible with the chemical.
-
Dispose of any materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[1]
-
-
Liquid Waste:
-
Solutions of this compound, typically in solvents like DMSO or DMF, should be collected in a separate, clearly labeled, and sealable hazardous waste container compatible with organic solvents.[2][5]
-
The first rinse of any glassware that contained the compound should also be collected as hazardous waste.[2][4] Do not pour solutions down the drain.[2]
-
Chemical Inactivation Protocol (Recommended for Bulk Quantities)
For larger quantities of waste, chemical inactivation of the reactive DBCO group is a recommended practice to render the compound less hazardous before final disposal. This is achieved by quenching the DBCO moiety with a simple azide (B81097).
Experimental Protocol: Quenching of the DBCO Group
-
Preparation: In a designated fume hood, prepare a reaction vessel of an appropriate size to accommodate the waste material and the quenching solution.
-
Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[2]
-
Quenching: Slowly add a 5- to 10-fold molar excess of a simple azide, such as sodium azide (NaN3), to the solution.[6]
-
Reaction: Stir the mixture at room temperature for at least 2 hours to ensure the complete reaction and quenching of the DBCO group.[6]
Note on the Boc Group: The Boc (tert-butoxycarbonyl) protecting group is stable under these conditions. It is primarily labile to acidic conditions, which are not employed in this quenching step.[7][8][9]
Final Disposal Procedures
The primary and recommended method for the disposal of this compound and its associated waste, including the quenched solution, is through a licensed chemical waste disposal service.[1][5]
-
Containerization and Labeling:
-
Storage Pending Disposal:
-
Professional Disposal:
Data Presentation
| Waste Type | Collection Container | Disposal Procedure |
| Unused/Expired Solid | Labeled, sealed, compatible container | Treat as solid chemical waste. |
| Contaminated Labware | Designated solid chemical waste container | Treat as solid chemical waste. |
| Liquid Solutions (e.g., in DMSO, DMF) | Labeled, sealed, solvent-compatible container | Treat as liquid hazardous waste. |
| Quenched Solutions | Labeled, sealed, solvent-compatible container | Treat as liquid hazardous waste. |
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling DBCO-NHCO-PEG4-NH-Boc
Hazard Identification and Precautionary Measures
Based on data from analogous compounds like DBCO-PEG4-NHS ester, DBCO-NHCO-PEG4-NH-Boc should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[1][2] The primary hazards are associated with direct contact and inhalation. Therefore, all handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3][4][5]
Core Safety Principles:
-
Avoid direct contact with skin and eyes.[6]
-
Do not ingest the compound.[6]
-
Wash hands thoroughly with soap and water after handling.[6][8]
-
Wear appropriate Personal Protective Equipment (PPE) at all times.[3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standards.[5][9] | Protects eyes from potential splashes, dust, or aerosols of the chemical.[3][5][7] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber (>0.11 mm thickness).[3][8] | Prevents direct skin contact with the compound.[5] Gloves should be inspected before use and changed immediately upon contamination.[8][10] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[3][5][8] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder where dust or aerosols may be generated.[5][7] | Prevents the inhalation of airborne particles, which may cause respiratory irritation.[5][7] |
Operational and Disposal Plan
A systematic approach to handling, from receipt to disposal, is essential for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, verify that the container is intact and properly labeled.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, at the recommended temperature of -20°C.[11][12]
-
Keep away from incompatible materials such as strong acids and oxidizing agents.[8]
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[7]
2. Handling and Use:
-
All weighing and solution preparation should be conducted within a certified chemical fume hood to control potential exposure.[3][8]
-
Handle the solid form carefully to minimize dust generation.[8]
-
Use designated spatulas and labware for transfers.
-
If creating solutions, common solvents include DMSO, DMF, and DCM.[11][12]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.[7]
-
Wear full PPE, including respiratory protection if the material is a powder, before attempting cleanup.[4]
-
For solid spills, carefully sweep or scoop the material into a designated, sealable waste container. Avoid generating dust.[4][6]
-
For liquid spills, absorb with an inert material and place it in a suitable, closed container for disposal.[4]
-
Thoroughly decontaminate the spill area after material removal.[8]
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[6][8][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]
5. Disposal Plan:
-
The primary method for disposal is through a licensed chemical waste disposal service.[3][4]
-
Waste Segregation: Do not dispose of this chemical in regular trash or down the drain.[5]
-
Solid Waste: Collect unused reagent and any contaminated disposable labware (e.g., pipette tips, gloves, weighing paper) in a dedicated, clearly labeled, and sealable solid chemical waste container.[3][9]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable liquid waste container compatible with the solvent used.[3][9]
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and any solvents present.[3][7]
-
Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[3][7]
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. This compound, 1255942-12-1 | BroadPharm [broadpharm.com]
- 12. DBCO-PEG4-NH-Boc, 2353410-17-8 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
